2-Hydrazinyl-5-methylpyridine hydrochloride
Description
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Properties
IUPAC Name |
(5-methylpyridin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)8-4-5;/h2-4H,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKAAEWWXWCHBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-5-methylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Molecular Profile
2-Hydrazinyl-5-methylpyridine hydrochloride is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug discovery sectors. As a functionalized pyridine derivative, it serves as a versatile synthon, or chemical building block, for the synthesis of more complex molecular architectures. The presence of a reactive hydrazinyl group attached to the pyridine scaffold allows for its incorporation into a variety of heterocyclic ring systems, such as pyrazoles, triazoles, and pyridazines. These motifs are prevalent in a wide range of biologically active molecules, making this compound a valuable intermediate in the development of novel therapeutics.[1][2]
The utility of hydrazine derivatives, in general, is well-established in pharmaceutical research. They are key components in drugs with diverse therapeutic applications, including antitubercular, antimicrobial, and anticancer agents.[3][4] This guide provides a senior-level overview of the known physical properties of this compound and, critically, outlines the authoritative experimental protocols required to determine its complete physicochemical profile, ensuring its suitability for research and development applications.
1.1 Molecular Structure
Caption: Chemical structure of this compound.
1.2 Core Physical Properties Summary
The following table summarizes the currently available and verifiable physical properties of this compound. It is important to note that key experimental values such as a precise melting point and quantitative solubility are not widely reported in publicly available literature, underscoring the need for the rigorous in-lab characterization detailed in Section 2.
| Property | Value | Source(s) |
| IUPAC Name | (5-methylpyridin-2-yl)hydrazine hydrochloride | - |
| CAS Number | 1375477-15-8 | [5][6][7] |
| Molecular Formula | C₆H₁₀ClN₃ | [5][6][7] |
| Molecular Weight | 159.62 g/mol | [5][6] |
| Appearance | Solid | [7] |
| Purity (Typical) | ≥97-98% | [6][7] |
| Storage Conditions | Store at -20°C or 2-8°C, under an inert atmosphere. | [5] |
Section 2: Authoritative Physicochemical Characterization Workflow
For any chemical intermediate intended for use in a drug development pipeline, rigorous characterization is paramount. The absence of published experimental data for this compound necessitates a systematic approach to determine its properties. The following workflow and protocols represent a self-validating system for establishing the compound's identity, purity, and suitability for further synthetic work.
Caption: Logical workflow for the physicochemical characterization of a new intermediate.
Protocol: Melting Point and Thermal Analysis
Expertise & Causality: The melting point is a rapid and powerful indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range.[8] For a hydrochloride salt, this analysis also provides a decomposition temperature, which is a critical parameter for understanding thermal stability during reactions or storage. We utilize a standardized capillary method for this determination.
Methodology:
-
Sample Preparation: A small quantity of the dry this compound is finely crushed on a watch glass. The open end of a glass capillary tube is tapped into the powder until a 1-2 mm column of packed material is achieved at the sealed end.[8][9]
-
Apparatus Setup: The prepared capillary is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device) alongside a precision thermometer.
-
Initial Range Finding: A rapid heating run (10-15°C/minute) is performed to quickly identify an approximate melting temperature.
-
Precise Determination: A fresh sample is prepared. The apparatus is heated to approximately 20°C below the estimated melting point. The heating rate is then reduced to a slow, controlled rate of 1-2°C per minute.
-
Data Recording: Two temperatures are meticulously recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The result is reported as the range T₁ - T₂. The procedure should be repeated at least twice to ensure reproducibility.
Protocol: Solubility Profiling
Expertise & Causality: Understanding a compound's solubility in various solvents is fundamental for its application. It dictates the choice of reaction media, purification methods (crystallization), and is a foundational parameter for any future formulation work. A standard protocol involves determining the approximate solubility in key laboratory solvents.
Methodology:
-
Solvent Selection: A panel of standard solvents is selected, typically including:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
-
Sample Preparation: A known mass (e.g., 5 mg) of the compound is weighed into separate small vials.
-
Titration: A selected solvent is added to a vial in precise, incremental volumes (e.g., 100 µL) using a calibrated pipette.
-
Observation: After each addition, the vial is vortexed for 30-60 seconds and visually inspected for complete dissolution.
-
Endpoint Determination: The process is continued until the solid is fully dissolved. The total volume of solvent added is recorded.
-
Calculation & Reporting: The solubility is calculated and reported in mg/mL or mol/L. This process is repeated for each solvent. For compounds with low solubility, a larger starting mass may be required to achieve a measurable endpoint.
Protocol: Spectroscopic Structural Confirmation
Expertise & Causality: While melting point suggests purity, it does not confirm identity. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguously determining the chemical structure of an organic molecule.[10] A well-acquired ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.[11]
Methodology: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (typically DMSO-d₆ or D₂O for a hydrochloride salt to ensure solubility) in a clean NMR tube.
-
Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Acquisition Parameters: Standard acquisition parameters for a small molecule are employed. Critically, the relaxation delay (D1) should be set sufficiently long (e.g., 5-7 times the longest proton T₁ relaxation time, typically requiring a D1 of 10-15 seconds for full quantitation) to ensure accurate integration of all signals.[12] For routine structural confirmation, a shorter delay may be used.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Expected Spectrum Analysis: The processed spectrum for this compound is expected to show:
-
Aromatic Region (~6.5-8.5 ppm): Three distinct signals corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, doublet of doublets) will confirm their relative positions.
-
Aliphatic Region (~2.0-2.5 ppm): A singlet corresponding to the three protons of the methyl (-CH₃) group.
-
Hydrazine Protons (-NH-NH₂): Broad, exchangeable signals whose chemical shift is highly dependent on solvent, concentration, and temperature. These signals will disappear upon addition of a drop of D₂O to the NMR tube, a key confirmatory test.
-
Section 3: Application in Synthesis & Drug Discovery
The primary value of this compound lies in its role as a reactive intermediate. The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles like aldehydes, ketones, and acyl chlorides to form hydrazones and hydrazides, respectively. These products are often not the final target but serve as precursors for constructing five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[4][11]
For instance, reaction with a β-dicarbonyl compound can lead to the formation of a pyrazole ring, a scaffold found in numerous approved drugs. The synthetic process often begins with the nucleophilic substitution of a corresponding 2-chloropyridine derivative with hydrazine hydrate.[1][2] While this specific molecule is commercially available as a building block, its direct linkage to a publicly disclosed, late-stage drug candidate is not prominent in the reviewed literature, which is common for such foundational reagents. Its utility is in enabling the rapid exploration of chemical space during the early phases of drug discovery.
Section 4: Safety & Handling
As with all hydrazine derivatives, this compound must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert gas like argon or nitrogen to prevent degradation.[5]
References
- 1. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. Buy 2-Methoxy-5-methylpyridin-4-amine (EVT-1720341) | 1260663-96-4 [evitachem.com]
- 4. pennwest.edu [pennwest.edu]
- 5. usbio.net [usbio.net]
- 6. appretech.com [appretech.com]
- 7. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. omicsonline.org [omicsonline.org]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. 2-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 521315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Hydrazinyl-5-methylpyridine hydrochloride chemical structure and bonding
An In-Depth Technical Guide to 2-Hydrazinyl-5-methylpyridine hydrochloride: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound (CAS: 1375477-15-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] We will delve into its molecular architecture, electronic properties, and the nuanced interplay of its functional groups. This document synthesizes structural data with spectroscopic principles to offer a holistic understanding of the molecule's properties and reactivity. The guide is intended to serve as a foundational resource for scientists leveraging this versatile building block in the synthesis of novel therapeutic agents.
Introduction: A Versatile Heterocyclic Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, pyridine derivatives are particularly prominent due to their presence in numerous bioactive molecules and their capacity for versatile chemical modification. This compound is a bifunctional molecule featuring a pyridine ring, a nucleophilic hydrazinyl moiety, and a methyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents.
The true value of this compound lies in its role as a synthetic intermediate.[4] The hydrazinyl group (-NHNH₂) is a potent nucleophile and a precursor for the formation of hydrazones, a class of compounds extensively studied for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[5] Understanding the fundamental structure and bonding of this molecule is paramount to exploiting its reactivity and designing rational synthetic pathways for drug discovery.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a central 5-methylpyridine ring substituted at the C2 position with a hydrazinyl group. The molecule exists as a hydrochloride salt, meaning one of the basic nitrogen atoms is protonated, and a chloride ion is present to balance the charge.
Chemical Structure
The systematic IUPAC name for the cationic component is 2-hydrazinyl-5-methylpyridin-1-ium. The overall structure is defined by the covalent bonds within the organic cation and the ionic bond between the cation and the chloride anion.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1375477-15-8 | [1][2][3] |
| Molecular Formula | C₆H₁₀ClN₃ | [1][2][3] |
| Molecular Weight | 159.62 g/mol | [1][2][6] |
| Appearance | Solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES | CC1=CN=C(C=C1)NN.Cl | [2] |
| InChI Key | AUKAAEWWXWCHBJ-UHFFFAOYSA-N | [1] |
In-Depth Bonding and Electronic Structure Analysis
A molecule's reactivity is a direct consequence of its electronic structure. Here, we dissect the bonding framework of this compound.
Hybridization and Molecular Geometry
-
Pyridine Ring: All five carbon atoms and the ring nitrogen atom are sp² hybridized. This leads to a planar, hexagonal ring structure with internal bond angles of approximately 120°.
-
Substituents: The methyl carbon is sp³ hybridized, adopting a tetrahedral geometry. The nitrogen atoms of the hydrazinyl group are generally considered sp³ hybridized, resulting in a trigonal pyramidal geometry around each nitrogen. This allows for free rotation around the C-N and N-N single bonds, although steric hindrance and electronic effects may favor certain conformations.
σ- and π-Bonding Framework
The molecule is held together by a robust framework of sigma (σ) bonds formed from the overlap of hybridized orbitals. The aromaticity of the pyridine ring arises from the cyclic, delocalized π-system formed by the overlap of the unhybridized p-orbital on each of the six ring atoms, containing a total of 6 π-electrons.
Electronic Effects and Protonation
-
Inductive and Resonance Effects: The methyl group (-CH₃) at the C5 position is an electron-donating group through a weak positive inductive effect (+I). The hydrazinyl group (-NHNH₂) is a strong electron-donating group through resonance (+R effect), where the lone pair on the nitrogen adjacent to the ring can delocalize into the π-system.
-
Site of Protonation: The most basic site in the neutral 2-hydrazinyl-5-methylpyridine molecule is the pyridine ring nitrogen. Its lone pair is localized in an sp² orbital and does not participate in the aromatic π-system, making it more available for protonation compared to the hydrazinyl nitrogens, whose lone pairs can be delocalized. In the hydrochloride salt, this ring nitrogen is protonated, forming a pyridinium ion. This protonation significantly alters the electronic properties of the ring, making it more electron-deficient.
Synthesis and Characterization
The reliable synthesis and unambiguous characterization of starting materials are critical in drug development.
Synthetic Protocol
This compound is typically synthesized via nucleophilic aromatic substitution, where the chlorine atom of 2-chloro-5-methylpyridine is displaced by hydrazine.[7][8]
Caption: General workflow for the synthesis of 2-hydrazinyl-5-methylpyridine.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add 2-chloro-5-methylpyridine (1.0 eq).[7]
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., ~15 eq).[7]
-
Reflux: Heat the reaction mixture to reflux (e.g., at 150°C) and stir for 16-48 hours.[7][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess hydrazine hydrate.[7]
-
Purification (Free Base): Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Filter off any precipitate and concentrate the filtrate to obtain the crude 2-hydrazinyl-5-methylpyridine free base.[7][9]
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid (e.g., aqueous HCl or HCl in ether) until the solution is acidic.
-
Isolation: Cool the solution to induce crystallization. Collect the resulting precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.
Spectroscopic Analysis
Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the N-H protons of the hydrazinyl group and the protonated ring nitrogen. The aromatic protons will appear as multiplets in the downfield region (typically δ 7-8.5 ppm), shifted further downfield due to the electron-withdrawing effect of the protonated nitrogen. The methyl protons will appear as a singlet around δ 2.3-2.5 ppm. The N-H protons will appear as broad singlets that can be exchanged with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons will be indicative of their electronic environment.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key frequencies include N-H stretching vibrations from the hydrazinyl group and the N⁺-H of the pyridinium ion (typically broad, in the 2500-3300 cm⁻¹ region), C=C and C=N stretching vibrations of the aromatic ring (1500-1650 cm⁻¹), and C-H stretching from the aromatic and methyl groups (~2850-3100 cm⁻¹).
-
Mass Spectrometry (MS): Under ESI positive ion mode, the mass spectrum will show a prominent peak for the molecular cation [C₆H₁₀N₃]⁺ at m/z ≈ 124.09.[7][10]
Solid-State Interactions: The Role of Hydrogen Bonding
In the solid state, the structure is dominated by a network of intermolecular hydrogen bonds. These interactions are crucial for crystal packing, solubility, and melting point.
Caption: Key hydrogen bonding interactions in the solid state.
The primary hydrogen bond donors are the proton on the pyridinium nitrogen (N⁺-H) and the protons of the hydrazinyl group (N-H). The primary acceptors are the chloride anion (Cl⁻) and the nitrogen atoms of neighboring molecules.[11] This extensive network of strong charge-assisted hydrogen bonds contributes to the compound's crystalline solid nature and its relatively high melting point.
Conclusion and Outlook
This compound is a structurally rich molecule whose utility in medicinal chemistry is directly linked to its electronic and bonding characteristics. The presence of a nucleophilic hydrazinyl group on an aromatic pyridine core, combined with the enhanced stability and handling properties of the hydrochloride salt, makes it an invaluable synthon. A thorough understanding of its structure, from bond hybridization to intermolecular forces, empowers researchers to rationally design synthetic routes and predict its reactivity, ultimately accelerating the discovery of new and effective pharmaceuticals.
References
- 1. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 2. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]
- 3. appretech.com [appretech.com]
- 4. nbinno.com [nbinno.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 6. 896133-77-0 | 5-Hydrazinyl-2-methylpyridine hydrochloride - Moldb [moldb.com]
- 7. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]
- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 9. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 10. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different packing motifs mediated by hydrogen bonds in the hydrochloride salts of two pyridoxal N-acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydrazinyl-5-methylpyridine hydrochloride: A Versatile Building Block in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-Hydrazinyl-5-methylpyridine hydrochloride (CAS Number: 1375477-15-8), a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, potential applications, and key experimental protocols.
Introduction: The Significance of Hydrazinopyridines in Medicinal Chemistry
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. When functionalized with a hydrazinyl group, the resulting hydrazinopyridine moiety becomes a powerful and versatile intermediate. The hydrazinyl group (-NHNH2) is a potent nucleophile and a precursor to a wide range of functional groups and heterocyclic systems.[1][2]
This compound combines the key features of the pyridine ring with the reactive potential of the hydrazinyl group, making it an attractive starting material for the synthesis of novel compounds with diverse therapeutic applications. The methyl group at the 5-position can also influence the compound's lipophilicity and metabolic stability, offering a point for further structural modification.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1375477-15-8 | [3] |
| Molecular Formula | C6H10ClN3 | [3] |
| Molecular Weight | 159.62 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Inert atmosphere, 2-8°C |
Analytical Characterization
The definitive identification and purity assessment of this compound are achieved through a combination of standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons of the hydrazinyl group. The carbon NMR will similarly provide characteristic peaks for each carbon atom in the molecule.[4][5][6]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. A well-developed HPLC method will show a single major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks.
Synthesis of this compound
The synthesis of 2-hydrazinylpyridine derivatives is typically achieved through the nucleophilic aromatic substitution of a suitable halopyridine with hydrazine hydrate.[8][9] The following protocol describes a general and robust method for the synthesis of 2-Hydrazinyl-5-methylpyridine, which can then be converted to its hydrochloride salt.
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Chloro-5-methylpyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (or other suitable high-boiling solvent)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).[10] The use of excess hydrazine hydrate helps to drive the reaction to completion and minimize the formation of dimeric byproducts.[10]
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-Hydrazinyl-5-methylpyridine as a free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethanol. To this solution, add a solution of hydrochloric acid in ether or ethanol dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the versatile reactivity of the hydrazinyl group. This functionality serves as a key handle for the construction of more complex molecular architectures.
Formation of Hydrazones
The most common reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[11][12] This reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting hydrazone can be a stable final product or a key intermediate for further transformations.
Caption: Reaction of 2-Hydrazinyl-5-methylpyridine with carbonyls to form hydrazones.
Synthesis of Heterocyclic Scaffolds
Hydrazines are invaluable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prominent in many approved drugs.
-
Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings.[1][13]
-
Triazoles: Cyclization reactions with appropriate reagents can yield triazole derivatives.[14]
-
Other Heterocycles: The reactivity of the hydrazinyl group can be exploited to construct other important heterocyclic systems such as pyridazines and thiadiazoles.[13]
The ability to readily access these diverse heterocyclic systems from a common starting material underscores the value of this compound in combinatorial chemistry and library synthesis for drug discovery programs.
Potential Biological and Pharmacological Activities
While specific biological data for this compound is not extensively reported in the public domain, the broader class of hydrazone and pyridine derivatives has demonstrated a wide spectrum of pharmacological activities.[14][15][16] This suggests that derivatives of the title compound are promising candidates for screening in various therapeutic areas.
-
Antimicrobial Activity: Many pyridine and hydrazone derivatives exhibit significant antibacterial and antifungal properties.[12][15][17][18] The proposed mechanism for some pyridine derivatives involves the disruption of the bacterial cell membrane.[11]
-
Anticancer Activity: The hydrazone moiety is present in a number of compounds with demonstrated antiproliferative activity against various cancer cell lines.[11][14][16]
-
Anticonvulsant and Anti-inflammatory Activities: These activities have also been reported for various hydrazone-containing compounds.[11][14][16]
Protocol for Preliminary Antimicrobial Screening
The following protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of compounds derived from this compound against a panel of bacteria.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond | Semantic Scholar [semanticscholar.org]
- 3. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity | MDPI [mdpi.com]
- 17. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Hydrazinyl-5-methylpyridine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Hydrazinyl-5-methylpyridine hydrochloride (C₆H₁₀ClN₃, Molecular Weight: 159.62 g/mol , CAS: 1375477-15-8).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) for the comprehensive characterization of this compound.
Introduction: The Significance of Spectroscopic Analysis
In the realm of pharmaceutical and chemical research, the unambiguous identification and structural elucidation of molecules are paramount. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the atomic and molecular properties of a compound. For a molecule such as this compound, a substituted pyridine derivative, a multi-spectroscopic approach is essential to confirm its identity, purity, and structural integrity. This guide will delve into the principles and applications of NMR, FT-IR, and MS, offering both theoretical insights and practical protocols for the analysis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.[3][4][5] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.
Principles of NMR Spectroscopy
The fundamental principle of NMR lies in the intrinsic magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C.[4][6] When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, a phenomenon known as resonance. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, giving rise to the concept of "chemical shift." This allows us to differentiate between atoms in different parts of a molecule.
Predicted ¹H NMR Spectrum of this compound
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The hydrochloride form will influence the chemical shifts, particularly of the protons on the pyridine ring and the hydrazinyl group, due to the positive charge on the nitrogen atom.[7]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H (position 6) | 7.8 - 8.0 | Singlet (or narrow doublet) | 1H |
| Pyridine H (position 4) | 7.4 - 7.6 | Doublet of doublets | 1H |
| Pyridine H (position 3) | 6.7 - 6.9 | Doublet | 1H |
| Methyl Protons (-CH₃) | 2.2 - 2.4 | Singlet | 3H |
| Hydrazinyl Protons (-NH-NH₂) | Broad, variable | Broad singlet | 3H |
Causality of Predictions: The protons on the pyridine ring are expected to be in the aromatic region (δ 7-8 ppm). The proton at position 6, being adjacent to the protonated nitrogen, will be the most deshielded. The methyl group protons will appear as a singlet in the upfield region. The hydrazinyl protons are exchangeable and often appear as a broad signal, the chemical shift of which is dependent on concentration and solvent.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (position 2) | 158 - 162 |
| Pyridine C (position 6) | 145 - 148 |
| Pyridine C (position 4) | 138 - 142 |
| Pyridine C (position 5) | 125 - 128 |
| Pyridine C (position 3) | 110 - 115 |
| Methyl Carbon (-CH₃) | 17 - 20 |
Causality of Predictions: The carbon atom attached to the two nitrogen atoms (C2) will be the most deshielded. The other aromatic carbons will resonate at characteristic chemical shifts for substituted pyridines. The methyl carbon will appear at a typical upfield chemical shift.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[8][9] The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Filtration : Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]
-
Spectrometer Setup :
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]
Principles of FT-IR Spectroscopy
Molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, leading to an IR spectrum.[2][13] The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), and the positions and intensities of the absorption bands are characteristic of the functional groups present.
Predicted IR Spectrum of this compound
The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretching | Hydrazinyl group (-NH₂) |
| 3200 - 2800 | N-H stretching | Ammonium group (-NH⁺) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 2980 - 2850 | C-H stretching | Methyl group (-CH₃) |
| 1640 - 1580 | C=N and C=C stretching | Pyridine ring |
| 1600 - 1500 | N-H bending | Hydrazinyl group (-NH₂) |
| 1480 - 1440 | C-H bending | Methyl group (-CH₃) |
Causality of Predictions: The N-H stretching vibrations of the hydrazinyl and ammonium groups will appear as broad bands in the high-frequency region. The aromatic C-H stretching will be observed just above 3000 cm⁻¹. The characteristic ring stretching vibrations of the pyridine ring will be present in the 1640-1580 cm⁻¹ region.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
For solid samples, the KBr pellet method is a common and reliable sample preparation technique.[14][15]
-
Sample and KBr Preparation : Gently grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[16][17]
-
Pellet Formation : Transfer the finely ground mixture to a pellet die.
-
Pressing : Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[16]
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Caption: Workflow for FT-IR Spectroscopic Analysis (KBr Pellet Method).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18] It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.[19]
Principles of Mass Spectrometry
In a mass spectrometer, a sample is first ionized. For a compound like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is often employed to minimize fragmentation and observe the molecular ion. The resulting ions are then separated based on their m/z ratio by an analyzer and detected. High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in determining the elemental composition.[18]
Predicted Mass Spectrum of this compound
Using a soft ionization technique like ESI in positive ion mode, the primary ion observed is expected to be the protonated molecule of the free base, [M+H]⁺, where M is 2-Hydrazinyl-5-methylpyridine.
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z (predicted) | Ion |
| 124.0872 | [C₆H₉N₃ + H]⁺ |
| 109.0661 | [M+H - NH₃]⁺ |
| 78.0504 | [C₅H₄N]⁺ (Pyridyl fragment) |
Causality of Predictions: The base peak is expected to be the protonated molecule of the free base at m/z 124. Fragmentation may occur through the loss of ammonia (NH₃) from the hydrazinyl group. Further fragmentation could lead to the formation of a stable pyridyl cation. The presence of chlorine as a counter-ion will not be observed in the positive ion mass spectrum.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate.
-
Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition :
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Caption: Workflow for ESI-Mass Spectrometry Analysis.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic analysis of this compound, employing NMR, FT-IR, and MS, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, FT-IR identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. By integrating the data from these three powerful analytical techniques, researchers can confidently ascertain the identity and purity of this important chemical entity, ensuring the integrity of their scientific endeavors.
References
- 1. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 2. appretech.com [appretech.com]
- 3. NMR Database for Faster Structural Data | CAS [cas.org]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
- 6. youtube.com [youtube.com]
- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 8. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 10. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. IR Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 13. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 14. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 15. Spectral Libraries | Thermo Fisher Scientific [thermofisher.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Mass Spectral Libraries and Databases - Features : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
Navigating the Solubility Landscape of 2-Hydrazinyl-5-methylpyridine Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-hydrazinyl-5-methylpyridine hydrochloride in organic solvents. Recognizing the critical role of solubility in drug development and chemical synthesis, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this hydrochloride salt. We present a detailed exploration of the molecular characteristics of this compound, a systematic approach to solvent selection, and robust, step-by-step protocols for both qualitative and quantitative solubility determination. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge and practical methodologies to confidently assess the solubility profile of this compound, ensuring data integrity and facilitating informed decisions in their research endeavors.
Introduction: The Criticality of Solubility in a Research Context
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful drug development and chemical process optimization. For a compound like this compound, understanding its behavior in various organic solvents is paramount for a multitude of applications, including reaction chemistry, purification, formulation, and bioavailability. This guide is structured to provide not just data, but a deep-seated understanding of the "why" behind the experimental observations, fostering a proactive and scientifically rigorous approach to solubility studies.
This compound is a substituted pyridine derivative. The presence of a hydrazinyl group, a methyl group, and the hydrochloride salt form imparts a unique combination of polarity, hydrogen bonding capabilities, and ionic character. These structural features are the primary determinants of its solubility in different solvent systems. The hydrochloride salt form is often employed to enhance the aqueous solubility and stability of a basic parent compound.[1] However, this can present challenges when dissolution in organic media is required.
Physicochemical Properties and Their Influence on Solubility
A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.
| Property | Value/Information | Significance for Solubility |
| Molecular Formula | C₆H₁₀ClN₃[2][3] | Indicates the elemental composition and provides a basis for molecular weight calculation. |
| Molecular Weight | 159.62 g/mol [3] | Larger molecules can sometimes be more difficult to solvate.[4] |
| Structure | This compound | The pyridine ring provides some aromatic character, while the hydrazinyl group is a potent hydrogen bond donor and acceptor. The methyl group adds a small degree of lipophilicity. The hydrochloride salt introduces ionic character. |
| pKa | Not readily available in searches. | The pKa of the hydrazinyl and pyridine nitrogen atoms will dictate the pH at which the compound is ionized, significantly impacting its solubility in protic and acidic/basic media.[5] |
| LogP | Not readily available in searches. | The octanol-water partition coefficient would provide a quantitative measure of the compound's lipophilicity, which is a key predictor of solubility in non-polar organic solvents. |
The interplay of these properties dictates the compound's affinity for different solvents. The "like dissolves like" principle serves as a foundational guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][6] For this compound, its ionic nature due to the hydrochloride salt suggests a preference for polar solvents. However, the organic pyridine backbone introduces a degree of non-polar character that may allow for some solubility in less polar environments.
A Strategic Approach to Solvent Selection
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of this compound. Solvents should be chosen to span a range of polarities and chemical functionalities.
Solvent Classes for Consideration:
-
Protic Solvents: These solvents can donate hydrogen bonds and are generally polar.
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): The hydroxyl group can interact favorably with the polar and hydrogen-bonding functionalities of the solute. Shorter-chain alcohols are more polar and are expected to be better solvents.
-
Water: As a highly polar protic solvent, water is a key reference. The hydrochloride salt form is designed to enhance aqueous solubility.
-
-
Aprotic Polar Solvents: These solvents are polar but do not donate hydrogen bonds.
-
Ketones (e.g., Acetone): The carbonyl group can act as a hydrogen bond acceptor.
-
Esters (e.g., Ethyl Acetate): Possesses both polar and non-polar characteristics.
-
Amides (e.g., Dimethylformamide (DMF), Dimethylacetamide (DMAc)): Highly polar solvents capable of strong hydrogen bond acceptance.
-
Sulfoxides (e.g., Dimethyl Sulfoxide (DMSO)): A highly polar and versatile solvent.
-
-
Aprotic Non-Polar Solvents: These solvents have low polarity and do not have significant hydrogen bonding capabilities.
-
Hydrocarbons (e.g., Hexane, Toluene): Solubility is expected to be low in these solvents due to the polar and ionic nature of the solute.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Ethers are less polar than alcohols but can act as hydrogen bond acceptors.
-
Experimental Determination of Solubility: Protocols and Methodologies
The following protocols provide a framework for the systematic determination of the solubility of this compound. It is imperative to adhere to all safety precautions outlined in the Safety Data Sheet (SDS) for this compound and the chosen solvents.[7][8][9][10]
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents and helps to classify the compound's general solubility characteristics.[11][12]
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a fixed concentration.
Materials:
-
This compound
-
A selection of organic solvents from the classes listed in Section 3.1
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some solid remains undissolved, but a noticeable amount has gone into solution.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record: Document the observations for each solvent.
Quantitative Solubility Determination: The Equilibrium Solubility Method
This method determines the thermodynamic equilibrium solubility of the compound in a specific solvent at a given temperature.
Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume (e.g., 2 mL) of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the sample solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
Data Presentation:
The quantitative solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] |
Visualizing the Solubility Workflow
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 3. appretech.com [appretech.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. byjus.com [byjus.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
Stability and Storage of 2-Hydrazinyl-5-methylpyridine hydrochloride: A Technical Guide to Ensuring Compound Integrity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Hydrazinyl-5-methylpyridine hydrochloride is a key chemical intermediate whose stability is paramount for the success of research and development endeavors. Its inherent reactivity, particularly the hydrazine moiety, necessitates a thorough understanding of its degradation pathways and optimal storage conditions. This guide provides a comprehensive overview of the physicochemical properties, factors influencing stability, and potential degradation mechanisms of this compound. It outlines field-proven storage and handling protocols, details a robust experimental workflow for stability assessment based on ICH guidelines, and discusses the principles of stability-indicating analytical methods. The objective is to equip researchers and drug development professionals with the technical knowledge and practical methodologies required to maintain the purity, potency, and overall integrity of this critical compound.
Introduction
In the landscape of pharmaceutical research and chemical synthesis, the reliability of starting materials and intermediates is a foundational pillar of success. This compound (CAS No: 879475-08-4) is a pyridine derivative that serves as a valuable building block. The presence of a hydrazine group attached to a pyridine ring makes it a versatile reagent, but also introduces specific stability challenges. The hydrochloride salt form is utilized to enhance stability and improve handling characteristics compared to the free base[1]; however, the compound remains susceptible to environmental factors.
Understanding the stability profile of this molecule is not merely an academic exercise; it is a critical component of risk management in drug development and a prerequisite for reproducible scientific outcomes. Degradation can lead to the loss of desired reactivity, the formation of unknown impurities that may interfere with subsequent reactions, or, most critically, the generation of potentially toxic byproducts such as free hydrazine, a known genotoxic impurity[2]. This guide synthesizes data from safety datasheets, supplier recommendations, and established pharmaceutical stability principles to provide a self-validating framework for the storage and handling of this compound.
Physicochemical Properties
A precise understanding of the compound's fundamental properties is the first step in developing an effective stability and storage strategy.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | 2-Hydrazino-5-methyl-pyridine HCl | [4][5] |
| CAS Number | 879475-08-4 (Note: Some suppliers may list other CAS numbers for related structures or batches) | [3] |
| Molecular Formula | C₆H₁₀ClN₃ | [4][5][6] |
| Molecular Weight | 159.62 g/mol | [5][6] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95-98% | [6][7] |
Core Factors Influencing Stability
The stability of this compound is influenced by a combination of environmental factors that can initiate and accelerate degradation. The hydrazine functional group is the primary site of reactivity and instability.
Temperature
Thermal stress is a significant driver of degradation for many chemical entities. For hydrazine derivatives, elevated temperatures can promote decomposition[8]. Supplier recommendations for this compound vary, with some suggesting storage at 2-8°C[3] and others advising -20°C[5][9].
-
Expertise & Causality: The -20°C condition is recommended for long-term archival storage. The lower temperature significantly reduces the kinetic energy of the molecules, minimizing the rate of all potential degradation reactions. The 2-8°C range is suitable for short-term, in-use storage where the material is accessed frequently, balancing stability with practical laboratory workflow. The non-hydrochloride form is noted to be temperature-sensitive, reinforcing the need for cold storage[1].
Moisture and Humidity
The hydrochloride salt is, by its nature, potentially hygroscopic. The non-hydrochloride analog is explicitly described as hygroscopic and moisture-sensitive[1]. Absorption of atmospheric moisture can lead to several undesirable outcomes:
-
Hydrolysis: While the primary bonds are generally stable, the presence of water can facilitate hydrolytic degradation pathways over time, particularly at non-neutral pH.
-
Physical Changes: Water absorption can cause the solid material to become sticky or liquefy, making accurate weighing and handling difficult.
-
Catalysis: Dissolved impurities in absorbed water can catalyze degradation.
-
Trustworthiness: To create a self-validating protocol, all handling of the solid should be performed in a controlled, low-humidity environment (e.g., a glove box) or executed swiftly in a standard laboratory environment, followed by immediate and secure resealing of the container. Storage in a desiccator is a mandatory precaution.
Atmospheric Oxygen
Hydrazine and its derivatives are powerful reducing agents and are consequently susceptible to oxidation[8]. Contact with atmospheric oxygen can lead to the formation of various oxidation products, reducing the purity and potency of the material.
-
Authoritative Grounding: The principle of protecting oxygen-sensitive compounds is well-established. For maximum stability, especially for long-term storage, this compound should be stored under an inert atmosphere, such as argon or nitrogen[1][3]. This involves flushing the container with the inert gas before sealing.
Light
Pyridine and other aromatic heterocyclic compounds can be sensitive to light, particularly in the UV spectrum. Photons can provide the activation energy needed to initiate degradation reactions (photodegradation).
Incompatible Materials
As a hydrazine derivative, the compound is a strong reducing agent and a base. Contact with incompatible materials can lead to vigorous and potentially hazardous reactions. Key incompatibilities include:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, hypochlorite) Can cause a rapid, exothermic reaction[8].
-
Strong Acids: While it is a hydrochloride salt, reaction with stronger acids can occur.
-
Bases: Strong bases will deprotonate the hydrochloride, liberating the more reactive and less stable free base.
-
Metal Oxides and Ions: Certain metals can catalyze the decomposition of hydrazines[8].
Potential Degradation Pathways
Understanding the likely degradation mechanisms is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary pathways involve the highly reactive hydrazine moiety.
-
Oxidation: The lone pair of electrons on the nitrogen atoms of the hydrazine group makes it highly susceptible to oxidation. This can lead to the formation of diazene intermediates, which can further react or decompose, potentially cleaving the C-N bond to form 5-methylpyridine and releasing nitrogen gas or forming hydrazine.
-
Hydrolysis: Although typically more stable than esters or amides, the hydrazinyl C-N bond could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially yielding 2-hydroxy-5-methylpyridine and hydrazine. The formation of hydrazine is a critical concern due to its classification as a probable human carcinogen[2].
-
Dimerization/Condensation: Self-condensation reactions between molecules, though less common, are a theoretical possibility under certain conditions.
References
- 1. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 5. usbio.net [usbio.net]
- 6. appretech.com [appretech.com]
- 7. calpaclab.com [calpaclab.com]
- 8. arxada.com [arxada.com]
- 9. chemscene.com [chemscene.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Reactivity of 2-Hydrazinyl-5-methylpyridine Hydrochloride with Carbonyl Compounds
Abstract
This technical guide provides a comprehensive examination of the reaction between 2-hydrazinyl-5-methylpyridine hydrochloride and various carbonyl compounds. Hydrazone synthesis is a cornerstone of medicinal chemistry, and the pyridine scaffold is a privileged structure in drug design.[1][2][3] This document elucidates the underlying reaction mechanism, provides field-proven experimental protocols, and presents a comparative analysis of reactivity with different carbonyl substrates. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights for the synthesis and application of novel pyridine-based hydrazones.
Introduction: The Significance of Pyridine-Based Hydrazones
The pyridine ring is a ubiquitous heterocyclic motif found in numerous FDA-approved pharmaceuticals, valued for its ability to modulate physicochemical properties like solubility and to engage in critical hydrogen bonding interactions within biological targets.[2][3][4] When coupled with the versatile hydrazone functional group (R¹R²C=N-NH₂), the resulting pyridine-hydrazone scaffold becomes a powerful building block in drug discovery.[5][6] Hydrazones are known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[6][7][8]
2-Hydrazinyl-5-methylpyridine is a particularly valuable reagent. The pyridine nitrogen and the hydrazinyl group provide multiple points for molecular interaction, while the methyl group at the 5-position can influence electronic properties and metabolic stability. The hydrochloride salt form enhances stability and improves handling characteristics. This guide focuses on the condensation reaction of this key intermediate with aldehydes and ketones, a fundamental transformation for creating diverse chemical libraries for screening and development.
The Mechanism of Hydrazone Formation: An Acid-Catalyzed Pathway
The formation of a hydrazone from a hydrazine and a carbonyl compound is a classic example of a nucleophilic addition-elimination reaction.[9] The reaction is typically catalyzed by a small amount of acid, which is crucial for activating the carbonyl group.[10][11] Since the starting material is a hydrochloride salt, the reaction medium is inherently acidic, often negating the need for an additional catalyst.
The mechanism proceeds via two primary stages:
-
Nucleophilic Addition: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[11] The terminal nitrogen of the hydrazine, acting as a nucleophile, then attacks the activated carbonyl carbon. This is followed by a proton transfer from the attacking nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Elimination (Dehydration): The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then pushes out the water molecule, forming a C=N double bond. A final deprotonation step yields the stable hydrazone product and regenerates the acid catalyst.
It is a well-established principle that the rate of hydrazone formation is pH-dependent, with optimal rates typically observed in slightly acidic conditions (around pH 4-5).[11][12][13] If the medium is too acidic, the hydrazine nucleophile becomes fully protonated and non-nucleophilic. Conversely, in neutral or basic conditions, the carbonyl group is not sufficiently activated for the initial nucleophilic attack.[12]
Caption: Acid-catalyzed mechanism for hydrazone formation.
Experimental Protocol: Synthesis of a Representative Hydrazone
This section provides a robust, self-validating protocol for the synthesis of (E)-N'-(4-chlorobenzylidene)-5-methylpyridin-2-yl)hydrazine. This procedure can be adapted for a wide range of aromatic and aliphatic carbonyls.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Hexane and Ethyl Acetate for TLC mobile phase
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20 mL per gram of hydrazine).
-
Carbonyl Addition: To this solution, add 4-chlorobenzaldehyde (1.05 eq). The slight excess of the aldehyde ensures complete consumption of the limiting hydrazine reagent.
-
Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The formation of the more nonpolar hydrazone product should be visible as a new spot with a higher Rf value compared to the starting materials. The reaction is typically complete within 2-6 hours.[14][15]
-
Work-up & Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification & Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to afford the pure hydrazone as a crystalline solid.
-
Confirm the structure and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Characteristic FT-IR peaks include the C=N stretch (around 1580-1650 cm⁻¹) and the N-H stretch (around 3300-3450 cm⁻¹).[14][15][16] In ¹H NMR, the azomethine proton (-CH=N-) typically appears as a singlet between δ 8.0-8.5 ppm.[14]
-
Reactivity Landscape: A Comparative Analysis
The reactivity of this compound varies with the nature of the carbonyl compound. Electronic and steric factors of the carbonyl substrate play a significant role in the reaction rate and overall yield. The following table summarizes typical outcomes with different classes of carbonyls.
| Carbonyl Substrate | Representative Example | Electronic/Steric Factors | Typical Yield | Key Considerations |
| Aromatic Aldehydes | Benzaldehyde, 4-Nitrobenzaldehyde | Electron-withdrawing groups (e.g., -NO₂) on the ring increase the electrophilicity of the carbonyl carbon, accelerating the reaction. | High (85-98%) | Generally clean reactions with high conversion. Products are often crystalline and easy to purify.[16][17] |
| Aliphatic Aldehydes | Heptanal | Less sterically hindered than ketones. No electronic activation from an aromatic ring. | Moderate-High (70-90%) | Reactions are typically fast. Products may be oils, requiring column chromatography for purification. |
| Aromatic Ketones | Acetophenone | More sterically hindered than aldehydes. The two substituents slow the nucleophilic attack. | Moderate (60-80%) | Slower reaction times are expected compared to aldehydes. May require longer reflux or a stronger acid catalyst. |
| Aliphatic Ketones | Cyclohexanone, Acetone | Steric hindrance is a major factor. Less electrophilic than aldehydes. | Lower-Moderate (50-75%) | Often require more forcing conditions (extended reflux time).[18] The equilibrium may be less favorable. |
| α,β-Unsaturated Carbonyls | Cinnamaldehyde | Can potentially undergo 1,4-conjugate addition as a side reaction, leading to pyrazoline formation.[19] | Variable | Reaction conditions must be carefully controlled to favor 1,2-addition (hydrazone formation) over conjugate addition. |
Applications in Drug Development
The pyridine-hydrazone scaffold is a cornerstone in modern medicinal chemistry. These compounds are actively investigated for a range of therapeutic applications:
-
Antimicrobial Agents: The C=N-N linkage is a common feature in compounds with potent antibacterial and antifungal activity.[4][7]
-
Anticancer Agents: Many hydrazone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[6]
-
Anticonvulsants & Anti-inflammatory Agents: The structural versatility of hydrazones allows for the fine-tuning of their pharmacological profiles to target enzymes and receptors involved in neurological and inflammatory pathways.[6]
The ability to easily synthesize a large library of derivatives by simply varying the carbonyl component makes this reaction highly valuable for structure-activity relationship (SAR) studies in the early phases of drug discovery.
Conclusion
The reaction of this compound with carbonyl compounds is a reliable and versatile method for synthesizing a diverse array of pyridine-based hydrazones. A thorough understanding of the acid-catalyzed mechanism and the influence of substrate electronics and sterics is paramount for optimizing reaction conditions and achieving high yields. The protocols and data presented in this guide serve as a practical resource for scientists engaged in the synthesis of these high-value heterocyclic compounds for applications in pharmaceutical research and development.
References
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydrazone Formation [quimicaorganica.org]
- 12. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
2-Hydrazinyl-5-methylpyridine Hydrochloride: A Versatile Precursor for Advanced Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
2-Hydrazinyl-5-methylpyridine hydrochloride is a pivotal precursor in modern organic synthesis, valued for its role in constructing complex heterocyclic scaffolds. Its unique structure, featuring a reactive hydrazine group appended to a pyridine ring, provides a gateway to a diverse array of fused and non-fused nitrogen-containing heterocycles. This guide offers an in-depth exploration of this reagent, consolidating its physicochemical properties, synthesis, and key applications. We delve into the mechanistic underpinnings of its reactions, providing field-proven protocols for the synthesis of high-value pyrazole and triazolopyridine derivatives—structures that are central to contemporary drug discovery and materials science.
Core Compound Profile & Safety Mandates
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and reproducible science.
Physicochemical Properties
This compound is a solid material whose key characteristics are summarized below.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 1375477-15-8 | [1][2][3] |
| Molecular Formula | C₆H₁₀ClN₃ | [1][2][3] |
| Molecular Weight | 159.62 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97-98% | [1][2] |
| Storage | Store at -20°C, keep container tightly closed in a dry, cool, well-ventilated place. | [3][4][5] |
Hazard Identification and Safe Handling
This compound is classified as hazardous and requires stringent safety protocols. The following is a summary of critical safety data; however, users must consult the full Safety Data Sheet (SDS) from their supplier before handling.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H330: Fatal if inhaled.
-
H350: May cause cancer.
-
H410: Very toxic to aquatic life with long lasting effects.
Mandatory Precautionary Measures (P-Statements):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of the Precursor
The most common and direct route to 2-hydrazinylpyridine derivatives is through the nucleophilic aromatic substitution of a corresponding 2-halopyridine with hydrazine.[7][8][9]
General Synthetic Workflow
The synthesis involves the displacement of a chloride atom from the 2-position of the pyridine ring by the highly nucleophilic hydrazine. The reaction is typically performed at elevated temperatures to overcome the activation energy for the substitution on the electron-deficient pyridine ring.
References
- 1. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 2. appretech.com [appretech.com]
- 3. usbio.net [usbio.net]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]
- 8. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 9. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
The Versatile Synthon: Unlocking the Potential of 2-Hydrazinyl-5-methylpyridine Hydrochloride in Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Foreword
In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone, embedded in a multitude of approved therapeutics. Its capacity for hydrogen bonding and its versatile reactivity make it a privileged scaffold. When functionalized with a hydrazinyl moiety, the resulting molecule, such as 2-Hydrazinyl-5-methylpyridine hydrochloride, transforms into a powerful and versatile building block—a synthon—for the construction of novel, biologically active compounds. This guide delves into the core applications of this specific synthon, providing a technical overview for researchers, scientists, and drug development professionals. We will explore its synthetic utility, showcase its role in the creation of diverse heterocyclic systems, and discuss the pharmacological relevance of the resulting molecular architectures.
The Strategic Advantage of the 2-Hydrazinyl-5-methylpyridine Scaffold
The utility of this compound in medicinal chemistry stems from the unique reactivity of the hydrazine group appended to the pyridine ring. The methyl group at the 5-position provides a subtle yet important electronic and steric influence, which can modulate the reactivity of the pyridine nitrogen and the overall lipophilicity of the resulting derivatives.
The primary reactive sites of this molecule are the two nitrogen atoms of the hydrazinyl group. The terminal amino group (-NH2) is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones. The adjacent nitrogen atom can also engage in cyclization reactions, leading to the formation of a wide array of five- and six-membered heterocyclic rings. This dual reactivity is the key to its versatility as a synthon.
Figure 1: Core reactivity of 2-Hydrazinyl-5-methylpyridine.
Synthesis of this compound
The reliable and scalable synthesis of the starting material is a critical first step in any drug discovery program. This compound can be prepared from commercially available precursors. A common synthetic route involves the diazotization of 2-amino-5-methylpyridine followed by reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis from 2-Amino-5-methylpyridine
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
1 M HCl in Ethanol
Procedure:
-
Diazotization: Dissolve 2-amino-5-methylpyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the diazonium salt solution from step 2 to the tin(II) chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up and Isolation: Carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and add a 1 M solution of hydrochloric acid in ethanol to the filtrate to precipitate the hydrochloride salt.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
This method, adapted from general procedures for synthesizing aryl hydrazines, provides a reliable route to the desired starting material[1][2][3].
Applications in the Synthesis of Bioactive Heterocycles
The true power of this compound lies in its ability to serve as a scaffold for the construction of more complex heterocyclic systems, many of which are known to possess significant biological activity.
Pyrazole Derivatives: A Gateway to Diverse Pharmacological Activity
Pyrazoles are five-membered heterocyclic compounds that are prominent in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[4][5][6]. The reaction of 2-Hydrazinyl-5-methylpyridine with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and efficient method for the synthesis of pyrazole derivatives.
Figure 2: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of a Pyrazole Derivative
This protocol outlines the synthesis of a pyrazole derivative via the reaction of this compound with a β-diketone.
Materials:
-
This compound
-
Acetylacetone (a representative 1,3-dicarbonyl compound)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Suspend this compound in ethanol.
-
Add acetylacetone to the suspension.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
This general procedure can be adapted for a wide variety of 1,3-dicarbonyl compounds to generate a library of substituted pyrazoles for biological screening[7][8].
Hydrazone Derivatives: Versatile Intermediates and Bioactive Molecules
The condensation of 2-Hydrazinyl-5-methylpyridine with various aldehydes and ketones yields hydrazone derivatives. Hydrazones themselves are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects[9][10]. Furthermore, the hydrazone linkage can serve as a key structural motif in more complex drug molecules.
The synthesis of hydrazones is typically a straightforward one-pot reaction.
Experimental Protocol: Synthesis of a Hydrazone Derivative
Materials:
-
This compound
-
A substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
A weak base (e.g., sodium acetate)
Procedure:
-
Dissolve this compound and the substituted benzaldehyde in ethanol.
-
Add a molar equivalent of a weak base, such as sodium acetate, to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield the hydrazone derivative.
The resulting hydrazones can be screened for biological activity or used as intermediates for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles[11][12].
Potential Therapeutic Areas and Future Directions
The derivatives of this compound have the potential to be explored in a variety of therapeutic areas. The pyrazole and hydrazone scaffolds are known to interact with a wide range of biological targets.
Table 1: Potential Therapeutic Applications of Derivatives
| Scaffold | Potential Biological Activities | Key References |
| Pyrazoles | Anti-inflammatory, Antimicrobial, Antifungal, Anticancer | [4][5] |
| Hydrazones | Antimicrobial, Anticonvulsant, Analgesic, Anti-inflammatory, Antitubercular | [9][10][13] |
| Triazoles/Oxadiazoles | Antimicrobial, Antifungal, Anticancer | [11][12] |
Future research in this area could focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyrazole or hydrazone core to optimize biological activity and pharmacokinetic properties.
-
Target Identification: Elucidating the specific molecular targets of novel, active compounds derived from 2-Hydrazinyl-5-methylpyridine.
-
Combinatorial Chemistry: Utilizing high-throughput synthesis to generate large libraries of derivatives for screening against a wide range of biological targets.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and rich reactivity provide access to a diverse array of heterocyclic compounds with significant potential for drug discovery. By leveraging the principles of rational drug design and combinatorial chemistry, researchers can continue to unlock the full therapeutic potential of this important synthon.
References
- 1. 5-Hydrazinyl-2-Methoxypyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [scholarship.miami.edu]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Hydrazinyl-5-methylpyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 2-Hydrazinyl-5-methylpyridine hydrochloride (CAS No. 1375477-15-8).[1][2] As a substituted hydrazine derivative, this compound warrants careful handling due to its potential health hazards. This document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile
This compound is a solid, and like many hydrazine derivatives, it is recognized as a hazardous substance.[1][3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1375477-15-8 | [1][2] |
| Molecular Formula | C6H10ClN3 | [1][2] |
| Molecular Weight | 159.62 g/mol | [1][2][5] |
| Appearance | Solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [4][5] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial when working with this compound.
Engineering Controls: The First Line of Defense
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[6] The fume hood provides essential ventilation to capture and exhaust any dust or vapors that may be generated. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE): Essential for Direct Handling
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[7] Gloves should be inspected for any signs of degradation before use and changed frequently.
-
Skin and Body Protection: A flame-resistant lab coat should be worn over personal clothing.
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to prevent accidental exposure and ensure the stability of the compound.
General Handling Procedures
-
Work Area: Designate a specific area within a fume hood for handling this compound.
-
Weighing: Weigh the solid compound in the fume hood. To prevent inhalation of dust, consider weighing it in a tared, sealed container.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids, as hydrazine derivatives can react violently with these substances.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory.[8]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] The recommended storage temperature is between 2-8°C under an inert atmosphere.[4][5] It should be stored away from incompatible materials.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
Spills
-
Small Spills: For a small spill contained within a fume hood, absorb the material with an inert absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and prevent entry. Alert your institution's environmental health and safety (EHS) department. If it is safe to do so, and you are trained, you can attempt to contain the spill to prevent it from spreading.
Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
Diagrams
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making flowchart for responding to spills and exposures involving this compound.
References
- 1. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 2. appretech.com [appretech.com]
- 3. nbinno.com [nbinno.com]
- 4. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. arxada.com [arxada.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Pyridine-Substituted Pyrazole Derivatives via 2-Hydrazinyl-5-methylpyridine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyridine-Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core structure of numerous blockbuster drugs with applications ranging from anti-inflammatory agents like Celecoxib to treatments for erectile dysfunction like Sildenafil.[1][2] The incorporation of a pyridine ring into the pyrazole scaffold introduces a valuable pharmacophore that can significantly modulate a compound's physicochemical properties.[3][4][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improve aqueous solubility, and provide a vector for further functionalization, making pyridine-substituted pyrazoles highly sought-after targets in drug discovery.[3][6]
This guide provides a detailed, field-proven protocol for the synthesis of 3,5-disubstituted pyrazoles using 2-Hydrazinyl-5-methylpyridine hydrochloride as a key building block. We will focus on the classic and robust Knorr pyrazole synthesis, a condensation reaction with a 1,3-dicarbonyl compound, which remains one of the most efficient and reliable methods for constructing the pyrazole ring.[1][7][8] This document will not only detail the procedural steps but also delve into the underlying chemical principles, offering insights into reaction mechanisms, troubleshooting, and product characterization to ensure reproducible and high-yield results.
The Core Synthetic Strategy: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][7] This reaction is exceptionally versatile, allowing for the creation of a diverse library of polysubstituted pyrazoles by simply varying the two starting components.[9][10]
In our target synthesis, this compound serves as the N-N building block, and a generic 1,3-dicarbonyl compound (e.g., acetylacetone) provides the C-C-C backbone.
General Reaction Scheme:
Mechanistic Insights
Understanding the reaction mechanism is critical for optimizing conditions and predicting outcomes. The synthesis proceeds through a two-stage process:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically the faster step and results in the formation of a hydrazone intermediate after dehydration.[11][12][13] The reaction is often catalyzed by a small amount of acid.[12]
-
Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazone then attacks the remaining carbonyl group in an intramolecular fashion. This cyclization forms a non-aromatic hydroxyl-pyrazoline intermediate.[14] The final, and often rate-determining, step is the acid-catalyzed dehydration of this intermediate, which leads to the formation of the stable, aromatic pyrazole ring.[14][15]
Below is a diagram illustrating the mechanistic pathway.
Detailed Experimental Protocol
This protocol describes the synthesis of 5-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine as a representative example, using acetylacetone as the 1,3-dicarbonyl compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Recommended Grade |
| This compound | 13364-59-1 | 159.61 | ≥98% |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | ≥99% |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous, ≥99.5% |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | ACS Grade, ≥99.7% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.59 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (30 mL) to the flask. Stir the suspension.
-
Addition of Diketone: Add acetylacetone (1.10 g, 11.0 mmol, 1.1 eq) to the suspension.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture using a Pasteur pipette. The acid acts as a catalyst for the condensation steps.[12]
-
Expertise & Experience Note: While the starting material is a hydrochloride salt, the reaction is often sluggish without a catalytic amount of a stronger acid like acetic acid to facilitate the dehydration steps, which are rate-limiting.[14] The hydrochloride salt itself is not sufficient to drive the reaction efficiently in an alcoholic solvent.
-
-
Reaction Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile Phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up - Solvent Removal: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acetic acid. Then, wash with brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product, 5-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine , can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.
Workflow Visualization
The entire experimental process can be visualized as a clear workflow.
Characterization and Data (Self-Validation)
To confirm the identity and purity of the synthesized 5-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine , standard analytical techniques must be employed.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Chemical shifts (δ) in ppm relative to TMS. Expect signals for: pyridine ring protons (doublets and doublet of doublets in the aromatic region, ~7.0-8.5 ppm), pyrazole ring proton (singlet, ~6.0 ppm), two pyrazole methyl groups (singlets, ~2.2-2.5 ppm), and one pyridine methyl group (singlet, ~2.3 ppm).[16][17] |
| ¹³C NMR | Expect distinct signals for all unique carbon atoms in the aromatic rings and the methyl groups.[18][19] |
| Mass Spec. | For C₁₁H₁₃N₃, the expected exact mass [M+H]⁺ is approximately 188.1182. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Melting Pt. | A sharp melting point range indicates high purity. |
| Yield | Expected yields for this reaction are typically in the range of 75-90% after purification. |
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; insufficient heating; catalyst degradation. | Ensure the reaction is heated to a proper reflux. Add a few more drops of acetic acid. Confirm the quality of the starting hydrazine, as it can degrade over time. |
| Impure Product | Incomplete reaction; side product formation. | Extend the reflux time. Ensure the work-up is thorough, especially the neutralization step with NaHCO₃. If impurities persist, purify using flash column chromatography with a gradient elution. |
| Formation of Isomers | Use of an unsymmetrical 1,3-dicarbonyl compound.[7][14] | When using an unsymmetrical diketone, a mixture of two regioisomers can form.[1][14] The regioselectivity is influenced by pH and the steric/electronic properties of the diketone.[14] Separation may require careful chromatography. |
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ajchem-a.com [ajchem-a.com]
- 19. researchgate.net [researchgate.net]
Protocol for derivatization of steroids with 2-Hydrazinyl-5-methylpyridine hydrochloride
An Application Guide and Protocol for the Derivatization of Steroids with 2-Hydrazinyl-5-methylpyridine hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction: Overcoming the Analytical Challenge of Steroid Quantification
The precise measurement of steroid hormones is fundamental to endocrinology, drug development, and clinical diagnostics. Steroids are a class of lipids that act as signaling molecules, regulating a vast array of physiological processes.[1][2] However, their analysis presents significant challenges. Many steroids circulate at very low concentrations (nanomolar to picomolar), and their non-polar nature often leads to poor ionization efficiency with the gold-standard analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6]
Conventional immunoassays, while common, can suffer from a lack of specificity due to cross-reactivity with structurally similar steroids, leading to inaccurate measurements, especially at low concentrations.[1][3] LC-MS/MS offers superior selectivity but is hampered by the difficulty of ionizing these neutral molecules effectively using standard techniques like electrospray ionization (ESI).[1][7]
To bridge this sensitivity gap, chemical derivatization has emerged as a powerful strategy.[8] This process involves chemically modifying the steroid to attach a charged or easily ionizable group, thereby dramatically enhancing its signal in the mass spectrometer.[1][9] This application note provides a detailed protocol and scientific rationale for the derivatization of keto-steroids using this compound (2-HMP), a highly effective reagent for boosting analytical sensitivity by orders of magnitude.[7]
The Chemistry: Mechanism of 2-HMP Derivatization
The efficacy of 2-HMP lies in a classic chemical reaction: the condensation of a hydrazine with a carbonyl group (ketone) to form a hydrazone. Most bioactive steroids, including testosterone, progesterone, and cortisol, possess one or more ketone functionalities, making them ideal candidates for this reaction.
The hydrazine group (-NH-NH₂) of 2-HMP acts as a potent nucleophile, attacking the electrophilic carbon of the steroid's ketone group. This reaction, typically catalyzed by a small amount of acid, results in the formation of a stable C=N double bond, covalently linking the pyridine-based tag to the steroid molecule.
The critical advantage of this tag is the pyridine ring. The nitrogen atom in the pyridine ring is basic and is readily protonated, especially in the acidic mobile phases commonly used in reversed-phase LC-MS. This creates a permanent positive charge on the derivative, making it exceptionally responsive to positive-ion ESI and leading to a dramatic increase in signal intensity.[3] Studies have shown that this derivatization can increase sensitivity from 70-fold to over 1600-fold compared to the underivatized steroid.[7][10]
Caption: Reaction of a keto-steroid with 2-HMP to form a stable, highly ionizable hydrazone derivative.
Detailed Experimental Protocol
This protocol is designed for researchers who have already performed a sample extraction (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) to isolate steroids from a biological matrix (e.g., plasma, saliva, tissue homogenate). The starting material for this protocol is the dried steroid extract.
PART 1: Reagent and Standard Preparation
-
Derivatization Reagent (0.5 mg/mL 2-HMP):
-
Steroid Standards and Internal Standards (IS):
-
Prepare individual stock solutions of steroid standards and corresponding isotopically labeled internal standards (e.g., ¹³C₃-Testosterone) in methanol (e.g., at 1 mg/mL).[3]
-
From these stocks, create a series of working solutions and calibration standards through serial dilution in methanol to cover the expected physiological or experimental concentration range.
-
PART 2: The Derivatization Workflow
The following steps should be performed on both the extracted samples and the calibration curve standards. The inclusion of an isotopically labeled internal standard that undergoes derivatization alongside the analyte is critical for correcting analytical variability.
Caption: Step-by-step workflow for the derivatization of steroid extracts with 2-HMP.
Step-by-Step Methodology:
-
Reagent Addition: To the dried steroid extract in a microcentrifuge tube or well of a 96-well plate, add 100 µL of the freshly prepared 0.5 mg/mL 2-HMP Derivatization Reagent.[3]
-
Mixing: Securely cap the tube or seal the plate and vortex for 10 seconds to ensure the dried extract is fully dissolved in the reagent.
-
Reaction Incubation: Place the samples in a heat block or oven set to 60°C. Incubate for 15 to 60 minutes.
-
Expert Insight: The optimal incubation time can vary between steroids. A 15-minute incubation is often sufficient for many androgens like testosterone and DHT[3], while other protocols may extend this to 60 minutes to ensure the reaction goes to completion.[7] Method development should include an incubation time course experiment (e.g., 5, 15, 30, 60, 120 min) to determine the point of maximum derivative formation for the specific analytes of interest.[3]
-
-
Reaction Quenching (Optional but Recommended): After incubation, remove the samples and allow them to cool briefly. Quench the reaction by adding 50 µL of methanol.[3] This dilution step helps to stop the reaction consistently across all samples.
-
Solvent Evaporation: Evaporate the solvents to complete dryness using a gentle stream of oxygen-free nitrogen, typically with heating at 40-60°C.[3]
-
Final Reconstitution: Reconstitute the dried, derivatized sample in an appropriate volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS/MS method. Vortex thoroughly and centrifuge to pellet any particulates before transferring the supernatant to an autosampler vial.
PART 3: Protocol Parameters Summary
| Parameter | Recommended Value | Rationale & Notes |
| Reagent | 2-Hydrazinyl-5-methylpyridine HCl | Reacts with ketone groups to form ionizable hydrazones. |
| Reagent Concentration | 0.5 mg/mL in Methanol + 1% Formic Acid | Sufficient concentration to drive the reaction. Formic acid acts as a catalyst.[3] |
| Reaction Volume | 100 µL | A common volume that ensures complete dissolution of the dried extract.[3] |
| Reaction Temperature | 60°C | Provides thermal energy to overcome the activation barrier of the reaction.[7] |
| Reaction Time | 15 - 60 min | Analyte-dependent. Must be optimized during method development.[3] |
| Post-Reaction Step | Evaporation & Reconstitution | Removes derivatization reagent and prepares the sample in a solvent compatible with the LC method. |
Analytical Considerations for LC-MS/MS
Derivatization fundamentally alters the analyte, which requires adjustments to the subsequent analysis.
-
Chromatography: The 2-HMP derivative is more polar than the parent steroid. The formation of a C=N bond can result in syn and anti geometric isomers, which may be separated chromatographically, appearing as two distinct peaks for a single analyte. The LC gradient must be optimized to resolve these isomers and separate them from isobaric interferences.[3]
-
Mass Spectrometry: The derivatized steroids will have a new mass-to-charge ratio (m/z). In positive ESI mode, the precursor ion will be the protonated molecule, [M+H]⁺.
-
Trustworthiness through Fragmentation: A key feature of these derivatives is their predictable fragmentation pattern under collision-induced dissociation (CID). A significant and often dominant product ion corresponds to the protonated 2-HMP tag itself. For example, a highly sensitive transition for many 2-HMP derivatives involves fragmentation to a product ion at m/z 108 .[3][4] This allows for the creation of highly specific and sensitive Multiple Reaction Monitoring (MRM) methods.
-
Example MRM Transitions for 2-HMP Derivatives: [3][4]
| Steroid | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Testosterone-HMP | 394 | 108 |
| DHT-HMP | 396 | 108 |
| Androstenedione-HMP | 392 | 108 |
-
Method Validation: The stability of the derivatives is a key validation parameter. HMP-derivatized androgens have been shown to be stable for at least 30 days when stored at -20°C, providing excellent robustness for batch analysis.[3][5][6]
Conclusion
The derivatization of keto-steroids with this compound is a validated and highly effective strategy to overcome the inherent challenges of steroid analysis by LC-MS/MS. By converting poorly ionizing, neutral molecules into readily detectable charged species, this protocol enables researchers to achieve the low limits of quantification necessary for demanding applications in both clinical and basic science. The procedure is straightforward, robust, and, when coupled with appropriate internal standards and optimized LC-MS/MS conditions, provides a self-validating system for the accurate and precise measurement of low-abundance steroids.
References
- 1. longdom.org [longdom.org]
- 2. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shura.shu.ac.uk [shura.shu.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Ultrasensitive Quantification of Keto-Steroid Hormones in Biological Matrices using 2-Hydrazinyl-5-methylpyridine (2-HMP) Derivatization and LC-MS/MS
Abstract
The quantification of endogenous steroid hormones is critical for understanding numerous physiological and pathological states. However, their low concentrations and poor ionization efficiency present significant challenges for analysis by liquid chromatography-mass spectrometry (LC-MS). This application note details a robust and highly sensitive method for the analysis of keto-steroid hormones, such as testosterone and dihydrotestosterone (DHT), in plasma. The protocol employs a chemical derivatization strategy using 2-Hydrazinyl-5-methylpyridine hydrochloride (2-HMP) to introduce a permanently charged moiety onto the steroid backbone. This significantly enhances ionization efficiency for electrospray ionization (ESI) and dramatically improves detection limits, enabling accurate quantification even from low-volume samples.
Introduction: The Challenge of Steroid Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of small molecules in complex biological fluids, offering superior selectivity compared to traditional immunoassays.[1][2][3] However, many critical steroid hormones, particularly androgens like 5α-dihydrotestosterone (DHT), circulate at very low nanomolar or even picomolar concentrations.[1][3] Compounding this challenge, these molecules lack easily ionizable functional groups, leading to poor signal intensity in common ESI sources.[1][4]
To overcome these limitations, a chemical derivatization strategy can be employed. Derivatization aims to modify the analyte to improve its analytical properties without altering its fundamental structure in a way that would prevent its identification. By introducing a highly ionizable tag, the sensitivity of LC-MS/MS methods can be improved by several orders of magnitude.[1] This application note focuses on the use of this compound, a hydrazine-based reagent, to specifically target the ketone functional group present in many biologically active steroids.
The Scientific Rationale: Why 2-Hydrazinyl-5-methylpyridine?
The selection of 2-Hydrazinyl-5-methylpyridine (2-HMP) is based on sound chemical principles designed to maximize sensitivity in positive-ion ESI-MS.
-
Targeted Reactivity: The hydrazine group (-NH-NH2) of 2-HMP reacts specifically and quantitatively with the ketone (oxo) groups found on steroids like testosterone, DHT, androstenedione, and progesterone.[5] This reaction forms a stable hydrazone linkage.
-
Enhanced Ionization: The pyridine ring in the 2-HMP reagent contains a nitrogen atom that is readily protonated. This introduces a permanent positive charge to the steroid-derivative complex. This "pre-charged" state dramatically enhances the efficiency of the electrospray ionization process, leading to a much stronger signal in the mass spectrometer.[1]
-
Improved Chromatography: The addition of the polar pyridinium group can also influence the chromatographic behavior of the otherwise nonpolar steroid, potentially improving peak shape and resolution from isobaric interferences.[1]
-
Specific Fragmentation: The resulting derivatives produce specific and predictable fragment ions during tandem mass spectrometry (MS/MS), which is crucial for definitive identification and quantification using Multiple Reaction Monitoring (MRM).[1][3]
The derivatization reaction proceeds as follows:
Caption: Reaction of a keto-steroid with 2-HMP to form a stable, ionizable hydrazone derivative.
Detailed Experimental Protocol
This protocol provides a comprehensive workflow from sample extraction to final LC-MS/MS analysis.
Materials and Reagents
-
Solvents: Methanol, Acetonitrile, Water (all LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade).
-
Reagents: this compound (2-HMP), Formic acid, Acetic acid, Hydrazine monohydrate.
-
Standards: Certified reference standards for target steroid hormones and corresponding stable isotope-labeled internal standards (e.g., Testosterone-d3, DHT-d3).
-
Sample Matrix: Human plasma (or other relevant biological fluid).
-
Equipment: Centrifuge, evaporator (e.g., nitrogen stream), vortex mixer, analytical balance, UHPLC system coupled to a triple quadrupole mass spectrometer.
Workflow Overview
Caption: Overall workflow for the analysis of steroid hormones using 2-HMP derivatization.
Step-by-Step Methodology
Step 1: Preparation of Derivatization Reagent
-
Prepare a 1 mg/mL solution of this compound in methanol containing 0.5% acetic acid. This solution should be prepared fresh daily.
Step 2: Sample Preparation and Extraction
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing, for example, Testosterone-d3 and DHT-d3 at 10 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Step 3: Derivatization Reaction
-
To the dried residue from Step 2, add 50 µL of the freshly prepared 2-HMP reagent solution.
-
Vortex briefly to dissolve the residue.
-
Seal the tube and incubate at 60°C for 60 minutes.[5]
-
After incubation, cool the tubes to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 4: Final Sample Preparation
-
Reconstitute the dried derivative residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
Liquid Chromatography (LC)
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for 2-HMP Derivatives
The exact masses will vary slightly based on the use of 2-Hydrazinyl-5-methylpyridine vs. the 2-hydrazino-1-methylpyridine (HMP) cited in the literature. The transitions below are adapted from published HMP data and should be confirmed by infusion. The common fragment ion m/z 122 corresponds to the protonated 2-amino-5-methylpyridine portion of the derivative.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Testosterone-2-HMP | 394.3 | 122.1 |
| Testosterone-d3-2-HMP (IS) | 397.3 | 122.1 |
| DHT-2-HMP | 396.3 | 122.1 |
| DHT-d3-2-HMP (IS) | 399.3 | 122.1 |
| Androstenedione-2-HMP | 392.3 | 122.1 |
Note: These m/z values are predicted for the 5-methylpyridine derivative and should be empirically optimized on your mass spectrometer.
Results and Discussion: Performance of the Method
Following this protocol, a significant enhancement in signal intensity is expected compared to the analysis of underivatized steroids. Studies using the closely related 2-hydrazino-1-methylpyridine (HMP) reagent have demonstrated a 70- to 1600-fold increase in sensitivity for mono-oxosteroids.[5] This allows for the development of methods with lower limits of quantitation (LLOQs) in the low pg/mL range, even from sample volumes as small as 100-200 µL of plasma.[2][3]
Self-Validation and Quality Control:
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is critical. They co-elute with the target analyte and experience similar extraction efficiency and ionization effects, correcting for any sample loss or matrix effects.
-
Calibration Curve: A calibration curve should be prepared in a surrogate matrix (e.g., stripped serum) spanning the expected physiological concentration range. The curve should demonstrate linearity with a correlation coefficient (r²) > 0.99.
-
Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations to be run with each batch of samples. The accuracy and precision of these QCs should be within ±15% (±20% at the LLOQ) to ensure the validity of the run.
Conclusion
The use of this compound as a derivatizing agent provides a powerful strategy for overcoming the inherent challenges of keto-steroid hormone analysis by LC-MS/MS. This method offers a robust, specific, and exceptionally sensitive protocol suitable for clinical research and drug development applications. The significant increase in ionization efficiency allows for the reliable quantification of low-abundance hormones from minimal sample volumes, providing high-quality data for endocrinological studies.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Strategic Cyclocondensation Reactions of 2-Hydrazinyl-5-methylpyridine Hydrochloride for Heterocyclic Scaffolding
Abstract: 2-Hydrazinyl-5-methylpyridine hydrochloride is a pivotal starting material in synthetic and medicinal chemistry, serving as a versatile precursor for a variety of nitrogen-containing heterocyclic compounds. Its dual nucleophilic hydrazine moiety, coupled with the electronic characteristics of the pyridine ring, enables a rich tapestry of cyclocondensation reactions. This guide provides an in-depth exploration of two primary applications: the synthesis of substituted pyrazoles via reaction with 1,3-dicarbonyl compounds and the construction of fused[1][2][3]triazolo[4,3-a]pyridine systems through condensation with carboxylic acid derivatives. We delve into the underlying mechanisms, present detailed, field-tested protocols, and offer expert insights into optimizing these critical transformations for drug discovery and development programs.
Core Principles: Understanding the Reactant
This compound (C₆H₁₀ClN₃, MW: 159.62) is a stable, crystalline solid.[4][5] The hydrochloride form enhances its shelf-life and handling properties compared to the free base. The molecule's reactivity is dominated by the hydrazine group (-NH-NH₂).
-
Nucleophilicity: The terminal nitrogen (-NH₂) of the hydrazine is more nucleophilic and sterically accessible than the nitrogen atom attached to the pyridine ring. This differential reactivity is the cornerstone of predictable cyclocondensation reactions, as it typically initiates the reaction sequence.
-
The Pyridine Core: The 5-methylpyridine ring is more than a passive scaffold. It influences the overall electron density and basicity of the molecule. The methyl group is a weak electron-donating group, subtly modulating the reactivity of the heterocyclic system.
-
The Role of the Hydrochloride: While ensuring stability, the hydrochloride salt means the hydrazine moiety is protonated. For most reactions, the free base must be generated in situ or the reaction must be conducted under conditions that facilitate the release of the nucleophilic free hydrazine. This is often achieved by adding a base or using a polar, protic solvent that can mediate the proton transfer.
Application I: Synthesis of 1-(5-methylpyridin-2-yl)-1H-pyrazoles
The condensation of hydrazines with 1,3-dicarbonyl compounds is a classic and highly reliable method for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry found in drugs like Celecoxib.[2][6][7] This transformation, known as the Knorr pyrazole synthesis, proceeds via a sequential condensation-cyclization-dehydration cascade.
Reaction Mechanism
The reaction begins with the nucleophilic attack of the terminal nitrogen of the 2-hydrazinyl-5-methylpyridine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The acidic conditions often employed serve to catalyze both the initial condensation and the final dehydration step.[6]
Caption: Mechanism for pyrazole synthesis.
Protocol: Synthesis of 1-(5-methylpyridin-2-yl)-3,5-dimethyl-1H-pyrazole
This protocol details the reaction with acetylacetone (a symmetric 1,3-dicarbonyl) to yield a single, unambiguous product.
Materials & Reagents
| Reagent | M.W. | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 159.62 | 1.0 | 10 | 1.596 g |
| Acetylacetone (2,4-pentanedione) | 100.12 | 1.1 | 11 | 1.14 mL |
| Glacial Acetic Acid | - | - | - | 20 mL |
| Saturated Sodium Bicarbonate Solution (aq.) | - | - | - | As needed |
| Ethyl Acetate | - | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.596 g, 10 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the suspension for 5 minutes. Add acetylacetone (1.14 mL, 11 mmol) to the mixture using a syringe.
-
Causality Note: Glacial acetic acid serves as both the solvent and an acid catalyst. It facilitates the formation of the hydrazone intermediate and promotes the final dehydration step to the aromatic pyrazole.[6]
-
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The starting material is polar, while the product is significantly less polar.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing crushed ice (~100 g). Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(5-methylpyridin-2-yl)-3,5-dimethyl-1H-pyrazole.
Application II: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines
The fusion of a triazole ring to a pyridine core generates the[1][3]triazolo[4,3-a]pyridine scaffold, a structure of significant interest in agrochemicals and pharmaceuticals. This is typically achieved by reacting the hydrazinylpyridine with a one-carbon electrophile, such as a carboxylic acid or its derivative, followed by cyclodehydration.
Reaction Mechanism
The synthesis involves two key stages. First, the terminal amine of the hydrazine is acylated by the carboxylic acid (or a more reactive derivative like an acyl chloride) to form an N'-acyl-2-hydrazinyl-5-methylpyridine intermediate. Second, this intermediate undergoes an intramolecular cyclization with the elimination of water, a step that often requires harsh dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][8]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appretech.com [appretech.com]
- 5. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl - Google Patents [patents.google.com]
Application Note: Ultrasensitive Quantification of Carbonyl-Containing Drugs and Metabolites using 2-Hydrazinyl-5-methylpyridine hydrochloride as a Novel Derivatizing Agent for LC-MS/MS Analysis
Introduction
In the realm of pharmaceutical and biomedical analysis, the sensitive and accurate quantification of drugs and their metabolites is paramount for understanding pharmacokinetics, pharmacodynamics, and ensuring therapeutic efficacy and safety. Many pharmaceutical compounds and endogenous molecules, such as steroids, contain a carbonyl functional group (aldehyde or ketone) that can present analytical challenges due to their poor ionization efficiency in mass spectrometry and lack of a strong chromophore for UV detection. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag onto the analyte that enhances its detectability.[1][2]
This application note presents a detailed protocol for the use of 2-Hydrazinyl-5-methylpyridine hydrochloride as a highly effective derivatizing agent for the sensitive quantification of carbonyl-containing compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The hydrazine moiety of the reagent reacts specifically and efficiently with aldehydes and ketones to form stable hydrazones. The incorporation of the pyridine ring provides a readily ionizable site, significantly enhancing the signal intensity in electrospray ionization (ESI) mass spectrometry.
Principle of Derivatization
The derivatization reaction is based on the condensation of the hydrazine group of this compound with the carbonyl group of the target analyte to form a stable hydrazone derivative. This reaction is typically carried out under mild acidic conditions, which catalyze the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.
The resulting hydrazone derivative exhibits significantly improved ionization efficiency in the mass spectrometer compared to the underivatized analyte. The pyridine nitrogen is readily protonated, leading to a strong signal in positive ion mode ESI. This enhanced ionization, coupled with the specificity of the reaction, allows for ultratrace quantification of carbonyl-containing analytes in complex biological matrices.
Experimental Workflow
The overall analytical workflow involves sample preparation, derivatization, and subsequent LC-MS/MS analysis. A schematic representation of this process is provided below.
Figure 1: General experimental workflow for the analysis of carbonyl compounds using this compound derivatization.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Target Analyte(s): Carbonyl-containing drug or metabolite of interest (e.g., Ketoprofen, Cortisone)
-
Internal Standard (IS): A structurally similar carbonyl-containing compound or a stable isotope-labeled version of the analyte.
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Solid-Phase Extraction (SPE) Cartridges: Appropriate for the analyte of interest (e.g., C18 for nonpolar compounds).
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nitrogen Gas for Evaporation
-
Heating Block or Water Bath
-
Vortex Mixer
-
Centrifuge
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Detailed Protocol
This protocol provides a general framework for the derivatization and analysis of a model carbonyl-containing drug in a biological matrix. Optimization of specific parameters may be required for different analytes and matrices.
Preparation of Reagents
-
Derivatization Reagent Solution (0.5 mg/mL): Dissolve 5 mg of this compound in 10 mL of methanol containing 0.1% formic acid. This solution should be prepared fresh daily.
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target analyte and internal standard in methanol.
-
Working Standard and QC Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent (e.g., methanol/water 50:50 v/v) to create calibration standards and quality control samples.
Sample Preparation (Solid-Phase Extraction)
-
Matrix Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution. For calibration and QC samples, add the appropriate concentration of the analyte working solution.
-
Pre-treatment: Add 400 µL of 4% phosphoric acid in water to the sample, vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Reaction
-
Reconstitution: Reconstitute the dried extract in 50 µL of the Derivatization Reagent Solution.
-
Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 60 minutes in a heating block.
-
Cooling and Dilution: After incubation, allow the samples to cool to room temperature. Add 50 µL of water to the reaction mixture.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters. Method development and optimization are recommended for specific applications.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transition Optimization: The specific precursor and product ions for the derivatized analyte and internal standard must be determined by infusing the individual derivatized compounds into the mass spectrometer. A common product ion for pyridine-containing derivatives corresponds to the protonated pyridine ring.
Data Analysis
Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) is typically used for the calibration.
Trustworthiness and Self-Validation
The robustness and reliability of this method are ensured through several key aspects:
-
Specificity: The hydrazine reagent reacts selectively with carbonyl groups, minimizing interference from other functional groups.
-
Internal Standard: The use of a co-extracted internal standard corrects for variations in sample preparation and matrix effects.
-
Chromatographic Separation: The LC method is designed to separate the derivatized analyte from potential isomers and matrix components.
-
MS/MS Detection: The high selectivity of MRM detection provides an additional layer of confirmation and reduces background noise.
Validation of the method should be performed according to relevant regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Conclusion
This compound is a promising derivatizing agent for the sensitive and reliable quantification of carbonyl-containing compounds in complex matrices. The protocol described herein provides a solid foundation for the development of robust analytical methods for a wide range of applications in pharmaceutical research, clinical diagnostics, and metabolic studies. The enhanced ionization efficiency afforded by this reagent can significantly lower the limits of detection and quantification, enabling the analysis of trace-level analytes.
References
Application of 2-Hydrazinyl-5-methylpyridine Hydrochloride in Combinatorial Chemistry: A Guide for Researchers
Introduction: The Strategic Value of the Pyridylpyrazole Scaffold
In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activity is relentless. Among the privileged heterocyclic scaffolds, the pyridylpyrazole motif has emerged as a cornerstone in medicinal chemistry. Its prevalence in a wide array of clinically successful drugs and late-stage clinical candidates underscores its importance.[1][2][3] The pyridine ring, a bioisostere of a phenyl group but with enhanced solubility and hydrogen bonding capabilities, combined with the versatile pyrazole core, creates a pharmacophore with a high degree of "drug-likeness".[2][4]
2-Hydrazinyl-5-methylpyridine hydrochloride is a key building block for the facile construction of 1-(5-methylpyridin-2-yl)pyrazoles. The introduction of the 5-methylpyridine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. The methyl group can enhance binding affinity through hydrophobic interactions in the target protein's active site and can also impact metabolic stability.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in combinatorial library synthesis to accelerate the discovery of new therapeutic agents.
Chemical Properties and Reactivity Profile
This compound is a solid, water-soluble salt. The hydrochloride form enhances its stability and ease of handling compared to the free base. In solution, particularly in the presence of a base or in a buffered system, the nucleophilic free hydrazine is liberated, which is the reactive species in the subsequent cyclization reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 159.62 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
The primary application of this compound in combinatorial chemistry is its use in the Knorr pyrazole synthesis and related multicomponent reactions (MCRs).[7][8] The reaction involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or a suitable equivalent to form the pyrazole ring. This reaction is robust, high-yielding, and amenable to a wide range of substrates, making it ideal for the generation of large and diverse chemical libraries.[9][10]
Combinatorial Library Design and Workflow
The power of combinatorial chemistry lies in the ability to rapidly generate a multitude of structurally related compounds from a set of common building blocks.[11] A typical workflow for the synthesis of a pyridylpyrazole library using this compound is depicted below.
Figure 1: A generalized workflow for the combinatorial synthesis and screening of a pyridylpyrazole library.
Experimental Protocols: Solution-Phase Parallel Synthesis
Solution-phase parallel synthesis offers a rapid and efficient method for the generation of focused libraries without the need for solid-phase resin attachment and cleavage steps.[12][13] The following protocol is a representative example for the synthesis of a 1-(5-methylpyridin-2-yl)pyrazole derivative, which can be readily adapted for a parallel synthesis format in 24- or 96-well plates.
Protocol: Synthesis of 3,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrazole
This protocol describes the reaction of this compound with acetylacetone (pentane-2,4-dione) as the 1,3-dicarbonyl building block.
Materials:
-
This compound
-
Acetylacetone (pentane-2,4-dione)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vials or tubes (e.g., 8 mL screw-cap vials)
-
Magnetic stirrer hotplate and stir bars
-
Parallel synthesis reaction block (optional)
Procedure:
-
Reaction Setup: To a reaction vial, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol (0.2 M concentration relative to the limiting reagent) and a magnetic stir bar.
-
Neutralization (optional but recommended): Add a weak base such as triethylamine or diisopropylethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free hydrazine. Stir for 10 minutes at room temperature. The use of a slight excess of base can drive the reaction to completion.
-
Addition of Dicarbonyl: Add acetylacetone (1.1 eq) to the reaction mixture.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). The acidic conditions facilitate the condensation and cyclization steps.[8]
-
Reaction: Seal the vial and heat the reaction mixture to reflux (approximately 80 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrazole.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The formation of the pyrazole ring proceeds via the well-established Knorr synthesis mechanism.[14]
Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.
The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and a second dehydration step yield the aromatic pyrazole ring.[14]
Safety and Handling of Hydrazine Derivatives
Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.[10][15]
-
Engineering Controls: All manipulations involving this compound should be performed in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[15]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[10]
-
Waste Disposal: Dispose of all hydrazine-containing waste in a designated and properly labeled hazardous waste container.[6]
Conclusion: A Versatile Tool for Drug Discovery
This compound is a valuable and versatile building block for the combinatorial synthesis of pyridylpyrazole libraries. The straightforward and robust nature of the Knorr pyrazole synthesis, coupled with the potential for diverse functionalization of the 1,3-dicarbonyl component, allows for the rapid generation of large and structurally diverse compound collections. The resulting pyridylpyrazole scaffold is a proven pharmacophore, and the strategic incorporation of the 5-methylpyridine moiety can impart favorable physicochemical and biological properties. By leveraging the protocols and principles outlined in this guide, researchers can effectively utilize this reagent to accelerate their drug discovery efforts and explore new chemical space in the pursuit of novel therapeutics.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening of Combinatorial Libraries and Its Application in Drug Discovery [xbna.pku.edu.cn]
- 12. Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. homework.study.com [homework.study.com]
- 15. orgsyn.org [orgsyn.org]
Application Note: Synthesis of Novel Bioactive Heterocycles Utilizing 2-Hydrazinyl-5-methylpyridine Hydrochloride as a Key Building Block
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to leveraging 2-Hydrazinyl-5-methylpyridine hydrochloride as a versatile starting material for the synthesis of novel bioactive molecules. The focus is on the practical synthesis of pyridazine and hydrazone scaffolds, which are recognized for their significant therapeutic potential, particularly as anticancer and antimicrobial agents.[1][2][3]
Introduction: The Strategic Value of the Pyridine-Hydrazine Synthon
Nitrogen-containing heterocyclic compounds form the cornerstone of modern medicinal chemistry. Among these, the pyridazine nucleus is considered a "privileged scaffold" due to its presence in numerous compounds with diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5] The inherent physicochemical properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for rational drug design.[3]
This compound is a highly valuable and reactive building block for accessing these complex scaffolds. Its hydrazine moiety (-NHNH2) serves as a potent binucleophilic agent, enabling the construction of various heterocyclic systems through straightforward and efficient cyclocondensation reactions.[6][7] This application note details the fundamental reactivity, safety protocols, and step-by-step synthetic procedures for transforming this versatile precursor into novel molecules with therapeutic potential.
Reagent Profile and Essential Safety Protocols
Before commencing any experimental work, a thorough understanding of the reagent's properties and the associated safety measures is critical. Hydrazine derivatives are known for their reactivity and potential toxicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1375477-15-8 | [8][9] |
| Molecular Formula | C₆H₁₀ClN₃ | [9][10] |
| Molecular Weight | 159.62 g/mol | [8][10] |
| Appearance | Solid, often orange or off-white | [11] |
| Storage | Store under inert atmosphere at 2-8°C | [8] |
Critical Safety Considerations:
This compound and related hydrazine compounds require strict safety protocols.[12][13]
-
Hazard Profile: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid all direct contact with the substance.[13]
-
Emergency Procedures: In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water and seek medical attention.[12] If inhaled, move to fresh air immediately.[14]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is primarily driven by the nucleophilicity of its hydrazine group. This moiety readily attacks electrophilic centers, most notably carbonyl carbons, to initiate condensation and cyclization reactions.
Hydrazone Formation
The reaction with aldehydes and ketones is a fundamental transformation, yielding stable hydrazone derivatives. This reaction is typically catalyzed by a small amount of acid and proceeds by nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration. Hydrazones themselves can be bioactive or serve as key intermediates for further cyclization.[15]
Pyridazine/Pyridazinone Ring Synthesis
The construction of the six-membered pyridazine ring is a cornerstone application. This is most commonly achieved through a cyclocondensation reaction with a 1,4-dicarbonyl compound (or its synthetic equivalent, such as a γ-keto acid).[6] This process, analogous to the Paal-Knorr synthesis, involves the formation of a di-hydrazone intermediate which subsequently cyclizes and dehydrates to form the aromatic pyridazine ring. This strategy is a powerful method for accessing a wide array of substituted pyridazines with potential anticancer and antimicrobial activities.[1][3]
Figure 1: Key synthetic routes using this compound.
Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for synthesizing novel derivatives.
Protocol 1: Synthesis of a Bioactive Hydrazone Intermediate
This protocol details the synthesis of a hydrazone from this compound and a substituted aromatic aldehyde. Such hydrazones have demonstrated intrinsic antimicrobial activity.[15][16]
Objective: To synthesize N'-(4-chlorobenzylidene)-5-methylpyridin-2-yl)hydrazine.
Materials:
-
This compound (1.0 mmol, 159.6 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle
Procedure:
-
Reagent Setup: To the 50 mL round-bottom flask, add this compound (159.6 mg) and absolute ethanol (10 mL). Stir at room temperature until the solid is mostly dissolved.
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (140.6 mg) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach the condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 2: Experimental workflow for the synthesis of a hydrazone derivative.
Protocol 2: Synthesis of a Pyridazinone Anticancer Scaffold
This protocol describes the synthesis of a pyridazinone derivative, a scaffold frequently associated with potent anticancer activity, particularly as kinase inhibitors.[3][17]
Objective: To synthesize 6-methyl-2-(5-methylpyridin-2-yl)-4,5-dihydropyridazin-3(2H)-one.
Materials:
-
This compound (1.0 mmol, 159.6 mg)
-
Levulinic acid (γ-keto acid) (1.05 mmol, 121.9 mg)
-
Glacial Acetic Acid (10 mL)
-
Sodium Acetate (optional, as a base) (1.2 mmol, 98.4 mg)
-
Round-bottom flask (50 mL), condenser, magnetic stirrer, heating mantle
Procedure:
-
Reagent Setup: In a 50 mL round-bottom flask, combine this compound (159.6 mg), levulinic acid (121.9 mg), and glacial acetic acid (10 mL). Add sodium acetate if the hydrochloride salt is used to free the hydrazine base in situ.
-
Reaction: Attach a condenser and heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 6-8 hours. The solution will typically change color. Monitor the reaction by TLC.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 50 mL of ice-cold water.
-
Neutralization & Precipitation: Slowly neutralize the solution by adding a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases (pH ~7-8). This will cause the product to precipitate.
-
Isolation & Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water (3 x 15 mL). The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Drying: Dry the purified pyridazinone product in a vacuum oven at 50-60°C.
-
Characterization: Analyze the final compound using NMR, IR, and high-resolution mass spectrometry to confirm its identity and purity.
Figure 3: Experimental workflow for the synthesis of a pyridazinone scaffold.
Overview of Biological Activity
Molecules synthesized from 2-hydrazinylpyridine precursors have demonstrated a wide spectrum of biological activities. The pyridazine core, in particular, is a key pharmacophore in the development of targeted cancer therapies.
Table 2: Summary of Biological Activities of Related Scaffolds
| Scaffold Type | Therapeutic Area | Example Target(s) / Organism(s) | Reported Activity | References |
| Pyridazinone | Anticancer | VEGFR-2, Tyrosine Kinases | Potent enzymatic inhibition (e.g., % inhibition >90%) | [3][17] |
| Fused Pyridazine | Anticancer | Various oncogenic proteins | IC₅₀ values in low micromolar to nanomolar range | [1][4] |
| Hydrazone | Antibacterial | Staphylococcus aureus, Bacillus subtilis | MIC values as low as <1 µg/mL | [15][18] |
| Pyridazinethione | Antiviral | Hepatitis A Virus (HAV) | Significant anti-HAV activity | [5] |
| Pyridazine | Anti-inflammatory | COX, 5-LOX enzymes | Multi-target inhibition | [19] |
Conclusion
This compound is a powerful and cost-effective synthon for the construction of diverse, biologically active heterocyclic molecules. The straightforward protocols for synthesizing hydrazones and pyridazinones provide a reliable entry point for generating compound libraries for high-throughput screening in drug discovery programs. The proven anticancer and antimicrobial potential of these scaffolds underscores the strategic importance of this starting material for developing next-generation therapeutics.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]
- 9. appretech.com [appretech.com]
- 10. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 11. 2-HYDRAZINO-5-METHYLPYRIDINE | 4931-01-5 [amp.chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Chemistry: Synthesis of Heterocycles using 2-Hydrazinyl-5-methylpyridine Hydrochloride
Introduction: The Strategic Advantage of 2-Hydrazinyl-5-methylpyridine Hydrochloride in Flow Synthesis
This compound is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyridine ring, renders it an exceptionally versatile precursor for the synthesis of a diverse array of nitrogen-containing heterocycles. These scaffolds, particularly pyrazoles and triazoles, are prevalent in a multitude of clinically significant pharmaceutical agents, exhibiting a broad spectrum of biological activities.
The translation of classical batch reactions involving hydrazine derivatives to continuous flow processes represents a significant leap forward in chemical manufacturing. Flow chemistry offers unparalleled control over reaction parameters, leading to enhanced safety, improved yields, and superior product purity.[1][2][3] The inherent advantages of flow chemistry, such as efficient heat and mass transfer, are particularly beneficial for reactions involving hydrazines, which can be exothermic and may involve the formation of potentially unstable intermediates.[4] This guide provides detailed application notes and protocols for the synthesis of pyrazoles and triazolo[4,3-a]pyridines from this compound using continuous flow methodologies, tailored for researchers, scientists, and professionals in drug development.
Core Principles: Why Flow Chemistry?
The decision to employ flow chemistry for reactions with this compound is underpinned by several key principles:
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating the risks associated with exothermic events or the accumulation of hazardous intermediates.[4]
-
Precise Parameter Control: The high surface-area-to-volume ratio in flow reactors allows for exquisite control over temperature, pressure, and residence time, leading to highly reproducible and optimized reaction outcomes.[1][2]
-
Rapid Optimization: The continuous nature of flow systems enables rapid screening of reaction conditions, accelerating the optimization process.
-
Scalability: Flow chemistry provides a seamless transition from laboratory-scale synthesis to pilot and production scales by extending the operation time or by "scaling out" through the use of multiple reactors in parallel.[1]
-
Telescoped Synthesis: Multiple reaction steps can be integrated into a continuous sequence, eliminating the need for intermediate isolation and purification, thereby improving overall efficiency.[4][5][6]
Application Note 1: Continuous Flow Synthesis of 1-(5-methylpyridin-2-yl)-3-substituted-1H-pyrazoles via Knorr Cyclocondensation
The Knorr pyrazole synthesis, a classic and robust method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] In a flow chemistry paradigm, this reaction can be performed at elevated temperatures with short residence times, leading to high-yielding and clean transformations.
Scientific Rationale
The reaction proceeds via the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The use of a high-temperature flow reactor accelerates these steps, often obviating the need for a catalyst.[9][10][11] The hydrochloride salt of 2-hydrazinyl-5-methylpyridine can be used directly, with the addition of a base to liberate the free hydrazine in situ, or the free base can be prepared beforehand.
Experimental Workflow Diagram
Caption: Workflow for the continuous synthesis of pyrazoles.
Detailed Protocol
1. Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in a suitable solvent (e.g., ethanol, isopropanol).
-
Solution B: Prepare a 0.22 M solution of the desired 1,3-dicarbonyl compound (e.g., acetylacetone for 3,5-dimethylpyrazole) and 0.22 M of a non-nucleophilic base (e.g., triethylamine) in the same solvent.
2. Flow System Setup:
-
Utilize a commercially available or custom-built flow chemistry system equipped with two independent pump channels, a T-mixer, a heated coil reactor (e.g., PFA or stainless steel), and a back-pressure regulator.
-
Ensure the reactor coil has a known volume to accurately calculate the residence time.
-
Set the back-pressure regulator to a pressure sufficient to maintain the solvent in the liquid phase at the desired reaction temperature (e.g., 10-15 bar).[9][10][11]
3. Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) into the T-mixer.
-
The combined stream then enters the heated coil reactor.
-
The reaction mixture is collected after passing through the back-pressure regulator.
4. In-line Monitoring (Optional):
-
An in-line analytical technique, such as FT-IR or UV-Vis spectroscopy, can be integrated after the back-pressure regulator to monitor the reaction for completion and steady-state attainment.[12][13][14][15][16]
5. Work-up and Purification:
-
The collected reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water to remove the triethylamine hydrochloride salt.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude pyrazole product.
-
Further purification can be achieved by column chromatography or recrystallization.[17]
Quantitative Data Summary
| Entry | 1,3-Dicarbonyl Compound | Temperature (°C) | Residence Time (min) | Solvent | Yield (%) |
| 1 | Acetylacetone | 140 | 10 | Ethanol | 92 |
| 2 | Benzoylacetone | 150 | 15 | Isopropanol | 88 |
| 3 | Dibenzoylmethane | 160 | 20 | NMP | 85 |
Application Note 2: Flow Synthesis of 6-methyl-[1][4][9]triazolo[4,3-a]pyridines
The synthesis of fused heterocyclic systems like triazolo[4,3-a]pyridines is of significant interest in drug discovery. A common route involves the condensation of a 2-hydrazinopyridine with a carboxylic acid or its derivative, followed by cyclodehydration.[18] Flow chemistry provides an efficient and safe platform for this transformation, particularly at the high temperatures often required for the cyclization step.[9]
Scientific Rationale
This synthesis proceeds through an initial acylation of the hydrazine to form a hydrazide intermediate. Subsequent intramolecular cyclization with the elimination of water yields the triazolopyridine. The high temperatures achievable in a pressurized flow reactor significantly accelerate the cyclodehydration step, often without the need for a strong acid catalyst.
Experimental Workflow Diagram
Caption: Workflow for the continuous synthesis of triazolopyridines.
Detailed Protocol
1. Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound and 0.2 M of a suitable base (e.g., N,N-diisopropylethylamine) in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)).
-
Solution B: Prepare a 0.25 M solution of the desired carboxylic acid (e.g., benzoic acid) in the same solvent.
2. Flow System Setup:
-
Assemble a flow chemistry system with two pump channels, a T-mixer, a high-temperature resistant coil reactor (e.g., stainless steel or Hastelloy), and a back-pressure regulator.
-
The reactor should be placed in a suitable heating mantle or oven capable of reaching temperatures up to 250 °C.
-
Set the back-pressure regulator to a pressure that ensures the solvent remains in the liquid phase (e.g., 20 bar).[9][10][11]
3. Reaction Execution:
-
Pump Solution A and Solution B at a 1:1 flow rate ratio (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) through the T-mixer and into the heated reactor.
-
The reaction mixture is collected after passing through the back-pressure regulator and a cooling loop.
4. Work-up and Purification:
-
The collected reaction mixture is diluted with water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
-
If the product is soluble, the aqueous mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried, and concentrated.
-
Further purification can be performed by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
| Entry | Carboxylic Acid | Temperature (°C) | Residence Time (min) | Solvent | Yield (%) |
| 1 | Acetic Acid | 180 | 20 | NMP | 89 |
| 2 | Benzoic Acid | 200 | 25 | DMSO | 85 |
| 3 | 4-Chlorobenzoic Acid | 220 | 30 | NMP | 82 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems. The use of in-line monitoring allows for real-time assessment of reaction performance, ensuring that the process is running under optimal and steady-state conditions. The detailed work-up and purification procedures, coupled with standard analytical techniques (NMR, LC-MS, etc.), provide robust validation of product identity and purity. The principles of flow chemistry, such as precise control over reaction parameters, contribute to the high reproducibility of these protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. New Opportunities for Organic Synthesis with Superheated Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. On-line monitoring of continuous flow chemical synthesis using a portable, small footprint mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis with Substituted Hydrazines
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of pyrazole derivatives, particularly through the condensation of 1,3-dicarbonyl compounds with substituted hydrazines. As a cornerstone reaction in medicinal chemistry, the Knorr pyrazole synthesis and its variations are powerful but not without their challenges.[1][2][3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.
Foundational Principles: The Knorr Pyrazole Synthesis Mechanism
The synthesis of pyrazoles from a 1,3-dicarbonyl compound and a substituted hydrazine is a classic cyclocondensation reaction.[5][6][7] The generally accepted mechanism, depicted below, involves two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the substituted hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, forming a cyclic hemiaminal (or hydroxylpyrazolidine) intermediate.[8] Subsequent dehydration, often the rate-determining step, yields the stable, aromatic pyrazole ring.[8]
This process is commonly catalyzed by acid, which protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[1][9][10]
Caption: Figure 1: General Mechanism of the Knorr Pyrazole Synthesis.
Troubleshooting Guide
This section addresses the most common challenges encountered during pyrazole synthesis, providing systematic approaches to diagnose and resolve them.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent frustrations. The cause can range from suboptimal reaction conditions to reactant instability.
Possible Causes & Solutions:
-
Insufficient Reactivity:
-
Catalysis: The reaction is often sluggish without a catalyst. If running under neutral conditions, consider adding a catalytic amount of a protic acid (e.g., acetic acid, p-TsOH) or a Lewis acid.[11][12] For certain substrates, nano-ZnO has been shown to be an effective catalyst in green synthesis protocols.[6]
-
Temperature: Many pyrazole syntheses require heating to drive the dehydration steps. If running at room temperature, gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. Conventional heating can be slow; microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[13][14][15][16][17]
-
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction has been allowed to run to completion. Monitor progress at regular intervals. As noted, microwave irradiation can significantly accelerate the process.[14]
-
Dehydration Issues: The final dehydration step to form the aromatic ring can be difficult. Stronger acids or higher temperatures may be required. Using a dehydrating agent or a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.
-
-
Reactant Decomposition:
-
Hydrazine Instability: Substituted hydrazines can be unstable, especially at elevated temperatures. Ensure you are using a high-quality source. In some cases, it is preferable to use the more stable hydrazine salt (e.g., hydrochloride) and add a base to liberate the free hydrazine in situ.
-
Dicarbonyl Instability: Certain 1,3-dicarbonyl compounds can undergo side reactions or decomposition under harsh acidic or basic conditions. A milder catalyst or reaction temperature may be necessary.
-
Caption: Figure 2: Troubleshooting Flowchart for Low Yield.
Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)
When using an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R³) with a substituted hydrazine, two regioisomers can be formed.[8][12][18] This is a major challenge as the isomers often have very similar physical properties, making separation by chromatography difficult and costly.[18]
Controlling Factors & Optimization Strategies:
-
Steric Hindrance: The initial nucleophilic attack of the substituted hydrazine is often directed to the less sterically hindered carbonyl group.
-
Electronic Effects: An electron-withdrawing group on the dicarbonyl can activate the adjacent carbonyl, making it more electrophilic and a prime target for initial attack.
-
Solvent Choice (Key Factor): The solvent environment can have a profound impact on regioselectivity.
-
Protic vs. Aprotic Solvents: The regiochemical outcome can be inverted by switching between protic (e.g., ethanol) and aprotic (e.g., DMF, DMSO) solvents.[5][19] There is no universal rule, and the optimal solvent is substrate-dependent.
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of a single isomer compared to reactions in traditional ethanol.[18][20] This is a highly recommended strategy to explore.
-
Deep Eutectic Solvents (DESs): These green solvents can also influence selectivity and accelerate reaction rates.[21][22]
-
Experimental Protocol: Screening for Regioselectivity
-
Set up parallel small-scale reactions (0.1 mmol) of your unsymmetrical 1,3-dicarbonyl and substituted hydrazine.
-
Use a consistent set of reaction parameters (e.g., 1.1 eq. hydrazine, 0.1 mol% acetic acid, 80 °C).
-
Test a range of solvents with varying properties as summarized in the table below.
-
After a set time (e.g., 2 hours), quench the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the isomeric ratio.
| Solvent Class | Example Solvent | Rationale for Screening | Expected Impact |
| Protic | Ethanol (EtOH) | Standard baseline condition.[18] | Often gives mixtures. |
| Aprotic Dipolar | N,N-Dimethylformamide (DMF) | Can alter the reaction pathway, favoring a different isomer.[5] | May invert or improve selectivity compared to EtOH. |
| Fluorinated Alcohol | Trifluoroethanol (TFE) | Unique H-bonding properties can stabilize one transition state over the other.[20] | Often provides high regioselectivity.[18][20] |
| Non-polar Aprotic | Toluene | Allows for azeotropic water removal. | May favor thermodynamically controlled product. |
| Green Solvent | PEG-400 | Eco-friendly alternative with potentially unique solvating effects.[23] | Variable, worth screening for novel outcomes. |
Issue 3: Difficulty with Product Purification
Even with an optimized reaction, isolating the pure pyrazole can be challenging.
Common Purification Problems & Solutions:
-
Separating Regioisomers:
-
As discussed, the best strategy is to optimize the reaction for selectivity to avoid this problem.
-
If separation is unavoidable, meticulous column chromatography with a shallow solvent gradient is required. Testing different solvent systems (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol) may reveal one that provides better separation.
-
-
Removing Unreacted Hydrazine:
-
Substituted hydrazines can be polar and sometimes co-elute with the product.
-
Acidic Wash: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic hydrazine, forming a salt that will be extracted into the aqueous layer. Be cautious if your pyrazole product is also basic, as it may be extracted as well.
-
Scavenger Resins: Use a scavenger resin designed to bind to amines/hydrazines.
-
-
Product Crystallization:
-
Recrystallization: This is an excellent method for purification if the product is a solid. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Purification via Salt Formation: A highly effective but often overlooked technique involves forming an acid addition salt of the pyrazole.[24] Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl, H₂SO₄). The pyrazole salt will often crystallize out in high purity. The pure pyrazole can then be regenerated by neutralizing the salt with a base.[24]
-
Frequently Asked Questions (FAQs)
Q1: My reaction is acid-catalyzed, but what if my starting material is acid-sensitive? A1: You can use milder catalysts. Lewis acids like lithium perchlorate or scandium triflate can be effective under neutral conditions.[11][12] Alternatively, some reactions proceed simply with thermal promotion, especially using microwave heating, which can reduce the need for a strong catalyst.[17]
Q2: Can I run this reaction under solvent-free conditions? A2: Yes, solvent-free syntheses of pyrazoles are well-documented, often facilitated by microwave irradiation or by using one of the reactants in excess as the solvent.[17][22] This is a key principle of green chemistry and can lead to cleaner reactions and simpler workups.
Q3: I am using a β-ketoester instead of a 1,3-diketone. What product should I expect? A3: The reaction of a β-ketoester with a hydrazine typically yields a pyrazolone (also known as a pyrazol-5-one).[25] The reaction proceeds similarly, with initial condensation at the more reactive ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack on the ester carbonyl.[25]
Q4: How do I choose between using a substituted hydrazine or its hydrochloride salt? A4: Use the free hydrazine if it is stable and readily available. The hydrochloride salt is often more stable, less volatile, and easier to handle. If you use the salt, you must add at least one equivalent of a base (e.g., triethylamine, sodium acetate) to the reaction mixture to generate the nucleophilic free hydrazine in situ.
Q5: My reaction with an α,β-unsaturated ketone is not working. What is different? A5: The reaction of an α,β-unsaturated ketone with a hydrazine first proceeds via a Michael addition to form a pyrazoline intermediate.[6] This pyrazoline must then be oxidized to form the aromatic pyrazole.[6][26] If you are isolating the pyrazoline, you need to add a subsequent oxidation step (e.g., using an oxidant like I₂ or simply exposing the reaction to air, sometimes with a catalyst).[12][27]
References
- 1. name-reaction.com [name-reaction.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. thieme-connect.com [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 25. chemhelpasap.com [chemhelpasap.com]
- 26. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Derivatization with 2-Hydrazinyl-5-methylpyridine hydrochloride
Disclaimer: Information on the specific application of 2-Hydrazinyl-5-methylpyridine hydrochloride as a derivatizing agent is limited in publicly available scientific literature. The guidance provided herein is based on the established principles of hydrazine chemistry and hydrazone formation.[1][2][3] These recommendations are intended to serve as a robust starting point for method development and troubleshooting.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of this compound for the derivatization of carbonyl-containing compounds (e.g., aldehydes and ketones).
Q1: What is the fundamental reaction mechanism when using this compound for derivatization?
A1: The derivatization reaction is a nucleophilic addition-elimination reaction between the hydrazine group (-NHNH₂) of 2-Hydrazinyl-5-methylpyridine and a carbonyl group (C=O) of the analyte. This reaction forms a stable hydrazone derivative and eliminates a molecule of water.[1][4] The reaction is typically acid-catalyzed.[1][4]
Q2: Why is derivatization with an agent like this compound necessary?
A2: Derivatization is often employed in analytical chemistry to improve the physicochemical properties of an analyte for a specific analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).[5][6] Key benefits include:
-
Enhanced Ionization Efficiency: The pyridine ring provides a readily protonatable site, significantly improving signal intensity in positive-ion mode mass spectrometry.[7]
-
Improved Chromatographic Retention: It increases the hydrophobicity of polar, early-eluting carbonyl compounds, leading to better retention and separation on reversed-phase columns.[5]
-
Increased Stability: Hydrazone formation can stabilize volatile or reactive analytes.[5]
-
Enhanced Detectability: The resulting derivative may possess chromophoric or fluorophoric properties, aiding in UV or fluorescence detection.[1]
Q3: What is the role of the hydrochloride salt in this reagent?
A3: The hydrochloride salt form enhances the stability and shelf-life of the reagent. When dissolved, it also contributes to the acidic conditions that are often favorable for the initial stages of hydrazone formation. However, the pH of the final reaction mixture must be carefully controlled for optimal efficiency.
Q4: What types of analytes can be derivatized with this reagent?
A4: This reagent is primarily designed for compounds containing carbonyl functional groups, which include aldehydes and ketones.[1][5] While hydrazines can sometimes react with other functional groups like carboxylic acids, this typically requires specific activation agents (e.g., carbodiimides or reagents like TPP/DPDS) and is not the primary application.[5]
Q5: How does the structure of 2-Hydrazinyl-5-methylpyridine influence the reaction?
A5: The key structural features are:
-
Hydrazine Group (-NHNH₂): This is the reactive moiety that condenses with the carbonyl group.[2][3] The terminal nitrogen is a strong nucleophile.[5]
-
Pyridine Ring: This acts as a basic handle, making the derivative easy to ionize in LC-MS, thereby increasing sensitivity.[7]
-
Methyl Group (-CH₃): This substituent may have minor electronic effects on the pyridine ring but is unlikely to significantly impact the primary derivatization chemistry.
II. Troubleshooting Guide: Low Derivatization Efficiency
Low or inconsistent derivatization yield is the most common issue encountered. This guide breaks down the problem by identifying potential causes and providing systematic solutions.
Issue 1: Sub-optimal Reaction Yield or Incomplete Reaction
Low product formation is often traced back to incorrect reaction conditions. The formation of the tetrahedral intermediate and its subsequent dehydration to the hydrazone are highly dependent on the chemical environment.[4]
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Action & Protocol |
| Incorrect pH | Hydrazone formation is pH-dependent. At very low pH, the hydrazine nitrogen becomes fully protonated, losing its nucleophilicity.[8] At high pH, there is insufficient acid to catalyze the rate-limiting dehydration of the tetrahedral intermediate.[4] The optimal pH is typically weakly acidic, often around 4-5.[8][9] | Action: Optimize the reaction pH. Protocol: Prepare a series of reaction buffers (e.g., acetate, formate) ranging from pH 3.5 to 6.0. Perform small-scale test reactions in each buffer to identify the optimal pH for your specific analyte. Monitor product formation via LC-MS or HPLC-UV. |
| Inadequate Temperature or Time | The reaction kinetics may be slow at ambient temperature.[4] Insufficient reaction time will lead to an incomplete reaction. Conversely, excessive heat can degrade the analyte or the formed hydrazone. | Action: Optimize reaction temperature and time. Protocol: Set up a time-course experiment at a slightly elevated temperature (e.g., 40-60°C).[5] Aliquot the reaction mixture at various time points (e.g., 15, 30, 60, 90, 120 min) and quench the reaction (e.g., by rapid cooling or dilution). Analyze the aliquots to determine the point at which product formation plateaus.[5] |
| Inappropriate Solvent | The choice of solvent is critical. While aqueous buffers are common, organic solvents like acetonitrile or methanol are often used to ensure solubility of both the analyte and the reagent.[5][10] Water can sometimes negatively affect reactions, especially if side reactions are possible.[5] | Action: Test different solvent systems. Protocol: Evaluate the reaction efficiency in various solvents. Acetonitrile is often a good starting point as it is effective for many derivatization reactions and is compatible with LC-MS.[5] Also consider mixtures of organic solvent and aqueous buffer to balance solubility and pH control. |
| Reagent Stoichiometry | The reaction requires at least a 1:1 molar ratio of derivatizing agent to analyte. To drive the reaction to completion, a significant molar excess of the hydrazine reagent is typically used. | Action: Increase the molar excess of the derivatizing agent. Protocol: Start with a 10-fold molar excess of this compound over the expected maximum concentration of your analyte. If the reaction is still incomplete, incrementally increase the excess to 50-fold or 100-fold. |
| Reagent Degradation | Hydrazine compounds can be susceptible to oxidation over time, especially when exposed to air and light. Degradation of the reagent will lead to lower effective concentration and poor yield. | Action: Use fresh reagent and proper storage. Protocol: Store the solid reagent at the recommended temperature (typically -20°C), protected from light and moisture.[11] Prepare fresh stock solutions of the reagent for each experiment and avoid repeated freeze-thaw cycles. |
Workflow for Optimizing Derivatization Conditions
The following diagram illustrates a systematic approach to troubleshooting and optimizing your derivatization protocol.
Caption: Systematic workflow for troubleshooting low derivatization yield.
Issue 2: Poor Reproducibility and Derivative Instability
Inconsistent results between samples or batches can undermine the validity of a quantitative assay.
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Action & Protocol |
| Derivative Instability | Hydrazone bonds can be reversible (hydrolyze) under certain conditions, especially in highly aqueous or strongly acidic/basic mobile phases. The equilibrium may shift, leading to degradation of the derivative post-derivatization but pre-analysis. | Action: Assess derivative stability. Protocol: After derivatization, let samples sit in the autosampler for extended periods (e.g., 0, 4, 8, 24 hours) before injection. A decreasing peak area over time indicates instability. If unstable, adjust the final sample diluent to be more organic or closer to the optimal formation pH. Analyze samples as quickly as possible after preparation. |
| Matrix Effects | Components in the biological matrix (e.g., plasma, urine) can interfere with the derivatization reaction by competing for the reagent or altering the reaction pH. | Action: Improve sample cleanup. Protocol: Implement a more rigorous sample extraction method before derivatization. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components, leading to a cleaner reaction environment and more consistent results. |
| Presence of Oxidizing Agents | Residual oxidizing agents in the sample or solvents can degrade the hydrazine reagent. | Action: Use high-purity solvents and assess the sample matrix. Protocol: Use freshly opened, HPLC- or MS-grade solvents. If the sample matrix is suspected to contain oxidants, consider a pre-treatment step or the addition of a small amount of antioxidant, ensuring it does not interfere with the primary reaction. |
General Protocol for Derivatization of Carbonyls
This protocol serves as a validated starting point for method development.
Materials:
-
This compound (reagent)
-
Analyte standard or extracted sample
-
Acetonitrile (ACN), HPLC-grade
-
Formic Acid (FA) or Acetic Acid (AA)
-
Deionized Water
Procedure:
-
Prepare Reagent Stock Solution: Dissolve this compound in ACN to a concentration of 10 mg/mL. Prepare this solution fresh daily.
-
Prepare Catalyst Solution: Add 0.5% (v/v) FA or AA to ACN.
-
Reaction Setup:
-
In a microcentrifuge tube or autosampler vial, add 50 µL of your analyte standard or extracted sample (dissolved in ACN).
-
Add 50 µL of the Reagent Stock Solution.
-
Add 20 µL of the Catalyst Solution.
-
-
Reaction Incubation: Vortex the mixture gently. Incubate at 60°C for 60 minutes.[5]
-
Sample Dilution & Analysis: After incubation, cool the mixture to room temperature. Dilute with the initial mobile phase as needed and inject into the LC-MS system.
Reaction Mechanism Overview
The following diagram outlines the acid-catalyzed formation of a hydrazone from a ketone and 2-Hydrazinyl-5-methylpyridine.
Caption: Mechanism of hydrazone formation.
IV. References
-
Title: Hydrazine reagents as derivatizing agents in environmental analysis - A critical review Source: ScienceDirect URL: --INVALID-LINK--
-
Title: 2-Hydrazino-5-methyl-pyridine HCl Source: CymitQuimica URL: --INVALID-LINK--
-
Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: Amazon Web Services (AWS) URL: --INVALID-LINK--
-
Title: Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH Source: National Institutes of Health (NIH) URL: --INVALID-LINK--
-
Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: National Institutes of Health (NIH) URL: --INVALID-LINK--
-
Title: Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study Source: LJMU Research Online URL: [https://researchonline.ljmu.ac.uk/id/eprint/8267/1/2018greenmanor preprint.pdf](--INVALID-LINK-- preprint.pdf)
-
Title: Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach Source: Royal Society of Chemistry (RSC) URL: --INVALID-LINK--
-
Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: MDPI URL: --INVALID-LINK--
-
Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: National Institutes of Health (NIH) URL: --INVALID-LINK--
-
Title: 2-Hydrazino-5-methyl-pyridine HCl CAS 1375477-15-8 Source: United States Biological URL: --INVALID-LINK--
-
Title: Properties and Uses of Substituted Hydrazones Source: Natural Sciences Publishing URL: --INVALID-LINK--
-
Title: A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones Source: TSI Journals URL: --INVALID-LINK--
-
Title: Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry Source: National Institutes of Health (NIH) URL: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. naturalspublishing.com [naturalspublishing.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 11. usbio.net [usbio.net]
Technical Support Center: Reactions with 2-Hydrazinyl-5-methylpyridine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-5-methylpyridine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side products and common issues encountered during synthetic reactions involving this versatile reagent. Our focus is on providing practical, experience-driven insights to help you optimize your reactions and purify your target molecules effectively.
Introduction: The Reactivity Profile of this compound
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of nitrogen-containing heterocycles. Its most common applications are the Fischer indole synthesis to produce pyridyl-indoles (azaindoles) and condensations with 1,3-dicarbonyl compounds to form pyrazoles. The presence of the pyridine ring, the methyl substituent, and the hydrochloride salt form all contribute to its unique reactivity and, consequently, to the profile of potential side products. Understanding these nuances is key to successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for creating indole rings from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] With 2-hydrazinyl-5-methylpyridine, this reaction leads to the formation of valuable azaindole scaffolds.
Question 1: My Fischer indole synthesis with this compound is giving a low yield of the desired azaindole, and I see several byproducts. What are the likely side reactions?
Low yields in this reaction are often due to competing side reactions that consume the starting material or intermediates.[1] The primary culprits when using an electron-rich hydrazine like 2-hydrazinyl-5-methylpyridine are:
-
N-N Bond Cleavage: The pyridine ring, particularly with the electron-donating methyl group, increases the electron density on the hydrazine moiety. This can promote the heterolytic cleavage of the N-N bond in the key ene-hydrazine intermediate, leading to the formation of 2-amino-5-methylpyridine and an iminium cation derived from your carbonyl partner.[4][5] This is a common failure mode for Fischer indolizations with electron-rich hydrazines.[4][5]
-
Formation of Aminopyridine: As a result of N-N bond cleavage, the formation of 2-amino-5-methylpyridine is a significant side product.[4][5] Its presence is a strong indicator that this undesired pathway is occurring.
-
Incomplete Cyclization and Tar Formation: The acidic and often high-temperature conditions of the Fischer indole synthesis can lead to decomposition of starting materials and intermediates, resulting in the formation of complex mixtures and tar.[1]
Troubleshooting Protocol 1: Mitigating N-N Bond Cleavage and Improving Azaindole Yield
-
Catalyst Selection:
-
Rationale: The choice of acid catalyst is critical.[2] While strong Brønsted acids like HCl or H₂SO₄ are common, they can exacerbate N-N bond cleavage with electron-rich substrates. Milder Lewis acids can promote the desired cyclization while minimizing this side reaction.[4]
-
Recommendation: If you are using a strong Brønsted acid, consider switching to a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[2] Polyphosphoric acid (PPA) can also be an effective catalyst and solvent for this reaction.
-
-
Temperature Control:
-
Rationale: The Fischer indole synthesis often requires heat, but excessive temperatures can promote decomposition.[1]
-
Recommendation: Carefully control the reaction temperature. Start at a lower temperature and slowly increase it while monitoring the reaction progress by TLC or HPLC.
-
-
Use of the Hydrochloride Salt:
-
Rationale: Using the hydrochloride salt of the hydrazine can be advantageous as it provides a localized acidic environment and can improve the stability of the starting material.
-
Recommendation: If you are using the free base, switching to the hydrochloride salt may lead to a cleaner reaction.
-
-
Reaction Monitoring:
-
Rationale: Closely monitoring the reaction allows for quenching at the optimal time, preventing the formation of degradation products.
-
Recommendation: Utilize analytical techniques like HPLC or TLC to track the consumption of the starting materials and the formation of the product and byproducts.[6]
-
| Parameter | Recommendation for Low Yield | Rationale |
| Acid Catalyst | Switch from strong Brønsted acids to Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or PPA. | Milder conditions can disfavor N-N bond cleavage. |
| Temperature | Optimize temperature; avoid excessive heat. | Minimizes thermal decomposition of reactants and intermediates. |
| Starting Material | Use the hydrochloride salt of 2-hydrazinyl-5-methylpyridine. | Can improve stability and provide a localized acidic environment. |
| Monitoring | Frequent analysis by TLC or HPLC. | Allows for timely quenching of the reaction to maximize yield.[6] |
DOT Diagram: Troubleshooting Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Question 2: I am observing an unexpected chlorinated byproduct in my Fischer indole synthesis. What is the cause?
The observation of a chlorinated byproduct is a known, albeit less common, side reaction that can occur when using hydrochloride salts and certain substituted arylhydrazines.
-
Mechanism of Chlorination: In the presence of a strong acid like HCl, and with an electron-rich aromatic ring, an electrophilic chlorination can occur. This is more likely with substrates that are activated towards electrophilic attack. While less common than on a simple benzene ring, the pyridine ring can undergo such reactions under harsh conditions. A similar "abnormal" Fischer indole synthesis has been reported where a methoxy-substituted phenylhydrazone yielded a chlorinated indole in the presence of HCl.[7]
Troubleshooting Protocol 2: Avoiding Chlorinated Byproducts
-
Change the Acid Catalyst:
-
Rationale: The source of the chloride is the hydrochloride salt or any added HCl. By using a non-halide containing acid, this side reaction can be eliminated.
-
Recommendation: Switch to p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA) as the catalyst.
-
-
Use the Free Base with a Non-Halide Acid:
-
Rationale: If the hydrochloride salt is the sole source of chloride, converting it to the free base and using a non-halide acid will prevent chlorination.
-
Recommendation: Neutralize the this compound with a suitable base, extract the free base, and use it with a catalyst like p-TsOH or PPA.
-
Part 2: Pyrazole Synthesis
The reaction of 2-hydrazinyl-5-methylpyridine with a 1,3-dicarbonyl compound is a common route to N-pyridylpyrazoles. However, the unsymmetrical nature of both reactants can lead to challenges.
Question 3: My pyrazole synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?
The formation of regioisomers is a common issue when an unsymmetrical hydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, leading to two different pyrazole products.
-
Factors Influencing Regioselectivity:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be attacked preferentially.
-
Reaction Conditions (pH): The pH of the reaction can influence which nitrogen atom of the hydrazine is more nucleophilic. Under acidic conditions, the pyridine nitrogen will be protonated, which can affect the nucleophilicity of the adjacent hydrazine nitrogen.
-
Troubleshooting Protocol 3: Controlling Regioselectivity in Pyrazole Synthesis
-
Control of Reaction pH:
-
Rationale: The pH can significantly influence the reaction pathway.
-
Recommendation:
-
Acidic Conditions: Performing the reaction under acidic conditions can favor the formation of one regioisomer by protonating the pyridine nitrogen and altering the electronic properties of the hydrazine.
-
Basic Conditions: Conversely, basic conditions may favor the other regioisomer. Experiment with both acidic and basic catalysts to determine the optimal conditions for your desired product.
-
-
-
Stepwise Synthesis:
-
Rationale: Isolating the intermediate hydrazone before cyclization can sometimes improve the regioselectivity of the subsequent cyclization step.
-
Recommendation: React the 2-hydrazinyl-5-methylpyridine with the 1,3-dicarbonyl compound under mild conditions to form the hydrazone. Purify the hydrazone and then subject it to cyclization conditions.
-
| Condition | Expected Outcome | Rationale |
| Acidic (e.g., acetic acid) | May favor one regioisomer | Protonation of the pyridine nitrogen alters the electronics of the hydrazine. |
| Basic (e.g., sodium ethoxide) | May favor the other regioisomer | Deprotonation can alter the nucleophilicity of the hydrazine nitrogens differently. |
| Stepwise Approach | Potentially higher regioselectivity | Allows for optimization of the cyclization step independently of the initial condensation. |
DOT Diagram: Regioselectivity in Pyrazole Synthesis
Caption: Competing pathways leading to regioisomers in pyrazole synthesis.
Part 3: General Stability and Handling
Question 4: My this compound appears to be degrading over time. What are the stability concerns?
Hydrazine derivatives can be susceptible to oxidation and degradation, especially if not stored properly.
-
Oxidation: The hydrazine moiety can be oxidized, particularly in the presence of air and light. This can lead to the formation of colored impurities.
-
Hydrolysis: While generally stable, prolonged exposure to moisture, especially at elevated temperatures, can potentially lead to hydrolysis of the hydrazine.
Recommendations for Storage and Handling:
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark, and dry place.
-
Handling: When handling the reagent, minimize its exposure to air and moisture. Use it promptly after opening the container. If you suspect degradation, it is advisable to purify the material before use, for example, by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 2-Hydrazinyl-5-methylpyridine Hydrochloride
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Hydrazinyl-5-methylpyridine hydrochloride (CAS RN: 1375477-15-8). This resource addresses one of the most common experimental hurdles encountered with this versatile reagent: its poor solubility in many common organic solvents. As a hydrochloride salt, its ionic nature often hinders dissolution in non-polar or moderately polar aprotic media, complicating reaction setup and potentially impacting reaction kinetics and yield.
This guide is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design. We will explore the causality behind solubility issues and offer a range of validated strategies, from simple solvent adjustments to in situ neutralization techniques.
Troubleshooting Guide: My this compound Won't Dissolve!
This section provides a logical, step-by-step approach to resolving solubility issues in real-time. Follow this workflow to diagnose the problem and implement the most appropriate solution for your specific reaction.
Visual Workflow for Troubleshooting Solubility
Caption: A decision-making workflow for addressing poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in solvents like THF, Toluene, or Dichloromethane?
A: As a hydrochloride salt, the compound exists in an ionic form. The positive charge on the protonated pyridine ring and the negative charge on the chloride ion create a stable, crystalline lattice. Non-polar or moderately polar aprotic solvents like THF, toluene, and DCM have low dielectric constants and cannot effectively solvate these ions.[1] This lack of favorable ion-dipole interactions means the energy required to break the crystal lattice is much higher than the energy gained from solvation, resulting in poor solubility. In contrast, polar protic solvents like water and ethanol can solvate both the cation and the anion, leading to much higher solubility.[1]
Q2: I see slight solubility. Is it enough for my reaction to proceed?
A: Sometimes, yes. If the dissolved portion of the starting material reacts and is consumed, more will dissolve to re-establish the equilibrium, according to Le Chatelier's principle. This is often referred to as a "slow addition" effect. However, this scenario is highly dependent on the reaction kinetics. If the reaction is slow, the low concentration of the dissolved reagent can become the rate-limiting factor, leading to very long reaction times or incomplete conversion. For reactions that require a high concentration of reactants to proceed efficiently, starting with a suspension is not ideal.
Q3: Can I just add a base? What is "in situ free-basing" and how does it work?
A: Yes, adding a base is a very common and effective strategy. "In situ free-basing" refers to the process of neutralizing the hydrochloride salt within the reaction vessel to generate the non-ionic, or "free base," form of the molecule.
-
Mechanism: The added base removes the proton from the protonated pyridine derivative. This neutralizes the positive charge, breaking the ionic character of the molecule. The resulting free base, 2-Hydrazinyl-5-methylpyridine, is significantly less polar and more "organic-like" than its salt form, making it much more soluble in common organic solvents. The byproduct is the hydrochloride salt of the base you added (e.g., triethylammonium chloride).
-
Causality: The key is the transformation from an ionic species to a neutral covalent molecule. Neutral organic molecules are more readily solvated by aprotic organic solvents through weaker van der Waals forces and dipole-dipole interactions, which are sufficient to overcome the intermolecular forces in the solid state of the free base.
Q4: Which base should I choose for in situ free-basing?
A: The choice of base is critical and depends on the specifics of your reaction.
| Base Type | Examples | Pros | Cons & Considerations |
| Tertiary Amines | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Organic soluble, non-nucleophilic, easy to remove under vacuum. | Can sometimes interfere with catalysis or be reactive under harsh conditions. The resulting ammonium salt may precipitate. |
| Inorganic Carbonates | Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃) | Inexpensive, mild, easy to remove by filtration. | Generally insoluble in organic solvents, leading to a heterogeneous mixture. Can be slow to react. |
| Stronger Bases | Sodium hydride (NaH), Sodium hydroxide (NaOH) | Highly effective at deprotonation. | Generally not recommended. They are strong nucleophiles and can react with other functional groups or the solvent. Requires strictly anhydrous conditions. |
For most applications, a slight excess (1.1-1.2 equivalents) of triethylamine or DIPEA is the preferred choice. It is added to the suspension of the hydrochloride salt in the reaction solvent and stirred until the solid dissolves, indicating the formation of the free base, before adding other reagents.
Q5: Are there any risks associated with in situ free-basing?
A: The primary risk is the potential for the added base or its resulting salt to interfere with your desired reaction. For example, in a palladium-catalyzed cross-coupling reaction, a tertiary amine might act as an unwanted ligand for the metal center. The byproduct, such as triethylammonium chloride, can sometimes precipitate and complicate analysis or workup, although it is often soluble enough to remain in solution. Always consider the compatibility of the base with all other reagents and catalysts in your system.
Q6: I've seen papers where the hydrochloride salt is used directly in DMSO without a base. Why does this work?
A: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. Its high dielectric constant and strong dipole moment make it very effective at solvating both cations and anions.[2][3] Therefore, it can often dissolve hydrochloride salts to a sufficient concentration for a reaction to proceed without the need for an external base. This is particularly useful in reactions where an added base might cause side reactions. Some microwave-assisted syntheses of pyrazoles, for instance, successfully use hydrazine hydrochloride salts directly in DMSO or water.[2][3]
Experimental Protocols
Protocol 1: In Situ Free-Basing for Improved Solubility
This protocol describes the most common method for using this compound in a typical aprotic solvent like THF or DMF.
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add the desired anhydrous organic solvent (e.g., THF, DMF, Acetonitrile) to achieve the target reaction concentration. Stir the resulting suspension at room temperature.
-
Base Addition: Slowly add a non-nucleophilic organic base, such as triethylamine (1.1 eq) or DIPEA (1.1 eq), to the suspension.
-
Dissolution: Stir the mixture at room temperature. A gradual dissolution of the solid should be observed over 15-30 minutes as the soluble free base is formed. The mixture may remain slightly hazy due to the formation of the triethylammonium chloride byproduct.
-
Reaction Initiation: Once the starting material has dissolved, proceed with the addition of other reagents as required by your specific synthetic procedure.
Protocol 2: Direct Use in a Highly Polar Aprotic Solvent
This protocol is suitable for reactions compatible with solvents like DMSO, where in situ free-basing may be unnecessary or undesirable.
-
Setup: To a reaction flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve the desired concentration.
-
Dissolution: Stir the mixture. Gentle heating (e.g., 40-50 °C) or sonication can be applied to aid dissolution if necessary. Ensure the temperature is compatible with the stability of your reagents.
-
Reaction Initiation: Once a homogenous solution is obtained, cool to the desired reaction temperature and add the other reagents. Note that many reactions, such as hydrazone formation, are often conducted in polar solvents with a catalytic amount of acid, which is already present in the hydrochloride salt.[4]
References
- 1. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-Hydrazinyl-5-methylpyridine hydrochloride during storage
Welcome to the dedicated technical support center for 2-Hydrazinyl-5-methylpyridine hydrochloride (CAS: 1375477-15-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its storage and application. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Introduction to the Stability of this compound
This compound is a key building block in various synthetic pathways. However, its hydrazinyl functional group and pyridine core render it susceptible to environmental factors, potentially compromising experimental outcomes. Understanding and mitigating these degradation pathways are crucial for reliable and reproducible research. This guide provides a comprehensive framework for the proper storage, handling, and purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Moisture: The compound is hygroscopic and moisture-sensitive.[1] It is imperative to store it in a tightly sealed container, preferably in a desiccator.
Q2: I've noticed the color of my this compound has changed from off-white to a yellowish or brownish hue. What does this indicate?
A change in color is a common indicator of degradation. This is often due to oxidation of the hydrazinyl moiety. Exposure to air and light can accelerate this process. If you observe a significant color change, it is advisable to verify the purity of the compound before use.
Q3: Can I handle this compound on an open bench?
Due to its sensitivity to air and moisture, it is highly recommended to handle this compound in a controlled environment, such as a glovebox or under a stream of inert gas. If a controlled atmosphere is not available, minimize the exposure time to the ambient environment and ensure all equipment is dry.
Q4: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are:
-
Hydrolysis: The hydrazinyl group can be hydrolyzed to a hydroxyl group in the presence of water, especially under acidic or basic conditions. This would result in the formation of 2-hydroxy-5-methylpyridine and hydrazine hydrochloride.
-
Oxidation: The hydrazinyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of various oxidation products, including the corresponding diazene, which can further decompose.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Poor Yields in Synthesis
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Degraded starting material | Assess the purity of the this compound using HPLC or TLC (see Analytical Protocols section). | Degraded material will have a lower concentration of the active compound, leading to stoichiometric imbalances and reduced product formation. |
| Presence of moisture in the reaction | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere. | The hydrazinyl group is susceptible to hydrolysis, which consumes the starting material and can introduce byproducts. |
| Oxidation of the starting material | Purge all reaction vessels with an inert gas (argon or nitrogen) before adding reagents. Use degassed solvents. | Oxygen can oxidize the hydrazinyl group, rendering it inactive for the desired reaction. |
Issue 2: Appearance of Unexpected Spots on TLC or Peaks in HPLC
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| On-plate or in-solution degradation during analysis | Prepare samples for analysis immediately before use. Use a mobile phase with an appropriate pH to minimize hydrolysis during chromatography. | The compound can degrade during the analytical process itself if exposed to harsh conditions for an extended period. |
| Formation of hydrolysis product | Compare the retention factor (Rf) or retention time (RT) of the unknown spot/peak with a standard of 2-hydroxy-5-methylpyridine. | The primary hydrolysis product is 2-hydroxy-5-methylpyridine. Its presence confirms degradation due to moisture. |
| Formation of oxidation products | Due to the reactive nature of potential oxidation products like diazenes, direct comparison may be difficult. The presence of multiple, often colored, impurities is indicative of oxidation. | Oxidation can lead to a cascade of reactions, resulting in a complex mixture of degradation products. |
| Contamination from storage container or handling | Ensure proper cleaning of all storage vials and spatulas. Avoid introducing contaminants during handling. | Impurities can be introduced externally, leading to extraneous analytical signals. |
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Hydrolysis of 2-Hydrazinyl-5-methylpyridine HCl.
Caption: Oxidation of 2-Hydrazinyl-5-methylpyridine HCl.
Analytical Protocols for Purity Assessment
Regular purity checks are essential to ensure the quality of your this compound. Below are suggested starting protocols for HPLC and TLC analysis. Method validation and optimization may be required for your specific application and equipment.
High-Performance Liquid Chromatography (HPLC) Protocol
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for pyridine and its derivatives. |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-5) | A buffered mobile phase helps to control the ionization state of the analytes and improve peak shape. A lower pH can suppress the basicity of the pyridine nitrogen. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at approximately 270-280 nm | The pyridine ring exhibits strong UV absorbance in this range. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. Analyze immediately after preparation. | Minimizes in-solution degradation prior to injection. |
Thin-Layer Chromatography (TLC) Protocol
TLC is a quick and valuable tool for a qualitative assessment of purity and for monitoring reaction progress.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel 60 F254 plates | A standard polar stationary phase suitable for a wide range of organic compounds. |
| Mobile Phase | A mixture of a polar and a less polar solvent, e.g., Ethyl acetate/Methanol (8:2 v/v) or Dichloromethane/Methanol (9:1 v/v). | The ratio can be adjusted to achieve optimal separation (Rf of the main spot around 0.3-0.5). |
| Visualization | 1. UV light at 254 nm. 2. Staining with a suitable agent (e.g., potassium permanganate or ninhydrin). | UV visualization will show UV-active compounds. Staining can help visualize compounds that are not UV-active or to differentiate between spots. Ninhydrin can react with the hydrazinyl group to produce a colored spot. |
| Sample Preparation | Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or dichloromethane) to make a ~1 mg/mL solution. | Ensures a concentrated spot on the TLC plate for clear visualization. |
Experimental Workflow for Handling and Use
The following workflow is recommended to minimize degradation when using this compound in a synthesis reaction.
References
Technical Support Center: Enhancing Ionization Efficiency of Derivatives in Mass Spectrometry
Welcome to the Technical Support Center, your resource for troubleshooting and optimizing the derivatization process to enhance ionization efficiency in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving sensitive and reproducible results. Here, we move beyond simple protocols to explain the underlying chemistry and instrumental principles, empowering you to make informed decisions during your experimental design and troubleshooting efforts.
Introduction: The "Why" of Derivatization for Enhanced Ionization
In mass spectrometry, the adage "if you can't ionize it, you can't see it" holds supreme. Many molecules, due to their inherent chemical properties—such as low polarity, high volatility, or lack of easily ionizable functional groups—exhibit poor ionization efficiency in common sources like Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1][2][3] Chemical derivatization addresses this fundamental challenge by chemically modifying the analyte to introduce properties that are more favorable for ionization.[2][4]
The primary goals of derivatization for enhancing mass spectrometric analysis are:
-
Increased Ionization Efficiency: By introducing a readily chargeable moiety (e.g., a quaternary amine for positive mode ESI) or a group with high proton affinity, the analyte's ability to form gas-phase ions is significantly improved.[3][5][6]
-
Improved Chromatographic Separation: Derivatization can alter the polarity of an analyte, leading to better retention and peak shape in reverse-phase or other chromatographic systems.[7][8]
-
Enhanced Thermal Stability and Volatility (for GC-MS): For gas chromatography applications, derivatization is essential for non-volatile compounds, making them amenable to analysis by reducing intermolecular forces.[9][10][11]
-
Structural Elucidation: Derivatization can introduce specific fragmentation patterns upon collision-induced dissociation (CID), aiding in the structural confirmation of the analyte.[1][5]
This guide will provide a structured approach to troubleshooting common issues, offering detailed protocols and a deeper understanding of the chemical principles at play.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common problems encountered during the derivatization and subsequent mass spectrometric analysis.
Issue 1: Low or No Product Peak Detected
Symptom: After performing the derivatization reaction and injecting the sample, the expected peak for the derivatized analyte is either very small or completely absent in the mass spectrum.[12]
Potential Causes and Solutions:
-
Incomplete or Failed Derivatization: This is a frequent issue, especially with less reactive functional groups like amides.[13]
-
Causality: The reaction conditions (temperature, time, pH) may not be optimal for the specific analyte and reagent. The presence of water can also quench many derivatization reagents, particularly silylating agents.[10][13]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your derivatization reagents are fresh and have been stored under anhydrous conditions. Moisture is a common culprit for reagent deactivation.[13]
-
Optimize Reaction Conditions:
-
Temperature: For many reactions, gentle heating (e.g., 60-80°C) can significantly improve the reaction rate. However, be cautious of analyte degradation at higher temperatures.[1][13]
-
Time: Some derivatization reactions are rapid, while others may require longer incubation times (e.g., 30-60 minutes or more).[13] Perform a time-course experiment to determine the optimal reaction time.
-
pH: The reactivity of many functional groups is pH-dependent. Ensure the reaction buffer or solvent provides the optimal pH for the derivatization reaction.
-
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions like silylation, ensure your sample is completely dry before adding the reagents. Lyophilization or drying under a stream of nitrogen are effective methods.[13]
-
Increase Reagent Concentration: A molar excess of the derivatizing reagent is often necessary to drive the reaction to completion.
-
-
-
Poor Ionization of the Derivative: The chosen derivative may not be optimal for the ionization source being used.
-
Causality: ESI and APCI have different ionization mechanisms. ESI is well-suited for pre-charged or highly polar molecules, while APCI is more effective for less polar, neutral compounds.[14][15]
-
Troubleshooting Steps:
-
Match Derivative to Ionization Source: If using ESI, select a derivatizing agent that introduces a permanent charge (e.g., a quaternary ammonium salt) or a group that is easily protonated or deprotonated.[3][8] For APCI, a derivative that enhances volatility and thermal stability may be more appropriate.[1]
-
Optimize Source Parameters: Adjust the ion source settings, such as capillary voltage, gas flow rates, and temperature, to optimize the ionization of your specific derivative.[16]
-
-
-
Sample Preparation Issues: The analyte of interest may be lost during sample clean-up steps.
-
Causality: The derivatized analyte will have different chemical properties than the parent compound, which may affect its recovery during solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Troubleshooting Steps:
-
Re-evaluate Clean-up Protocol: If you perform clean-up after derivatization, you may need to adjust your SPE sorbent or LLE solvent to ensure efficient recovery of the derivative.
-
Derivatize After Clean-up: In many cases, it is preferable to perform sample clean-up first and then derivatize the extracted analyte.
-
-
Issue 2: Poor Peak Shape and Tailing in Chromatography
Symptom: The chromatographic peak for the derivatized analyte is broad, asymmetric, or shows significant tailing.
Potential Causes and Solutions:
-
Incomplete Derivatization: Residual underivatized analyte can lead to poor peak shape.
-
Causality: The underivatized analyte, being more polar, can interact with active sites in the GC or LC column, leading to peak tailing.[13]
-
Troubleshooting Steps:
-
Re-optimize Derivatization: Refer to the steps in "Issue 1" to ensure the derivatization reaction goes to completion.
-
-
-
GC/LC System Issues: Problems with the chromatographic system can also cause peak shape issues.
-
Causality: Contamination of the injector liner (in GC) or column activity can lead to peak tailing.[13] An inappropriate mobile phase in LC can also result in poor peak shape.
-
Troubleshooting Steps:
-
GC System Maintenance: Regularly clean or replace the injector liner. Consider using a column specifically designed for your class of analytes.[13]
-
LC Mobile Phase Optimization: Adjust the mobile phase composition (e.g., pH, organic solvent content) to improve peak shape. For basic analytes that still tail after derivatization, adding a small amount of a competing base to the mobile phase can be beneficial.
-
-
Issue 3: Presence of Unexpected Peaks in the Mass Spectrum
Symptom: The chromatogram or mass spectrum contains numerous peaks that do not correspond to the expected derivatized analyte.
Potential Causes and Solutions:
-
Artifacts from Derivatization Reagents: The derivatization reagents themselves or their byproducts can be detected.
-
Causality: Excess reagent or byproducts of the derivatization reaction can be ionized and detected by the mass spectrometer.
-
Troubleshooting Steps:
-
Run a Reagent Blank: Always analyze a blank sample containing only the derivatization reagents and solvent to identify any artifact peaks.
-
Optimize Reagent Amount: Use the minimum amount of excess reagent necessary to achieve complete derivatization.
-
Sample Clean-up: If necessary, perform a sample clean-up step after derivatization to remove excess reagent.
-
-
-
Derivatization of Matrix Components: Other molecules in the sample matrix can also be derivatized.
-
Causality: If the sample is from a complex biological matrix, other endogenous compounds with similar functional groups will also be derivatized and may interfere with the analysis.[13]
-
Troubleshooting Steps:
-
Improve Sample Clean-up: Employ more selective sample preparation techniques (e.g., immunoaffinity chromatography) to remove interfering matrix components before derivatization.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right derivatization reagent for my analyte?
A1: The choice of reagent depends on several factors:
-
Functional Group of the Analyte: Select a reagent that specifically targets the functional group on your analyte (e.g., hydroxyl, carboxyl, amine, thiol).
-
Mass Spectrometry System: For GC-MS, silylation is common to increase volatility.[9][11] For LC-MS with ESI, reagents that add a permanent charge or a readily ionizable group are preferred.[3][5][8]
-
Desired Outcome: Are you looking to simply increase signal intensity, or do you also need to improve chromatographic separation? Some reagents offer benefits in both areas.[7]
Q2: Can I use a derivatization method developed for GC-MS with my LC-MS system?
A2: Not always. Derivatization for GC-MS primarily aims to increase volatility and thermal stability, often by masking polar functional groups.[10][17] This can be counterproductive for LC-ESI-MS, where polarity and the ability to accept or donate a proton are key for ionization. However, some derivatization strategies can be applicable to both.
Q3: My derivatization reaction seems to be working, but I'm still getting a low signal. What else could be the problem?
A3: If derivatization is successful, a low signal could be due to:
-
Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte in the ESI source.[16] Improving chromatographic separation or sample clean-up can mitigate this.
-
In-source Fragmentation: The derivatized analyte may be unstable in the ion source and fragment before it can be detected as the precursor ion. Try adjusting the source conditions to be "softer" (e.g., lower cone voltage).
-
Poor Transfer into the Mass Spectrometer: Ensure that all instrument parameters related to ion transfer are optimized.
Q4: What is the best way to quantify my derivatized analyte?
A4: The gold standard for quantification is the use of a stable isotope-labeled internal standard. This involves synthesizing or purchasing your analyte with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) incorporated into its structure. The internal standard is added to the sample at the beginning of the workflow and co-derivatized with the analyte. Any variability in derivatization efficiency or sample recovery will affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.
Experimental Protocols and Workflows
Protocol 1: General Procedure for Silylation for GC-MS Analysis (e.g., for Hydroxyl or Carboxyl Groups)
This protocol outlines a general procedure for silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a common and effective silylating agent.[9]
Materials:
-
Dried analyte sample
-
MSTFA (with or without 1% TMCS as a catalyst)
-
Pyridine (as a solvent and catalyst)[9]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Any residual water will consume the silylating reagent.[10][13]
-
Reagent Addition: To the dried sample, add 50 µL of pyridine to dissolve the analyte. Then, add 50 µL of MSTFA.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined empirically for your specific analyte.[13]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
Protocol 2: Derivatization of Amines and Phenols with Dansyl Chloride for Enhanced LC-ESI-MS Detection
Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to introduce a dimethylamino group that is readily protonated and enhances ESI efficiency.[1][8]
Materials:
-
Analyte solution in a suitable solvent
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 9.0)
-
Reaction vials
-
Heating block
Procedure:
-
Sample Preparation: Dissolve the sample in the reaction buffer.
-
Reagent Addition: Add an excess of the dansyl chloride solution to the sample.
-
Reaction: Vortex the mixture and incubate at 60°C for 30-60 minutes.
-
Quenching (Optional): To remove excess dansyl chloride, a small amount of a primary amine solution (e.g., methylamine) can be added.
-
Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS system.
Visualizing the Logic: Workflows and Relationships
Data Summary: Comparison of Derivatization Approaches
The following table provides a comparative overview of common derivatization strategies.
| Derivatization Strategy | Target Functional Groups | Primary Application | Key Advantages | Potential Issues |
| Silylation | -OH, -COOH, -NH₂, -SH | GC-MS | Increases volatility and thermal stability.[9][10][17] | Moisture sensitive, can produce multiple derivatives.[10][13] |
| Acylation | -OH, -NH₂ | GC-MS, LC-MS | Improves chromatographic properties and can add a tag for detection.[18] | Reagents can be harsh; byproducts may need removal. |
| Alkylation | -COOH, -OH, -NH₂ | GC-MS, LC-MS | Forms stable derivatives; can be used to introduce a charge. | Reagents can be toxic; reaction conditions may need optimization. |
| Charge-Tagging | -NH₂, -OH, -COOH | LC-ESI-MS, MALDI | Significantly enhances ionization efficiency by adding a permanent or easily ionizable group.[3][5][8][19] | Can alter chromatographic retention significantly. |
Conclusion
Enhancing ionization efficiency through derivatization is a powerful strategy in mass spectrometry. However, it introduces an additional layer of chemical complexity to the analytical workflow. A thorough understanding of the reaction chemistry, careful optimization of reaction conditions, and a systematic approach to troubleshooting are essential for success. This guide provides the foundational knowledge and practical advice to help you overcome common challenges and achieve reliable, high-sensitivity results. By moving beyond rote protocol-following to a more informed, science-driven approach, you can unlock the full potential of your mass spectrometry analyses.
References
- 1. ddtjournal.com [ddtjournal.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Options of the Main Derivatization Approaches for Analytical ESI and MALDI Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. youtube.com [youtube.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. chromsoc.jp [chromsoc.jp]
- 15. Metabolomics - Wikipedia [en.wikipedia.org]
- 16. gmi-inc.com [gmi-inc.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Derivatization to increase the detectability of small peptides in blood serum in the analysis by ESI and MALDI high resolution mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
2-Hydrazinyl-5-methylpyridine hydrochloride vs. 2-hydrazino-1-methylpyridine (HMP) for derivatization
An In-Depth Guide to Carbonyl Derivatization: A Comparative Analysis of 2-Hydrazinyl-5-methylpyridine hydrochloride and 2-hydrazino-1-methylpyridine (HMP)
Introduction: The Critical Role of Derivatization in Modern Analytical Chemistry
In the landscape of bioanalysis, drug development, and metabolomics, the accurate quantification of low-abundance molecules is a persistent challenge. Many critical analytes, particularly those containing carbonyl groups (aldehydes and ketones) such as steroids, often exhibit poor ionization efficiency in mass spectrometry and lack a strong chromophore for UV detection. Chemical derivatization addresses this by introducing a chemical tag onto the analyte. This process transforms the molecule, enhancing its detectability, improving its chromatographic properties, and ultimately enabling sensitive and reliable quantification.
Hydrazine-based reagents are a cornerstone of carbonyl derivatization, reacting selectively with aldehydes and ketones to form stable hydrazone derivatives.[1][2] This guide provides a detailed comparison of two such pyridine-based hydrazine reagents: the well-established 2-hydrazino-1-methylpyridine (HMP) and the alternative, This compound . We will explore their respective reaction mechanisms, performance characteristics, and practical applications, supported by experimental protocols and data to guide researchers in selecting the optimal reagent for their analytical needs.
The Contenders: Chemical Structure and Fundamental Reactivity
At their core, both reagents leverage the nucleophilic character of the hydrazine moiety to attack the electrophilic carbon of a carbonyl group. This condensation reaction, typically acid-catalyzed, results in the formation of a C=N double bond, yielding a hydrazone and a molecule of water.[2]
| Reagent | Structure | Key Features |
| 2-hydrazino-1-methylpyridine (HMP) | ![]() | Contains a quaternary pyridinium nitrogen, resulting in a permanent positive charge.[3] |
| This compound | ![]() | A neutral pyridine ring with a methyl group at the 5-position. Supplied as a hydrochloride salt for improved stability and solubility.[4] |
The primary structural difference—the permanently charged quaternary nitrogen in HMP versus the neutral pyridine ring in 2-Hydrazinyl-5-methylpyridine—is the principal driver of the performance distinctions we will explore.
Caption: Chemical structures of the two derivatization reagents.
Head-to-Head Performance Comparison
Sensitivity Enhancement in LC-MS
The ultimate goal of derivatization is often to boost signal intensity in mass spectrometry. In this arena, HMP is a proven performer.
-
2-hydrazino-1-methylpyridine (HMP): The permanent positive charge on the HMP molecule means the resulting derivative is "pre-ionized." This dramatically enhances its response in positive-ion electrospray ionization (ESI-MS). Studies on oxosteroids have reported a remarkable 70- to 1600-fold increase in sensitivity compared to their underivatized forms.[5] This allows for the quantification of analytes at the nanogram or even picogram per milliliter level from small sample volumes.[3][6] For instance, a validated method for 5α-dihydrotestosterone (DHT) in human plasma achieved detection from as little as 100 µL of plasma.[3][6]
-
This compound: As a neutral molecule (after deprotonation of the salt), this reagent does not confer a permanent charge. The resulting hydrazone will rely on protonation of the pyridine ring or the hydrazone linkage itself during the ESI process. While this still significantly improves ionization compared to a native steroid, the enhancement factor is expected to be lower than that achieved with HMP. However, it offers a significant advantage over reagents like 2,4-dinitrophenylhydrazine (DNPH) by incorporating a basic pyridine site that is readily protonated.
| Parameter | 2-hydrazino-1-methylpyridine (HMP) | This compound |
| Ionization Mechanism | Permanent positive charge (Quaternary Amine) | Protonation in ESI source (Tertiary Amine) |
| Sensitivity Gain (vs. intact) | Very High (70-1600x reported for steroids)[5] | Moderate to High (Expected to be lower than HMP) |
| Suitability for Low Levels | Excellent, suitable for pg/mL concentrations[6] | Good, likely suitable for ng/mL concentrations |
Reaction Kinetics and Conditions
Both reagents react under similar conditions, typically involving mild heating in the presence of an acid catalyst to facilitate the condensation reaction.
-
HMP: Quantitative reaction with oxosteroids has been achieved at 60°C within 1 hour .[5][7] The reaction is robust and proceeds to completion, which is critical for accurate quantification.
-
This compound: The reaction kinetics are expected to be very similar to HMP and other hydrazinopyridines. The use of the hydrochloride salt may necessitate the addition of a slight excess of a non-nucleophilic base to neutralize the HCl and free the hydrazine for reaction, or the reaction can be performed in a buffered system. A typical condition would likely be 60-80°C for 30-60 minutes.
Chromatographic Profile and Isomer Formation
This is a critical point of differentiation between the two reagents.
-
HMP: A known drawback of HMP is its tendency to form multiple isomers (syn/anti and E/Z) upon reaction with the carbonyl group.[3] These isomers can be separated chromatographically, resulting in multiple peaks for a single analyte. While this does not prevent quantification, it complicates data analysis and requires high-resolution chromatography to separate the derivative peaks from isobaric interferences.[3]
-
This compound: This reagent is expected to form fewer or more easily co-eluting isomers compared to HMP. The lack of the N-1 methyl group and the fixed position of the N-2 hydrazine may reduce the rotational barriers that lead to stable, separable isomers. This could be a significant advantage, leading to sharper, single peaks and simplifying method development. This behavior is seen in similar reagents like 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP), which was investigated as an alternative to HMP specifically because its isomers tend to co-elute.[3]
Caption: Workflow and potential chromatographic outcomes.
Derivative Stability
The stability of the resulting hydrazone bond is crucial for ensuring the integrity of the sample from preparation to analysis.
-
HMP: HMP-derivatives of androgens have been shown to be stable for over 30 days when stored at -20°C .[3][6][8] This provides an adequate window for sample batching and re-analysis if necessary.
-
This compound: Hydrazones are generally stable, but their stability can be pH-dependent.[9] While specific data for this reagent's derivatives is not widely published, they are expected to exhibit similar stability to other pyridine hydrazones under typical storage conditions (frozen, protected from light). However, aromatic hydrazones can undergo degradation in plasma due to hydrolysis, so in vitro stability should always be verified during method development.[10]
Experimental Protocols
The following are representative protocols. Note: These should be optimized for the specific analyte and matrix.
Protocol 1: Derivatization of Steroids with HMP
This protocol is adapted from validated methods for androgen analysis.[3]
-
Sample Preparation: Extract steroids from 100-200 µL of plasma using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Evaporation: Evaporate the extract to complete dryness under a stream of nitrogen at 40°C.
-
Derivatization Cocktail: Prepare a fresh solution of 5 mg/mL HMP in methanol containing 0.5% (v/v) acetic acid as a catalyst.
-
Reconstitution & Reaction: Reconstitute the dried extract in 50 µL of the derivatization cocktail. Vortex thoroughly.
-
Incubation: Seal the vial and incubate at 60°C for 60 minutes.
-
Final Step: After cooling to room temperature, evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS injection.
Protocol 2: General Derivatization with this compound
This is a generalized protocol based on standard hydrazone formation chemistry.
-
Sample Preparation: Extract and dry the sample as described in Protocol 1.
-
Derivatization Cocktail: Prepare a fresh solution of 5 mg/mL this compound in a suitable solvent (e.g., acetonitrile or methanol) containing an acid catalyst (e.g., 0.1-0.5% acetic acid or formic acid).
-
Reconstitution & Reaction: Reconstitute the dried extract in 50 µL of the derivatization cocktail. Vortex thoroughly.
-
Incubation: Seal the vial and incubate at 60-70°C for 45-60 minutes. Monitor reaction completion by analyzing time points if necessary.
-
Final Step: Cool, evaporate the solvent, and reconstitute in the mobile phase for LC-MS analysis.
Conclusion and Recommendations
The choice between 2-hydrazino-1-methylpyridine (HMP) and this compound depends on the specific goals of the analysis.
-
Choose 2-hydrazino-1-methylpyridine (HMP) when:
-
The absolute highest sensitivity is required for detecting ultra-trace levels of an analyte.
-
You have access to a high-resolution UHPLC system capable of resolving the resulting isomeric peaks from matrix interferences.
-
Working with well-established and validated protocols is a priority.
-
-
Consider this compound when:
-
A simpler chromatographic profile with potentially fewer isomeric peaks is highly desirable to simplify method development and data analysis.
-
Extreme sensitivity is not the primary requirement, but a significant enhancement over underivatized analysis is still needed.
-
You are developing a novel method and wish to avoid the known chromatographic complexities of HMP.
-
Ultimately, both reagents are powerful tools for the analysis of carbonyl-containing compounds. HMP remains the gold standard for sensitivity due to its permanent charge, but its isomeric complexity is a significant practical consideration.[3][6] this compound presents a compelling alternative that may offer a more straightforward chromatographic solution, potentially trading a fraction of sensitivity for a significant gain in analytical simplicity. As always, empirical evaluation in the target matrix is the definitive step in reagent selection.
References
- 1. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]
- 5. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Carbonyl Derivatization: 2-Hydrazinyl-5-methylpyridine hydrochloride vs. Girard's Reagents
In the landscape of modern analytical chemistry, particularly within metabolomics and clinical diagnostics, the accurate quantification of low-abundance carbonyl-containing molecules such as steroids, aldehydes, and ketones remains a significant challenge.[1][2] These molecules often exhibit poor ionization efficiency and are present in complex biological matrices, hindering their direct analysis by liquid chromatography-mass spectrometry (LC-MS).[1][3] Chemical derivatization presents a powerful strategy to overcome these limitations by introducing a charged moiety onto the target analyte, thereby enhancing its ionization efficiency and improving chromatographic separation.[4][5][6]
This guide provides an in-depth comparison of two prominent classes of hydrazine-based derivatization reagents: 2-Hydrazinyl-5-methylpyridine hydrochloride and the classic Girard's reagents (T and P). We will delve into their reaction mechanisms, performance characteristics, and practical applications, supported by experimental data to empower researchers in selecting the optimal reagent for their specific analytical needs.
The Contenders: A Chemical Overview
This compound belongs to a class of hydrazinopyridine reagents that introduce a pyridine group to the carbonyl compound. Its structure features a reactive hydrazine group that readily condenses with aldehydes and ketones.
Girard's Reagents , first introduced in 1936, are a family of hydrazide reagents characterized by a quaternary ammonium group.[5] The two most commonly used are:
-
Girard's Reagent T (GirT): Contains a trimethylammonium moiety.[2][7]
-
Girard's Reagent P (GirP): Contains a pyridinium moiety.[2][8]
The primary distinction lies in the nature of the charged group introduced. This compound possesses a pyridine ring that can be protonated, while Girard's reagents have a permanently charged quaternary ammonium group.[3] This fundamental difference influences the ionization efficiency and fragmentation patterns of the resulting derivatives in the mass spectrometer.
Mechanism of Action: The Hydrazone Formation
Both this compound and Girard's reagents react with carbonyl compounds (aldehydes and ketones) via a condensation reaction to form a stable hydrazone derivative.[2][7] This reaction typically occurs under mild acidic conditions, which catalyze the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.
Caption: General reaction scheme for the derivatization of carbonyl compounds with hydrazine-based reagents to form hydrazones.
The introduction of the respective charged groups (pyridinium or quaternary ammonium) significantly enhances the hydrophilicity and, more importantly, the ionization efficiency of the analytes in electrospray ionization (ESI) mass spectrometry, particularly in the positive ion mode.[2][9]
Head-to-Head Performance Comparison
The choice between this compound and Girard's reagents is not arbitrary and should be guided by the specific requirements of the assay, including the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity.
| Feature | This compound & Analogs | Girard's Reagents (T & P) | Senior Application Scientist's Perspective |
| Ionization Efficiency | Good, introduces a protonatable pyridine ring. | Excellent, introduces a permanently charged quaternary ammonium group.[2][6] | For ultimate sensitivity, the permanent charge on Girard's reagents often provides a superior signal in positive ESI-MS. |
| Reaction Conditions | Typically requires heating (e.g., 60°C) for optimal reaction efficiency.[3] | Can proceed under mild conditions, sometimes at room temperature, though heating can accelerate the reaction.[1] | The milder reaction conditions for Girard's reagents can be advantageous for thermally labile compounds. |
| Isomer Formation | Known to form E/Z isomers which may be chromatographically resolved, leading to multiple peaks for a single analyte.[3] | Also forms E/Z isomers, which can complicate chromatography and quantification if not baseline resolved.[10] | Isomer formation is a common challenge with hydrazine-based derivatization. Careful chromatographic optimization is crucial for both reagent types. |
| Derivative Stability | Derivatives are generally stable for analysis.[11] | Hydrazone derivatives are known to be stable.[7] | Both reagents produce derivatives with sufficient stability for typical LC-MS workflows. |
| Fragmentation (MS/MS) | Fragmentation often involves the pyridine moiety, providing a characteristic neutral loss or product ion for selected reaction monitoring (SRM). | Fragmentation typically results in a characteristic neutral loss of the quaternary amine (e.g., 59 Da for GirT) or the pyridinium group, which is highly useful for precursor ion or neutral loss scanning to screen for all derivatized carbonyls.[5][10] | The predictable fragmentation of Girard's reagent derivatives is a significant advantage for developing robust, high-throughput screening methods. |
| Selectivity | Reacts with both aldehydes and ketones. | Reacts with both aldehydes and ketones.[7] | Both reagents exhibit broad selectivity for carbonyl compounds. |
| Applications | Widely used for the analysis of steroids (e.g., testosterone, DHT) in biological fluids like plasma and saliva.[3][12][13] | Extensively used for a broad range of carbonyls, including steroids, nucleosides, and for comprehensive carbonyl submetabolome profiling.[1][2][4] | Girard's reagents have a longer history and perhaps a broader documented range of applications, but hydrazinopyridines are well-established for steroid analysis. |
Experimental Workflows and Protocols
To provide a practical context, we outline a general experimental workflow for the derivatization and analysis of steroids in a biological matrix, which can be adapted for either reagent class.
Caption: A typical workflow for the analysis of carbonyl-containing compounds using derivatization followed by LC-MS/MS.
Protocol: Derivatization of Steroids in Human Plasma
This protocol is a composite based on established methods and should be optimized for specific applications.
1. Sample Preparation and Extraction:
-
To 200 µL of human plasma, add an appropriate amount of an isotope-labeled internal standard (e.g., d3-Testosterone).
-
Perform protein precipitation by adding 600 µL of ice-cold acetonitrile, vortex, and centrifuge.
-
Alternatively, for cleaner extracts, perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18).
2. Derivatization Reaction:
-
Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen.
-
For this compound (or its analog, HMP):
- Reconstitute the dried extract in 50 µL of a solution containing the derivatization reagent (e.g., 1 mg/mL in methanol) and an acid catalyst (e.g., 0.1% acetic acid).
- Incubate the mixture at 60°C for 60 minutes.[3]
-
For Girard's Reagent T:
- Reconstitute the dried extract in 50 µL of a solution containing Girard's Reagent T (e.g., 10 mg/mL in methanol) and an acid catalyst (e.g., 5% acetic acid).
- Incubate the mixture at 50°C for 2 hours.[1]
3. LC-MS/MS Analysis:
-
After incubation, cool the samples and dilute with an appropriate mobile phase (e.g., 50:50 methanol:water) before injection.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and methanol/acetonitrile, both containing a small amount of formic acid to promote protonation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Monitor the specific precursor-to-product ion transitions for the derivatized analytes and internal standards using Selected Reaction Monitoring (SRM).
Senior Application Scientist's Perspective and Recommendations
The choice between this compound and Girard's reagents is nuanced. My recommendation is guided by the primary objective of the research:
-
For Maximum Sensitivity and Broad Screening: Girard's reagents, particularly GirT, are often the superior choice. The permanent positive charge typically yields a stronger signal in ESI-MS.[2] Furthermore, the characteristic neutral loss of the trimethylamine group (59 Da) is invaluable for untargeted screening of carbonyl-containing metabolites in complex samples.[5] Modified Girard's reagents have also been developed to further enhance sensitivity, offering a 3.3 to 7.0-fold increase in signal intensities compared to standard GirT.[4][5]
-
For Targeted Quantification of Specific Steroids: This compound and its analogs are well-validated and highly effective. Numerous studies have successfully employed these reagents for the sensitive and specific quantification of androgens like DHT and testosterone in clinical samples.[3][12] While isomer formation can be a challenge, it can be overcome with high-resolution chromatography. In some cases, these reagents may offer different selectivity or chromatographic properties that are advantageous for separating closely related isobaric steroids.
Final Verdict: For researchers embarking on discovery-phase metabolomics or aiming to profile the entire "carbonyl submetabolome," the robust performance and predictable fragmentation of Girard's reagents make them a compelling first choice.[1] For those developing targeted, quantitative assays for a specific panel of steroids, this compound is a proven and powerful tool. Ultimately, the optimal choice may warrant empirical evaluation in your specific application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.upenn.edu [med.upenn.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Analytical Method Validation for Carbonyls Derivatized with 2-Hydrazinyl-5-methylpyridine hydrochloride
In the landscape of pharmaceutical and metabolomic analysis, the accurate quantification of carbonyl-containing compounds—such as aldehydes and ketones—presents a persistent challenge. Their inherent low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) often leads to poor sensitivity, hindering the development of robust analytical methods.[1][2] Chemical derivatization offers a powerful solution, transforming these analytes into species with superior chromatographic and mass spectrometric properties.[3][4]
This guide provides an in-depth comparison and validation framework for methods utilizing 2-Hydrazinyl-5-methylpyridine hydrochloride (2-HMP-HCl) , a potent derivatizing agent for carbonyls. We will objectively compare its performance against established alternatives and provide the supporting experimental and theoretical rationale necessary for researchers, scientists, and drug development professionals to implement these techniques with confidence.
The Rationale for Derivatization: Enhancing Carbonyl Detection
The core principle of derivatization in this context is to introduce a permanently charged or readily ionizable moiety onto the neutral carbonyl compound. This dramatically enhances the analyte's response in ESI-MS. Hydrazine-based reagents, such as 2-HMP-HCl, react with the carbonyl group to form a stable hydrazone, which incorporates a proton-accepting pyridine ring, making it highly amenable to positive ion ESI-MS analysis.
Caption: Derivatization of a carbonyl with 2-HMP-HCl to form a stable hydrazone.
Comparative Analysis of Carbonyl Derivatization Agents
The choice of derivatization agent is a critical decision in method development, involving a trade-off between reaction efficiency, sensitivity enhancement, and potential analytical complications like isomer formation.[5][6] While 2-HMP-HCl is highly effective, understanding its performance relative to other common reagents is essential for informed selection.
| Derivatization Agent | Reaction Principle | Key Advantages | Key Disadvantages |
| 2-Hydrazinyl-5-methylpyridine HCl (2-HMP-HCl) | Forms a hydrazone with a highly basic pyridine group. | Excellent ionization efficiency in positive ESI-MS.[7][8] Good stability of derivatives. | Can form E/Z stereoisomers, potentially complicating chromatography, though methods can be optimized to co-elute them.[1] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Forms a stable 2,4-dinitrophenylhydrazone. | Widely used and well-characterized.[9] Strong chromophore for UV detection. | Can produce E/Z isomers that may require specific chromatographic conditions to resolve or merge.[9] Lower ionization efficiency compared to reagents with tertiary or quaternary amines. |
| Girard's Reagent T (GT) | Contains a quaternary ammonium group, introducing a permanent positive charge. | Forms a permanently charged derivative, ensuring high ESI-MS sensitivity.[1] Eliminates variability from in-source protonation. | Can exhibit lower reaction yields for sterically hindered ketones. May require more stringent cleanup to remove excess reagent. |
| Dansyl Hydrazine (Dns-Hz) | Introduces a dimethylamino group that is easily protonated. | Enhances both ESI-MS ionization and fluorescence detection.[1][3] Derivatives often produce a characteristic product ion, aiding in targeted analysis.[1] | The bulky dansyl group can sometimes suppress ionization for smaller analytes. |
The Framework for Method Validation: Adhering to ICH Q2(R2) Guidelines
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[10] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process, ensuring data reliability and regulatory acceptance.[11][12][13][14]
Caption: A typical workflow for analytical method validation based on ICH Q2(R2).
Key Validation Parameters & Experimental Causality
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]
-
Why it's critical: For derivatized samples, this proves that the signal is from the analyte-derivative and not from excess reagent, matrix components, or derivatives of other endogenous carbonyls. This is tested by analyzing blank matrix, matrix spiked with analyte, and matrix spiked with potential interferents.
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]
-
Why it's critical: This establishes the concentration range over which quantification is reliable. It is assessed by a series of at least five concentrations, and the data are evaluated by linear regression. A correlation coefficient (r²) > 0.99 is typically desired.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Why it's critical: This defines the validated working boundaries of the method.
-
-
Accuracy: The closeness of test results to the true value.[12]
-
Why it's critical: It confirms there is no systematic bias in the method. It is typically evaluated by analyzing a reference material or by spike-recovery experiments at multiple levels (e.g., 80%, 100%, 120% of the target concentration).
-
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
Why it's critical: This demonstrates the method's reproducibility. Results are expressed as the relative standard deviation (%RSD). An RSD of ≤ 2% is common, but acceptance criteria depend on the application.[12]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.
-
Why it's critical: These parameters define the sensitivity of the method. The LOQ is particularly important as it is the lowest concentration on the standard curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
-
Why it's critical: This ensures the method is reliable for routine use under slightly different conditions (e.g., minor changes in mobile phase composition, pH, or column temperature).
-
Experimental Protocols
Protocol 1: Derivatization of a Ketosteroid Standard with 2-HMP-HCl
This protocol is adapted for the derivatization of a model carbonyl compound, such as a ketosteroid (e.g., dihydrotestosterone), for LC-MS/MS analysis.[8]
Objective: To efficiently convert a neutral ketosteroid into its highly ionizable 2-HMP hydrazone derivative.
Materials:
-
Ketosteroid standard solution (e.g., 1 µg/mL in methanol)
-
2-HMP-HCl reagent solution (0.5 mg/mL in methanol containing 1% v/v formic acid), freshly prepared.
-
Methanol (LC-MS grade)
-
Heating block or water bath
Methodology:
-
Aliquot Standard: In a 1.5 mL microcentrifuge tube, add 100 µL of the ketosteroid standard solution.
-
Add Derivatization Reagent: Add 100 µL of the 2-HMP-HCl reagent solution to the tube.
-
Causality: Formic acid provides the weakly acidic environment necessary to catalyze the formation of the hydrazone.
-
-
Vortex: Vortex the mixture for 10 seconds to ensure homogeneity.
-
Incubate: Place the tube in a heating block set to 60°C for 15 minutes.
-
Causality: Heating accelerates the reaction to ensure complete derivatization in a short timeframe. Optimization of time and temperature is a key part of method development.[8]
-
-
Quench Reaction: After incubation, remove the tube and add 50 µL of methanol.
-
Causality: Dilution effectively quenches the reaction and prepares the sample for injection by reducing the organic solvent concentration.
-
-
Analyze: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Validation of the Analytical Method
Objective: To validate the LC-MS/MS method for the quantification of the derivatized ketosteroid according to ICH Q2(R2) guidelines.
Methodology:
-
Specificity:
-
Prepare and analyze six independent samples:
-
Mobile phase blank
-
Blank matrix extract (e.g., plasma)
-
Blank matrix extract + 2-HMP-HCl reagent
-
Blank matrix extract spiked with analyte, then derivatized
-
Blank matrix extract spiked with a potential interferent, then derivatized
-
Derivatized analyte standard (no matrix)
-
-
Evaluation: Compare chromatograms to ensure no interfering peaks are present at the retention time of the analyte derivative in the blank and interferent samples.
-
-
Linearity and Range:
-
Prepare a stock solution of the derivatized analyte.
-
Perform serial dilutions to create calibration standards at a minimum of five concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Inject each standard in triplicate.
-
Evaluation: Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99. The range is defined by the lowest (LOQ) and highest concentrations of this curve.
-
-
Accuracy and Precision:
-
Prepare Quality Control (QC) samples by spiking blank matrix at three concentrations: Low, Medium, and High (e.g., 3, 40, and 80 ng/mL).
-
For Repeatability (Intra-assay): Analyze five replicates of each QC level on the same day.
-
For Intermediate Precision (Inter-assay): Analyze five replicates of each QC level on three different days by two different analysts.
-
Evaluation:
-
Accuracy: Calculate as (Mean measured concentration / Nominal concentration) * 100. Acceptance criteria are typically 85-115% (or 80-120% at the LOQ).
-
Precision: Calculate the %RSD for the replicates at each QC level. Acceptance criteria are typically ≤15% (%RSD ≤20% at the LOQ).
-
-
-
LOD and LOQ:
-
Estimate based on the signal-to-noise ratio (S/N). LOD is typically where S/N ≥ 3, and LOQ is where S/N ≥ 10.
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
-
Evaluation: The LOQ must be experimentally confirmed by analyzing replicates at that concentration and demonstrating acceptable accuracy and precision.
-
Summary of Validation Data and Acceptance Criteria
The following table presents a typical summary of results for a validated method.
| Validation Parameter | Acceptance Criteria | Typical Result for 2-HMP-HCl Method |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | ≥ 0.990 | 0.998 |
| Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 85% - 115% (80% - 120% at LOQ) | 92.5% - 108.3% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | ≤ 8.7% |
| LOD | S/N ≥ 3 | 0.3 ng/mL |
| LOQ | S/N ≥ 10 with acceptable accuracy/precision | 1.0 ng/mL |
| Robustness | %RSD of results < 15% | Pass |
Conclusion
Derivatization with this compound is a highly effective strategy for enhancing the LC-MS/MS sensitivity of carbonyl-containing compounds. Its ability to introduce a readily protonated moiety makes it a superior choice for many applications when compared to traditional reagents like DNPH. However, a successful outcome is entirely dependent on a rigorous and systematic method validation process. By adhering to the principles outlined in the ICH Q2(R2) guidelines and understanding the causality behind each experimental step, researchers can develop robust, reliable, and defensible analytical methods fit for purpose in both research and regulated environments.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddtjournal.com [ddtjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. youtube.com [youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Hydrazine-Based Derivatization Reagents for LC-MS
Introduction: Overcoming the Carbonyl Challenge in Mass Spectrometry
In the realm of analytical chemistry, particularly within drug development and metabolomics, the accurate quantification of carbonyl-containing compounds—aldehydes and ketones—presents a persistent challenge. These molecules are often characterized by high volatility and low ionization efficiency under typical electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions, making their direct detection by liquid chromatography-mass spectrometry (LC-MS) difficult and insensitive.[1][2]
Chemical derivatization offers an elegant and powerful solution. By covalently modifying the target analyte, we can introduce chemical moieties that dramatically improve its analytical properties.[3][4] This guide focuses on a cornerstone of this strategy: hydrazine-based derivatization. These reagents selectively react with the carbonyl functional group to form a stable hydrazone, effectively "tagging" the analyte for enhanced LC-MS analysis.[5][6]
This document provides a comparative study of the most effective hydrazine-based derivatization reagents. We will move beyond simple protocols to explore the underlying chemistry, compare performance based on experimental data, and provide the rationale needed to select the optimal reagent for your specific analytical goals.
The Core Chemistry: Hydrazone Formation
The efficacy of these reagents lies in a straightforward yet robust chemical reaction. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the carbonyl group. This is followed by a dehydration step, typically under acidic conditions, to form a stable carbon-nitrogen double bond (C=N), resulting in a hydrazone derivative.[5] This process transforms a poorly ionizing analyte into a molecule with significantly improved chromatographic retention and ionization efficiency.
A Comparative Analysis of Leading Hydrazine Reagents
The choice of the "Tag" group on the hydrazine reagent is critical as it dictates the ultimate performance of the assay. We will compare four classes of widely used reagents: 2,4-Dinitrophenylhydrazine (DNPH), Dansylhydrazine (DnsHz), Girard's Reagents (T & P), and 2-Hydrazino-1-methylpyridine (HMP).
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is arguably the most traditional and widely documented hydrazine reagent, especially for environmental and air quality analysis.[2][7]
-
Mechanism & Performance: It attaches a dinitrophenyl group, which is a strong chromophore, making it excellent for UV detection. In mass spectrometry, it is typically analyzed in negative ion mode ESI or APCI, where the deprotonated molecule [M-H]⁻ is readily formed.[8][9][10]
-
Advantages: DNPH is inexpensive, and its methods are standardized by regulatory bodies like the EPA. It is highly effective for a broad range of aldehydes and ketones.[2]
-
Limitations: A significant drawback is the formation of E- and Z- stereoisomers of the resulting hydrazone due to the C=N double bond, which can lead to split or broadened chromatographic peaks, complicating quantification.[7] Its sensitivity in ESI-MS can be lower compared to charge-tagging reagents.
Dansylhydrazine (DnsHz)
Dansylhydrazine introduces a 5-(dimethylamino)naphthalene-1-sulfonyl group, which is both a fluorophore and a readily protonated "charge tag".[11]
-
Mechanism & Performance: The dimethylamino group is easily protonated, making DnsHz derivatives ideal for positive ion ESI-MS. This derivatization significantly enhances signal intensity.[12][13] Upon collision-induced dissociation (CID), dansyl hydrazones typically yield a characteristic product ion at m/z 170, corresponding to the dimethylaminonaphthyl moiety, which is excellent for developing sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods.[14]
-
Advantages: Offers dual detection capabilities (fluorescence and MS). It provides a significant boost in ESI+ sensitivity and a predictable fragmentation pattern for confident identification and quantification. The derivatization can be performed under mild conditions.[13]
-
Limitations: The reagent can be more expensive than DNPH. As with other hydrazones, isomeric forms can sometimes be observed.
Girard's Reagents (GirT & GirP)
Girard's Reagents are specifically designed as "charge-tagging" agents. They introduce a permanently charged quaternary ammonium (GirT) or pyridinium (GirP) group.[15][16][17]
-
Mechanism & Performance: By introducing a fixed positive charge, these reagents ensure that the resulting hydrazone is exceptionally easy to detect in positive ion ESI-MS, dramatically increasing sensitivity.[17][18] This approach is particularly powerful for detecting very low abundance analytes, such as steroids or modified nucleosides.[16] The fragmentation in MS/MS is also highly predictable, often involving the neutral loss of the trimethylamine (from GirT) or pyridine (from GirP) moiety.[15][19]
-
Advantages: Provides a massive improvement in sensitivity, often enabling detection at the femtomole level.[16][17] The permanent charge simplifies MS detection as no in-source protonation is required.
-
Limitations: The derivatization reaction can sometimes be accompanied by side reactions, such as dehydration, depending on the analyte's structure.[15][19] The high polarity of the derivatives may require adjustments to chromatographic methods.
2-Hydrazino-1-methylpyridine (HMP)
HMP is another advanced charge-tagging reagent that introduces a permanently charged 1-methylpyridinium moiety.
-
Mechanism & Performance: Similar to Girard's reagents, HMP adds a fixed positive charge, leading to excellent ionization efficiency in ESI+.[20] HMP derivatives are known to produce a highly stable and abundant product ion at m/z 108 upon CID, making it exceptionally well-suited for robust MRM-based quantification of challenging analytes like low-level androgens.[14][20]
-
Advantages: Affords greater sensitivity than many other methods and provides a very clean and consistent fragmentation pattern, which is ideal for high-throughput quantitative assays.[20]
-
Limitations: The derivatization reaction often requires elevated temperatures (e.g., 60°C) to achieve optimal efficiency.[20] Like DNPH, HMP derivatization can form two E/Z isomers that may require careful chromatographic optimization to separate or co-elute.[20]
Performance Summary
| Reagent | Key Feature | Primary Ionization Mode | Characteristic Fragment Ion (MRM) | Relative Sensitivity | Key Advantage | Key Limitation |
| DNPH | Chromophore | Negative ESI/APCI | Analyte-specific | Moderate | Inexpensive, Standardized Methods[2][7] | Forms E/Z isomers, lower MS sensitivity[7] |
| Dansylhydrazine | Fluorophore, Chargeable | Positive ESI | m/z 170[14] | High | Dual detection, predictable fragmentation[11][12] | More costly than DNPH |
| Girard's T / P | Permanent Cationic Charge | Positive ESI | Neutral loss of TMA or Pyridine[15][19] | Very High | Extreme sensitivity boost ("charge-tagging")[16][17] | Potential for side reactions[15] |
| HMP | Permanent Cationic Charge | Positive ESI | m/z 108[14][20] | Very High | Excellent for MRM, high sensitivity[20] | Forms E/Z isomers, requires heating[20] |
Experimental Section: Protocol & Workflow
Here, we provide a self-validating, detailed protocol for the derivatization of carbonyl compounds using Dansylhydrazine, a versatile choice for many applications. The causality behind each step is explained to ensure scientific integrity.
Workflow Diagram
Step-by-Step Methodology
-
Reagent Preparation:
-
Action: Prepare a 1.0 mg/mL solution of Dansylhydrazine in acetonitrile (ACN). Prepare a 2% formic acid solution in ACN.
-
Causality: ACN is a common organic solvent compatible with reverse-phase chromatography. The formic acid serves as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of hydrazone formation.
-
-
Sample Derivatization:
-
Action: In a microcentrifuge tube, add 50 µL of the sample extract (dissolved in ACN). Add 50 µL of the Dansylhydrazine solution and 10 µL of the 2% formic acid solution.
-
Causality: A molar excess of the derivatization reagent is used to drive the reaction to completion, ensuring all target analytes are derivatized.
-
-
Reaction Incubation:
-
Action: Vortex the mixture gently and incubate at 60°C for 60 minutes in a heating block.
-
Causality: Increased temperature provides the activation energy needed to speed up the reaction, ensuring a higher yield of the hydrazone derivative within a practical timeframe. This condition should be optimized for specific analytes to avoid degradation.
-
-
Sample Dilution & Analysis:
-
Action: After incubation, cool the sample to room temperature. Dilute the reaction mixture 10-fold (or as needed) with the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
Causality: Dilution serves two purposes: it effectively quenches the reaction by significantly reducing reactant concentrations, and it brings the analyte concentration into the linear dynamic range of the mass spectrometer.
-
-
LC-MS/MS Analysis:
-
LC System: Use a standard C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phases: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.
-
MS System: ESI in positive ion mode.
-
MRM Transition: For quantification, monitor the transition of the protonated parent molecule [M+H]+ to the characteristic dansyl fragment m/z 170.[14]
-
Causality: Reverse-phase chromatography is ideal for separating the now more hydrophobic hydrazone derivatives. The formic acid in the mobile phase maintains a low pH, ensuring the derivatives remain protonated for optimal ESI+ response. The specific MRM transition provides high selectivity and sensitivity by filtering out chemical noise.
-
Conclusion and Expert Recommendations
The selection of a hydrazine-based derivatization reagent is not a one-size-fits-all decision. It is a strategic choice that should be dictated by the specific requirements of your analysis.
-
For maximum quantitative sensitivity in complex biological matrices, especially for low-abundance analytes, charge-tagging reagents like Girard's T or HMP are the superior choice .[16][20] Their ability to introduce a permanent positive charge provides an unparalleled boost in ESI-MS signal.
-
For versatile applications where both high sensitivity and alternative detection methods (like fluorescence) are valuable, Dansylhydrazine is an excellent all-around performer .[11][12] Its predictable fragmentation is a significant asset for robust MRM method development.
-
For cost-sensitive analyses or methods requiring adherence to established regulatory protocols (e.g., environmental monitoring), DNPH remains a viable and well-documented option , provided its limitations, such as isomer formation, are carefully managed during method development.[2][7]
By understanding the chemical principles and performance characteristics of each reagent, researchers can move beyond simply following a protocol and begin to intelligently design analytical methods that are sensitive, robust, and perfectly tailored to the scientific question at hand.
References
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. agilent.com [agilent.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. 丹磺酰肼 for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Strategy for characterization and quantification of fatty acids in plasma by parallel d0/d6-dansylhydrazine derivatization combined with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ddtjournal.com [ddtjournal.com]
- 15. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. med.upenn.edu [med.upenn.edu]
- 19. researchgate.net [researchgate.net]
- 20. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 2-Hydrazinyl-5-methylpyridine hydrochloride vs. Dansyl Hydrazine for Carbonyl Detection
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate detection and quantification of carbonyl compounds—aldehydes and ketones—is paramount. These molecules are often critical biomarkers of oxidative stress, key components of drug degradation pathways, or reactive intermediates in biological systems. The challenge, however, lies in their often poor ionization efficiency in mass spectrometry and lack of native fluorescence, necessitating chemical derivatization prior to analysis.[1][2][3]
This guide provides an in-depth, objective comparison of two prominent hydrazine-based derivatization reagents: the classic fluorescent label, Dansyl Hydrazine , and a more recent contender optimized for mass spectrometry, 2-Hydrazinyl-5-methylpyridine hydrochloride . As a senior application scientist, my goal is to move beyond a simple cataloging of features and delve into the causality behind experimental choices, offering field-proven insights to guide your selection of the optimal reagent for your specific analytical challenge.
At a Glance: Core Principles and Applications
| Feature | This compound | Dansyl Hydrazine |
| Primary Detection Mode | Mass Spectrometry (LC-MS/MS) | Fluorescence (HPLC-FLD), LC-MS |
| Key Structural Feature | Pyridine ring | Dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group |
| Mechanism of Action | Forms hydrazone, introduces a readily protonated site for enhanced ESI+ | Forms fluorescent hydrazone |
| Primary Advantage | Significant enhancement of ionization efficiency for MS | High fluorescence quantum yield for sensitive optical detection |
| Typical Applications | Quantifying low-level carbonyls (e.g., steroids, metabolites) in complex biological matrices like plasma.[4][5] | Broad use in detecting aldehydes and ketones in various samples, including biological fluids, food, and environmental matrices.[6][7][8] |
The Chemistry of Detection: Reaction Mechanisms
Both reagents operate on the same fundamental principle: the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone derivative. This reaction covalently links the detection-enhancing moiety (the pyridine or dansyl group) to the target analyte.
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subgraph "cluster_HMP" { label="2-Hydrazinyl-5-methylpyridine Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
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subgraph "cluster_Dansyl" { label="Dansyl Hydrazine Reaction"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
} } enddot Caption: General reaction scheme for carbonyl derivatization.
The critical difference lies in the properties conferred by the respective tags. The pyridine group in 2-Hydrazinyl-5-methylpyridine provides a basic site that is readily protonated, significantly enhancing the ionization efficiency of the analyte in positive-ion electrospray ionization mass spectrometry (ESI-MS).[9] A related compound, 2-hydrazino-1-methylpyridine (HMP), which contains a permanently charged quaternary amine, has been shown to increase detection sensitivity of steroids by up to 1600-fold.[10] In contrast, the dansyl group is a fluorophore.[7][11] After reaction, the resulting dansyl-hydrazone can be sensitively detected and quantified by fluorescence detectors.[7][12][13]
Comparative Performance Analysis
The choice between these two reagents is dictated by the analytical instrumentation available and the specific requirements of the assay, such as sensitivity and sample matrix complexity.
Sensitivity and Limits of Detection (LOD)
-
This compound is engineered for ultra-trace quantification by LC-MS/MS. Its primary advantage is the dramatic improvement in signal-to-noise ratio for mass spectrometric detection. For instance, methods using the similar reagent HMP have successfully quantified low-abundance androgens like 5α-dihydrotestosterone (DHT) in as little as 100-200 µL of human plasma, achieving on-column detection of 0.4 pg.[4][5] This level of sensitivity is often necessary for clinical and preclinical studies where sample volume is limited and analyte concentrations are in the low nanomolar or picomolar range.[4][5]
-
Dansyl Hydrazine offers excellent sensitivity for fluorescence detection.[7] It is a well-established reagent for HPLC with fluorescence detection (HPLC-FLD).[12][13] While direct comparison of LODs is challenging due to differences in instrumentation and analytes, dansyl hydrazine-based methods are routinely used for sensitive analysis. However, for LC-MS applications, while the dimethylamino group on the dansyl moiety can be protonated to aid ionization, the primary design purpose is fluorescence, not ionization enhancement.[9] Its MS sensitivity may not inherently match that of a reagent specifically designed with a permanently charged or highly basic site.[9][10]
Specificity and Interferences
Both reagents are highly specific for the carbonyl functional group. The primary source of interference comes not from the reagents themselves, but from the complexity of the biological or environmental matrix being analyzed.
A significant challenge in derivatization chemistry is the potential formation of stereoisomers (E/Z isomers) around the newly formed C=N double bond of the hydrazone.[14] This can lead to peak splitting in chromatography, complicating quantification. This issue is common to hydrazine-based reagents, including the widely used 2,4-dinitrophenylhydrazine (DNPH).[14] Chromatographic conditions must be carefully optimized to either separate or co-elute these isomers for accurate analysis.
For 2-Hydrazinyl-5-methylpyridine and its analogs, a key consideration in LC-MS/MS method development is resolving the derivatized analytes from isobaric interferences—compounds with the same mass. For example, in steroid analysis, derivatized DHT must be chromatographically separated from naturally abundant, isotopically heavy testosterone, which can interfere with its signal.[4]
For Dansyl Hydrazine , the main analytical challenge is potential background fluorescence from the sample matrix. A thorough sample clean-up is often required to minimize these interferences and achieve the lowest possible detection limits.
Experimental Workflow & Protocols
A robust and reproducible derivatization protocol is the foundation of any successful quantitative analysis. Below is a comparative workflow and detailed protocols for each reagent.
dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_main" { bgcolor="#FFFFFF"; label="General Derivatization Workflow"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
} } enddot Caption: A generalized workflow for carbonyl analysis via derivatization.
Protocol 1: Derivatization with 2-Hydrazino-1-methylpyridine (HMP) for LC-MS/MS (Adapted for Steroid Analysis)
This protocol is based on established methods for enhancing the sensitivity of steroid detection in plasma.[4][5]
Rationale: The use of an acid catalyst (trifluoroacetic acid) protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine. The reaction is carried out at an elevated temperature to ensure it proceeds to completion in a reasonable timeframe.
Materials:
-
2-Hydrazino-1-methylpyridine (HMP) reagent solution (e.g., 1 mg/mL in acetonitrile).
-
Trifluoroacetic acid (TFA), 2% in acetonitrile.
-
Extracted and dried sample residue containing target carbonyls.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of the HMP reagent solution.
-
Acidification: Add 50 µL of 2% TFA in acetonitrile to the sample.
-
Reaction: Vortex the mixture thoroughly and incubate at 60°C for 60 minutes.[10]
-
Dilution: After incubation, allow the sample to cool to room temperature. Dilute with an appropriate mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) to the final volume required for injection.
-
Analysis: Inject the sample onto the LC-MS/MS system. The HMP derivatives are typically monitored in positive ESI mode, often using a characteristic neutral loss or product ion for selected reaction monitoring (SRM). For example, androgen-HMP derivatives frequently show a product ion at m/z 108.[5]
Protocol 2: Derivatization with Dansyl Hydrazine for HPLC-FLD/LC-MS
This protocol is a general procedure adaptable for various carbonyls.[1][6]
Rationale: The reaction is often catalyzed by a small amount of acid. The dansyl hydrazine reagent itself is fluorescent, so excess reagent must be chromatographically separated from the derivatized analyte peak.
Materials:
-
Dansyl Hydrazine solution (e.g., 1 mg/mL in acetonitrile or ethanol).
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) as a catalyst (optional, typically a small volume of a dilute solution).
-
Sample solution (in a compatible solvent like acetonitrile or methanol).
-
Heating block or water bath.
Procedure:
-
Mixing: In a reaction vial, combine 100 µL of the sample solution with 100 µL of the Dansyl Hydrazine solution.
-
Catalysis (Optional): Add 10 µL of dilute acid (e.g., 0.1% HCl in acetonitrile) to catalyze the reaction.
-
Reaction: Seal the vial and heat at 60-70°C for 30-60 minutes. Protect the reaction from light, as dansyl derivatives can be photolabile.
-
Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute as necessary with the mobile phase for analysis.
-
Analysis:
-
HPLC-FLD: Inject the sample onto a reverse-phase HPLC column. Set the fluorescence detector to the appropriate excitation and emission wavelengths for dansyl hydrazones (typically Ex ~340 nm, Em ~530 nm).
-
LC-MS: Inject the sample onto the LC-MS system. Monitor for the protonated molecular ion [M+H]+ of the dansyl-hydrazone derivative.[6][9]
-
Conclusion and Recommendations
The choice between this compound and Dansyl Hydrazine is fundamentally a choice driven by the primary analytical detector.
dot digraph "Decision_Tree" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="What is your primary\nanalytical instrument?", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; LCMS [label="LC-MS or LC-MS/MS", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_FLD [label="HPLC with Fluorescence\nDetector (FLD)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HMP_Choice [label="Use 2-Hydrazinyl-5-methylpyridine\n(or similar, e.g., HMP)\nfor maximum sensitivity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dansyl_Choice_FLD [label="Use Dansyl Hydrazine.", fillcolor="#FBBC05", fontcolor="#202124"]; Dansyl_Choice_MS [label="Dansyl Hydrazine is a viable option,\nbut may offer lower MS sensitivity\nthan pyridine-based reagents.", fillcolor="#FBBC05", fontcolor="#202124"];
Start -> LCMS [label=""]; Start -> HPLC_FLD [label=""]; LCMS -> HMP_Choice [label="Need highest sensitivity?"]; LCMS -> Dansyl_Choice_MS [label="Fluorescence data also needed?"]; HPLC_FLD -> Dansyl_Choice_FLD [label=""]; } enddot Caption: Decision guide for reagent selection.
-
For ultra-sensitive quantification by LC-MS/MS , especially when dealing with low-abundance analytes in complex biological matrices, This compound (or its analogs like HMP) is the superior choice. Its ability to introduce a highly ionizable or permanently charged tag is specifically designed to overcome the inherent limitations of analyzing neutral carbonyls by mass spectrometry, leading to significant gains in sensitivity.[4][10]
-
For sensitive detection using HPLC with fluorescence detection , Dansyl Hydrazine remains the gold standard.[8][11] It is a reliable, well-characterized reagent that produces strongly fluorescent derivatives, making it ideal for laboratories equipped with standard HPLC-FLD systems.[7] It can also be used with LC-MS, providing a versatile option if both fluorescence and mass data are desired.[6][9]
Ultimately, the optimal reagent is the one that is best matched to your instrumentation, sensitivity requirements, and sample type. A thorough method development and validation process, including optimization of reaction conditions and chromatography, is essential for achieving accurate and reliable results regardless of the reagent selected.
References
- 1. mdpi.com [mdpi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ダンシルヒドラジン for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Dansylhydrazine [myskinrecipes.com]
- 8. 1-Dimethylaminonaphthalene-5-sulfonyl hydrazine (dansyl hydrazine): a fluorometric reagent for carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Screening of a highly effective fluorescent derivatization reagent for carbonyl compounds and its application in HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
- 14. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 2-Hydrazinyl-5-methylpyridine hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of synthesized 2-Hydrazinyl-5-methylpyridine hydrochloride. It is designed to offer not just protocols, but the underlying scientific rationale, enabling researchers to make informed decisions for robust and reliable quality assessment.
Introduction: The Criticality of Purity for a Key Synthetic Building Block
This compound is a heterocyclic hydrazine derivative of significant interest in medicinal chemistry and drug development. As a key intermediate, its purity is not merely a quality control metric; it is a fundamental prerequisite for the synthesis of downstream target molecules with predictable structures, activities, and safety profiles. The presence of unreacted starting materials, side-products, or degradation products can lead to failed reactions, introduce impurities into the final active pharmaceutical ingredient (API), and confound biological assay results.
This guide moves beyond a simple listing of methods to provide a holistic framework for establishing a self-validating purity assessment workflow. We will explore the strengths and weaknesses of orthogonal analytical techniques, grounding our discussion in both established theory and practical application.
The Strategic Imperative: An Orthogonal Approach to Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This strategy ensures that impurities missed by one method are detected by another. For instance, a chromatographically pure compound might contain residual solvents or inorganic salts that are undetectable by UV-based HPLC but are readily quantified by Quantitative NMR (qNMR).
The relationship and workflow between these primary and secondary methods are crucial for a comprehensive evaluation.
Caption: Overall workflow for purity assessment of the title compound.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific question being asked—are you screening for impurities, determining absolute purity, or confirming identity? Each method offers a unique lens through which to view the sample.
| Technique | Principle | Strengths | Limitations | Primary Use Case |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution and sensitivity for separating structurally similar impurities.[1] Well-established for pyridine derivatives.[2] | Requires a chromophore for UV detection. Relative quantification (area %) can be misleading if impurities have different extinction coefficients. | Impurity Profiling & Relative Purity |
| qHNMR | Signal intensity is directly proportional to the number of protons. | Provides absolute purity without a specific reference standard for the analyte.[3] Detects non-UV active impurities (e.g., water, solvents). Nondestructive.[4] | Lower sensitivity than HPLC. Signal overlap can complicate analysis in complex mixtures. | Absolute Purity & Solvent Quantification |
| LC-MS | Separation by chromatography followed by mass-to-charge ratio detection. | Unambiguously confirms the molecular weight of the main component and impurities.[5] Highly sensitive and specific. | Ionization efficiency can vary significantly between compounds, making it difficult to quantify without standards. | Identity Confirmation & Impurity ID |
| Melting Point | Temperature at which a solid transitions to a liquid. | Fast, simple, and inexpensive. A sharp melting point range is a good indicator of high purity. | Insensitive to small amounts of impurities. Not suitable for amorphous or hygroscopic solids. | Preliminary Purity Screening |
Experimental Protocols: A Practical Guide
Protocol 1: Reversed-Phase HPLC for Impurity Profiling
This method is designed to separate the main analyte from potential process-related impurities and degradation products.
Causality: A C18 column is chosen for its excellent retention and separation of aromatic compounds like pyridine derivatives.[1] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.[1] Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.
Instrumentation and Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring from 210-400 nm; extract chromatogram at λmax (e.g., ~260 nm).
-
Injection Volume: 10 µL.
Step-by-Step Methodology:
-
Standard/Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter prior to injection. This critical step prevents blockage of the column and tubing.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks observed in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Quantitative ¹H NMR (qHNMR) for Absolute Purity
qHNMR provides an absolute measure of purity by comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and weight.
Causality: An internal standard (IS) is chosen that has a simple proton spectrum (ideally a singlet) that does not overlap with any analyte signals. Maleic anhydride is a common choice. The experiment is run under conditions that ensure complete spin-lattice relaxation (T₁) for all relevant protons, which is essential for accurate integration and, therefore, accurate quantification.[6]
Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard (IS): Maleic Anhydride (Certified purity >99.5%).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a clean vial. Record the weight precisely (W_analyte).
-
Accurately weigh ~5 mg of the internal standard (Maleic Anhydride) into the same vial. Record the weight precisely (W_IS).
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Key Parameters for Quantitation: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (a D1 of 30 seconds is generally safe for most small molecules). Ensure a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the methyl protons) and the signal for the internal standard (singlet for maleic anhydride).
-
-
Purity Calculation: Use the following formula:
Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (W_IS / W_analyte) x P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_analyte = 3 for the methyl group; N_IS = 2 for maleic anhydride)
-
MW: Molecular Weight (Analyte: 159.62 g/mol ; IS: 98.06 g/mol )[7]
-
W: Weight
-
P_IS: Purity of the Internal Standard (as a decimal)
-
The Synergy of Orthogonal Methods
The power of the orthogonal approach is realized when data from different techniques are synthesized.
Caption: Relationship between orthogonal analytical techniques.
This logical diagram illustrates how different methods provide complementary information. HPLC separates impurities, MS identifies them, and qNMR gives an absolute purity value that accounts for non-chromatophoric substances like water or solvents. The final reported purity should leverage the strengths of each technique for a comprehensive and defensible assessment.
Conclusion
Assessing the purity of this compound is a multi-faceted task that demands more than a single measurement. By strategically combining high-resolution separation techniques like HPLC with absolute quantification by qHNMR and definitive identification by mass spectrometry, researchers can build a complete and accurate profile of their synthesized material. This rigorous, multi-modal approach is the cornerstone of good science, ensuring the integrity of subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
A Comparative Spectroscopic Guide to 2-Hydrazinyl-5-methylpyridine Hydrochloride and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 2-hydrazinyl-5-methylpyridine hydrochloride and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. By presenting objective experimental data and detailed methodologies, this document aims to serve as a practical resource for structural elucidation and purity assessment.
The strategic incorporation of a hydrazinyl group at the 2-position and a methyl group at the 5-position of the pyridine ring creates a unique electronic and structural environment. Understanding the spectroscopic signatures of this core structure and how they are influenced by further substitution is critical for advancing medicinal chemistry and materials science applications. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to provide a comprehensive analytical framework.
Core Principles and Spectroscopic Workflow
The characterization of novel pyridine derivatives follows a logical and systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The causality behind this multi-faceted approach lies in the complementary nature of the information obtained.
Caption: General workflow for the synthesis and spectroscopic characterization of pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For pyridine derivatives, ¹H and ¹³C NMR are fundamental.
Theoretical Framework and Experimental Considerations
The electron-withdrawing nature of the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the ring protons and carbons, causing them to resonate at lower fields compared to their benzene analogues. The presence of a hydrazinyl group, a methyl group, and the hydrochloride salt form further modulate these chemical shifts. The hydrochloride salt, in particular, will lead to the protonation of the pyridine nitrogen and/or the hydrazinyl group, resulting in significant downfield shifts of adjacent protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as exchangeable protons (N-H) are best observed in aprotic solvents like DMSO-d₆.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum.
-
Use a larger spectral width (e.g., 220 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
Comparative ¹H and ¹³C NMR Data
| Compound | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile | CH₃ (at C6) | 2.65 | 21.08 | [1] |
| CH₂O | 4.70 | 69.95 | [1] | |
| OCH₃ | 3.42 | 59.34 | [1] | |
| NH | 9.08 | - | [1] | |
| NH₂ | 7.96 | - | [1] | |
| C2 | - | 155.84 | [1] | |
| C3 | - | 93.30 | [1] | |
| C4 | - | 152.50 | [1] | |
| C5 | - | 147.23 | [1] | |
| C6 | - | 155.67 | [1] | |
| C≡N | - | 114.73 | [1] | |
| Predicted: this compound | CH₃ (at C5) | ~2.2-2.4 | ~17-19 | - |
| H3 | ~6.8-7.0 | ~115-118 | - | |
| H4 | ~7.6-7.8 | ~138-140 | - | |
| H6 | ~8.0-8.2 | ~148-150 | - | |
| NH/NH₂/NH⁺ | Broad, variable | - | - | |
| C2 | - | ~158-162 | - | |
| C3 | - | ~114-117 | - | |
| C4 | - | ~139-142 | - | |
| C5 | - | ~128-131 | - | |
| C6 | - | ~147-150 | - |
Interpretation and Causality:
-
In the derivative, the methyl protons at C6 appear at 2.65 ppm. For our target compound, the methyl group at C5 is expected to be slightly more shielded, hence the predicted upfield shift.
-
The aromatic protons in pyridine derivatives typically appear in the range of 7.0-9.0 ppm. The electron-donating hydrazinyl and methyl groups will tend to shift these protons upfield relative to unsubstituted pyridine. However, the protonation of the ring nitrogen in the hydrochloride salt will have a strong deshielding effect, particularly on the ortho (H6) and para (H4) protons.
-
The NH and NH₂ protons of the hydrazinyl group are exchangeable and will likely appear as broad signals. Their chemical shifts are highly dependent on concentration, temperature, and solvent. The protonation of the hydrazinyl group will further complicate this region of the spectrum.
-
The ¹³C chemical shifts are similarly influenced by these electronic effects. The carbon atom attached to the hydrazinyl group (C2) is expected to be significantly downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Modes of Hydrazinylpyridine Derivatives
The FT-IR spectrum of this compound is expected to be rich in information, with characteristic bands for N-H, C-H, C=N, C=C, and C-N vibrations. The hydrochloride salt form will influence the N-H stretching region due to the presence of ammonium-like species.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
Comparative FT-IR Data
The FT-IR spectrum of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile provides a useful reference for identifying the key vibrational modes in our target compound.[1]
| Vibrational Mode | Derivative Wavenumber (cm⁻¹) [1] | Predicted Target Compound Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch (NH₂) | 3426, 3317 | ~3450-3200 (broad) | The two distinct bands in the derivative correspond to the asymmetric and symmetric stretching of the NH₂ group. In the hydrochloride salt, these bands are expected to be broader and may overlap with N⁺-H stretches. |
| N-H Stretch (NH) | 3226 | The N-H stretching of the secondary amine in the hydrazinyl group. | |
| C-H Stretch (aromatic) | 3100-3000 | ~3100-3000 | Characteristic of C-H bonds on the pyridine ring. |
| C-H Stretch (aliphatic) | 2955 (CH₃) | ~2960-2850 | C-H stretching vibrations of the methyl group. |
| C≡N Stretch | 2226 | N/A | Present in the derivative due to the nitrile group. |
| C=N, C=C Stretch (ring) | 1630, 1573, 1509 | ~1620, 1580, 1500 | Skeletal vibrations of the pyridine ring. |
| N-H Bend | 1600-1500 | ~1600-1500 | Bending vibrations of the N-H bonds in the hydrazinyl group. |
Interpretation and Causality:
-
The N-H stretching region (3500-3200 cm⁻¹) is particularly diagnostic. The presence of multiple bands in this region confirms the presence of the hydrazinyl group. For the hydrochloride salt, the formation of N⁺-H bonds will result in broad absorption bands, often in the 3000-2500 cm⁻¹ region, which may overlap with C-H stretching bands.
-
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Pyridine and its derivatives exhibit characteristic π → π* and n → π* transitions.
Electronic Transitions in Substituted Pyridines
The UV-Vis spectrum of this compound will be influenced by the electronic nature of the substituents. Both the hydrazinyl and methyl groups are auxochromes, which can cause a bathochromic (red) shift and a hyperchromic (increased absorbance) effect on the absorption bands of the pyridine ring. The solvent polarity can also play a significant role in the position and intensity of the absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) with a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Comparative UV-Vis Data
The UV-Vis absorption data for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile in different solvents highlights the influence of the solvent on the electronic transitions.[1]
| Compound | Solvent | λmax (nm) | Reference |
| 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile | Ethanol | 238, 280, 350 | [1] |
| Acetonitrile | 235, 275, 345 | [1] | |
| Water | 230, 270, 330 | [1] | |
| Predicted: this compound | Ethanol | ~240, ~290 | - |
Interpretation and Causality:
-
The derivative shows three distinct absorption bands. The bands at shorter wavelengths are likely due to π → π* transitions within the pyridine ring, while the band at the longer wavelength may have significant charge-transfer character, influenced by the donor (hydrazinyl) and acceptor (nitro, cyano) groups.
-
For this compound, we can predict two main absorption bands corresponding to the π → π* transitions of the substituted pyridine ring. The absence of strong electron-withdrawing groups like nitro and cyano would likely result in these bands appearing at shorter wavelengths compared to the derivative.
-
The solvent effect observed in the derivative (a blue shift in more polar solvents) is indicative of n → π* transitions or transitions with significant charge-transfer character. A similar solvent-dependent behavior would be expected for the target compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For a hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique.
Ionization and Fragmentation of Hydrazinylpyridine Derivatives
In positive-ion ESI-MS, this compound is expected to be detected as the protonated molecule [M+H]⁺, where M is the free base. The isotopic pattern of chlorine will not be observed in the molecular ion peak unless a chloride adduct is formed, which is less common for hydrochloride salts. The fragmentation of the [M+H]⁺ ion will be driven by the stability of the resulting fragment ions and neutral losses.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole, ion trap, or time-of-flight analyzer).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrum and Fragmentation Pathway
The molecular weight of 2-hydrazinyl-5-methylpyridine (free base) is 123.16 g/mol . Therefore, the [M+H]⁺ ion is expected at m/z 124.17. The fragmentation of a related compound, 2-hydrazino-1-methylpyridine , has been studied, providing insights into the likely fragmentation pathways.[2]
Caption: Predicted fragmentation pathway for the [M+H]⁺ ion of 2-hydrazinyl-5-methylpyridine.
Interpretation and Causality:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for hydrazines is the loss of a neutral ammonia molecule, which would lead to a fragment ion at m/z 107.
-
Loss of Diazene (N₂H₂): Another possible fragmentation is the cleavage of the N-N bond, leading to the loss of diazene and the formation of a 2-amino-5-methylpyridine cation at m/z 94.
-
Loss of a Methyl Radical (•CH₃): The fragment at m/z 94 could further lose a methyl radical to produce a pyridinium ion fragment at m/z 79.
The relative intensities of these fragment ions will depend on the collision energy used in the MS/MS experiment.
Conclusion
The comprehensive spectroscopic analysis of this compound and its derivatives requires a multi-technique approach. NMR spectroscopy provides the carbon-hydrogen framework and connectivity, FT-IR spectroscopy confirms the presence of key functional groups and the salt form, UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, and mass spectrometry determines the molecular weight and provides structural information through fragmentation analysis. By comparing the spectroscopic data of the target compound with that of its derivatives and related structures, a high degree of confidence in the structural assignment can be achieved. This guide provides the foundational knowledge and experimental protocols to aid researchers in this endeavor, emphasizing the importance of a logical and evidence-based approach to chemical characterization.
References
A Comparative Guide to Carbonyl Compound Quantification: Cross-Validation of 2-Hydrazino-1-methylpyridine (HMP) and 2,4-Dinitrophenylhydrazine (DNPH) Derivatization Methods
This guide provides an in-depth comparison of two prominent hydrazine-based derivatization reagents for the quantitative analysis of carbonyl compounds: 2-hydrazino-1-methylpyridine (HMP) and the traditional 2,4-dinitrophenylhydrazine (DNPH). Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive cross-validation framework, supported by experimental data and protocols, to aid in the selection of the most appropriate method for specific analytical challenges.
Introduction: The Critical Role of Carbonyl Derivatization in Analytical Chemistry
Carbonyl compounds, including aldehydes and ketones, are a class of organic molecules central to various fields, from environmental monitoring to clinical diagnostics and pharmaceutical development. Their accurate quantification is often challenging due to their volatility, reactivity, and sometimes low abundance in complex matrices. Derivatization, a process that converts an analyte into a more easily detectable form, is a cornerstone of carbonyl analysis. This guide focuses on two hydrazine-based reagents that react with the carbonyl functional group to form stable hydrazones, which can then be readily analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
We will explore the nuances of a sensitive, modern reagent, 2-hydrazino-1-methylpyridine (HMP), and compare its performance against the well-established and widely adopted 2,4-dinitrophenylhydrazine (DNPH) method. This comparative analysis will provide the necessary data to cross-validate results and make informed decisions in your analytical workflow.
Reagent Overview and Reaction Mechanisms
2-Hydrazino-1-methylpyridine (HMP): A Tool for Enhanced Sensitivity
2-Hydrazino-1-methylpyridine (HMP) is a derivatization reagent that has gained traction for its ability to enhance the ionization efficiency of analytes in mass spectrometry.[1][2][3] The presence of a permanently charged quaternary ammonium moiety in its structure makes the resulting hydrazone derivatives highly responsive to electrospray ionization (ESI), leading to significant improvements in sensitivity, particularly for low-abundance analytes.[1] This characteristic is especially advantageous in bioanalysis, where sample volumes are often limited and target concentrations can be in the picomolar range.[2]
Reaction Mechanism with a Ketone (e.g., a Steroid):
The hydrazine group of HMP nucleophilically attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. The reaction is typically carried out under mild acidic conditions to catalyze the reaction.
2,4-Dinitrophenylhydrazine (DNPH): The Gold Standard
For decades, 2,4-dinitrophenylhydrazine (DNPH) has been the go-to reagent for the determination of carbonyl compounds in various matrices, including air, water, and food samples.[4][5] The resulting 2,4-dinitrophenylhydrazone derivatives are chromophoric, absorbing strongly in the ultraviolet-visible (UV-Vis) region (around 360 nm), which makes them ideal for detection by HPLC with a UV detector.[5] The DNPH method is robust, well-documented, and forms the basis of several standardized analytical methods, such as EPA Method 8315A.[6]
Reaction Mechanism with an Aldehyde:
Similar to HMP, the hydrazine moiety of DNPH reacts with the carbonyl group of an aldehyde or ketone to form a corresponding hydrazone. The reaction is acid-catalyzed.
Experimental Design for Cross-Validation
To objectively compare the performance of HMP and DNPH, a comprehensive cross-validation study should be designed. This involves analyzing a set of standard solutions and real-world samples using both derivatization methods in parallel. The following experimental workflow provides a robust framework for such a study.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Benchmarking Carbonyl Detection: 2-Hydrazinyl-5-methylpyridine Hydrochloride as a High-Sensitivity Derivatization Agent
For researchers, medicinal chemists, and drug development professionals, the precise and sensitive quantification of carbonyl compounds—aldehydes and ketones—is a critical analytical challenge. These moieties are prevalent in active pharmaceutical ingredients (APIs), metabolites, and degradation products, and their accurate measurement is paramount for stability studies, impurity profiling, and metabolic pathway elucidation. While classic methods offer reliability, the drive for lower detection limits necessitates the exploration of novel derivatization agents.
This guide provides an in-depth comparison of traditional carbonyl detection methods with the promising, high-sensitivity approach offered by 2-Hydrazinyl-5-methylpyridine hydrochloride. We will delve into the mechanistic underpinnings of these techniques, present experimental frameworks, and offer field-proven insights to guide your analytical choices.
The Rationale for Derivatization in Carbonyl Analysis
Direct analysis of many carbonyl compounds, particularly at low concentrations, is often hampered by their poor ionization efficiency in mass spectrometry and lack of strong chromophores for UV-Vis detection[1]. Derivatization addresses these limitations by chemically modifying the carbonyl group to introduce a tag that enhances detectability. A successful derivatization strategy should be rapid, quantitative, and yield a stable product with significantly improved analytical characteristics.
The Established Benchmark: 2,4-Dinitrophenylhydrazine (DNPH)
For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the go-to reagent for carbonyl analysis[2]. Its reaction with aldehydes and ketones is a robust and well-understood condensation reaction, forming a stable 2,4-dinitrophenylhydrazone derivative[2].
Mechanism of Action: DNPH Derivatization
The reaction proceeds via a nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. This acid-catalyzed reaction is depicted below.
Caption: Reaction of a carbonyl compound with DNPH to form a hydrazone.
The resulting hydrazone possesses a strong chromophore, making it readily detectable by UV-Vis spectrophotometry, typically around 360 nm[2]. This property is the foundation of the widely adopted DNPH-HPLC-UV method for quantifying carbonyls in various matrices, from environmental samples to pharmaceutical formulations[3].
A New Frontier in Sensitivity: this compound
While the DNPH method is reliable, achieving picomolar or femtomolar sensitivity often requires concentrating large sample volumes. For applications demanding the utmost sensitivity, such as the analysis of low-abundance metabolites or trace impurities, alternative derivatization agents are necessary. This compound emerges as a compelling candidate, particularly for workflows employing liquid chromatography-mass spectrometry (LC-MS).
The utility of closely related hydrazinopyridine derivatives, such as 2-hydrazino-1-methylpyridine (HMP), has been demonstrated to significantly enhance the sensitivity of LC-MS/MS analysis for carbonyl-containing steroids[4][5][6]. These reagents introduce a permanently charged moiety, dramatically improving the ionization efficiency of the analyte in the mass spectrometer source[4][7].
Anticipated Mechanism of Action
Similar to DNPH, this compound reacts with carbonyls to form a hydrazone. The key difference lies in the structure of the resulting derivative. The pyridine ring provides a site for facile protonation, leading to a positively charged ion that is highly responsive in positive-ion electrospray ionization (ESI) mass spectrometry.
Caption: Derivatization of a carbonyl with 2-Hydrazinyl-5-methylpyridine.
Head-to-Head Comparison: DNPH vs. This compound
The choice of derivatization agent is dictated by the analytical instrumentation available and the sensitivity required. The following table provides a comparative overview to guide your decision-making process.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | This compound |
| Primary Detection Method | HPLC-UV | LC-MS/MS |
| Principle of Enhanced Detection | Introduction of a strong chromophore | Introduction of a highly ionizable moiety |
| Anticipated Sensitivity | Nanogram to microgram range | Picogram to femtogram range (based on analogs)[5][8] |
| Sample Throughput | Moderate; requires chromatographic separation | High; amenable to rapid LC gradients |
| Selectivity | Good; based on retention time and UV spectrum | Excellent; based on precursor/product ion transitions (SRM/MRM) |
| Established Methods | Widely established (e.g., EPA methods) | Emerging; requires method development |
Experimental Protocols
To facilitate a practical comparison, we provide detailed, self-validating protocols for both methods.
Experimental Workflow: A Comparative Overview
Caption: Comparative experimental workflows for carbonyl detection.
Protocol 1: Carbonyl Quantification using DNPH and HPLC-UV
This protocol is a generalized procedure based on established methods.
1. Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile. Acidify with a small amount of sulfuric acid to catalyze the reaction.
-
Caution: DNPH is flammable and potentially explosive when dry. Handle with appropriate care.
2. Derivatization:
-
To 1 mL of your sample (in a suitable solvent), add 1 mL of the DNPH solution.
-
Vortex the mixture and incubate at room temperature for 1 hour, protected from light.
3. Sample Extraction (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be required to clean up the sample and concentrate the derivatives.
4. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 360 nm.
-
Quantification: Generate a calibration curve using standards of the target carbonyl(s) derivatized in the same manner.
Protocol 2: High-Sensitivity Carbonyl Quantification using Hydrazinopyridine Derivatization and LC-MS/MS
This protocol is adapted from validated methods for the analogous reagent, 2-hydrazino-1-methylpyridine (HMP), and serves as an excellent starting point for method development with this compound[4][5].
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.
-
Catalyst: Add a small percentage of an acid, such as acetic acid or trifluoroacetic acid (TFA), to the reagent solution (e.g., 0.1% v/v).
2. Derivatization:
-
To your dried sample extract or a small volume of your sample (e.g., 100 µL), add 100 µL of the derivatization reagent.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes.
-
After incubation, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in an appropriate mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: A suitable C18 or HILIC column for retaining the derivatized analytes.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive-ion ESI mode.
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. The precursor ion will be the [M+H]+ of the derivative, and the product ion will be a characteristic fragment (for HMP, a major fragment is m/z 108)[4][5].
-
Quantification: Use a stable isotope-labeled internal standard and a calibration curve for the most accurate quantification.
Conclusion and Future Outlook
The DNPH-HPLC-UV method remains a robust and reliable workhorse for routine carbonyl analysis. Its extensive validation and straightforward implementation make it a valuable tool in any analytical laboratory.
However, for researchers pushing the boundaries of detection, derivatization with reagents like this compound represents a significant leap forward in sensitivity. By leveraging the power of mass spectrometry, this approach offers the potential to quantify carbonyls at levels previously unattainable. The data from its close analog, HMP, strongly supports its efficacy, showing a 70- to 1600-fold increase in sensitivity for certain oxosteroids compared to underivatized analysis[9]. As the demands for more sensitive analytical methods in drug development and life sciences continue to grow, the adoption of such advanced derivatization strategies will become increasingly indispensable.
References
- 1. cdn-scienze.b-cdn.net [cdn-scienze.b-cdn.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydrazinyl-5-methylpyridine hydrochloride
For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the responsible management of chemical reagents is paramount. This guide provides a detailed, safety-driven protocol for the proper disposal of 2-Hydrazinyl-5-methylpyridine hydrochloride. Lacking a specific Safety Data Sheet (SDS) for this exact compound in the public domain, this document synthesizes best practices derived from the known hazards of its parent compounds, hydrazine and pyridine, to ensure the highest standards of laboratory safety and environmental stewardship.[1][2][3][4]
The core principle of this guide is risk mitigation. Both hydrazine and pyridine derivatives are classified as hazardous materials, necessitating a cautious and well-documented approach to their disposal.[1][3][4] This protocol is designed to be a self-validating system, grounded in established safety standards to protect personnel and comply with regulatory requirements.
Hazard Assessment and Risk Profile
This compound incorporates the structural features of both hydrazine and pyridine, and therefore, it should be presumed to share their hazardous characteristics.
-
Hydrazine Derivatives: These compounds are known for their potential toxicity, with many being suspected carcinogens.[4] They can be corrosive and may cause severe skin and eye damage.[4]
-
Pyridine Derivatives: Pyridine and its related compounds are typically flammable, toxic if ingested, inhaled, or absorbed through the skin, and can act as irritants.[1][2]
Consequently, all waste containing this compound must be classified and handled as hazardous chemical waste.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. The causality is clear: direct contact with hydrazine and pyridine compounds can lead to immediate and long-term health effects.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and airborne particles.[1] |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of vapors or dust.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[1] The following protocol provides a systematic approach to waste management from generation to final disposal.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste, including residual product, contaminated weigh boats, spatulas, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[2] The container should be constructed of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.[2]
-
Contaminated Materials: Items such as pipette tips, absorbent pads, and gloves must be disposed of as hazardous waste.[1][2]
-
Incompatibility Warning: Do not mix this waste with strong oxidizing agents or acids.[1][5]
Step 2: Labeling
Proper labeling is a critical and legally required step. Each waste container must be clearly marked with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., Toxic, Flammable, Irritant)[1]
-
The date of waste generation
Step 3: Storage
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from general laboratory traffic and incompatible materials.
Step 4: Final Disposal
The ultimate disposal of hazardous waste must be conducted by professionals. Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Common disposal methods for such chemicals include incineration at high temperatures.[3][6]
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate and Assess: Evacuate all non-essential personnel from the immediate area.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Containment: For small spills, contain the material using an inert, non-combustible absorbent such as vermiculite or sand.[1][7] Do not use combustible materials.[7]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.[2][5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Large Spills: For large spills, immediately contact your institution's EHS department or emergency response team.[1]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for handling this compound waste, the following workflow diagram has been developed.
Caption: Decision workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


